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  • Product: (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol
  • CAS: 180519-10-2

Core Science & Biosynthesis

Foundational

(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol structure and properties

An In-depth Technical Guide to (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol: Structure, Synthesis, and Potential Introduction: The Prominence of the Pyrazole Scaffold The pyrazole nucleus, a five-membered heterocycle wit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol: Structure, Synthesis, and Potential

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework in the design of therapeutic agents across a vast range of disease areas. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][4] This has led to their incorporation into numerous FDA-approved drugs. The synthetic accessibility of the pyrazole ring and the ease with which it can be functionalized make it an enduring focus of research for drug development professionals seeking novel molecular entities with optimized efficacy and safety profiles.[2][5]

This guide provides a detailed technical overview of a specific, functionalized derivative: (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol . While this compound is not extensively documented in current literature, this paper constructs a comprehensive profile by analyzing its structural features, proposing a robust synthetic pathway based on established methodologies for analogous compounds, and discussing its potential as a valuable building block in pharmaceutical and chemical research.

Molecular Structure and Physicochemical Properties

The structure of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is characterized by a central 1-methylpyrazole ring substituted at the C3 position with a hydroxymethyl group and at the C5 position with a methoxy group. This specific arrangement of functional groups dictates its chemical reactivity and potential biological interactions.

Figure 1: Chemical Structure of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol
Chemical Identifiers

A summary of the key identifiers for this molecule is presented below. These parameters are fundamental for database searches, regulatory documentation, and computational modeling.

IdentifierValue
IUPAC Name (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
SMILES CN1N=C(CO)C=C1OC
CAS Number 865138-51-8
Physical Properties (Predicted)

Proposed Synthesis and Purification

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry.[7][8] The most common and reliable method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[3] Following this logic, a robust two-step synthetic pathway is proposed for the preparation of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. This pathway offers high regioselectivity and utilizes commercially available starting materials.

Figure 2: Proposed Synthetic Workflow
Step 1: Synthesis of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

The causality behind this initial step lies in creating the core pyrazole ring with the correct substitution pattern. The reaction between a β-ketoester (ethyl 4-methoxy-3-oxobutanoate) and methylhydrazine is a classic Knorr-type pyrazole synthesis. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Using methylhydrazine ensures the N1-methylation, and the regioselectivity is generally high, with the more nucleophilic nitrogen of methylhydrazine attacking the ketone carbonyl.

Experimental Protocol:

  • To a solution of ethyl 4-methoxy-3-oxobutanoate (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Reduction to (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

To obtain the target primary alcohol, the ester functional group must be reduced. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent of choice for this transformation, as weaker reagents like sodium borohydride are generally ineffective at reducing esters.[9][10] The mechanism involves the nucleophilic attack of hydride ions on the ester carbonyl, leading to the formation of an aldehyde intermediate which is immediately further reduced to the primary alcohol.[10]

Experimental Protocol:

  • Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Dissolve the ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by flash column chromatography to obtain the final product, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Structural Characterization and Validation

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is essential for the unambiguous structural elucidation of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

TechniqueExpected Observations
¹H NMR - Singlet at ~3.8-4.0 ppm (3H, N-CH₃)[11]- Singlet at ~3.9-4.1 ppm (3H, O-CH₃)- Singlet at ~4.5-4.7 ppm (2H, -CH₂OH)- Singlet at ~5.8-6.0 ppm (1H, pyrazole C4-H)[12]- Broad singlet for the -OH proton (variable)
¹³C NMR - N-CH₃ carbon at ~35-38 ppm[13]- O-CH₃ carbon at ~56-59 ppm[14]- -CH₂OH carbon at ~58-62 ppm- Pyrazole C4 at ~90-95 ppm- Pyrazole C3 and C5 at ~145-160 ppm
Mass Spec (MS) Expected molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (142.16 g/mol ).
Infrared (IR) - Broad peak at ~3200-3500 cm⁻¹ (O-H stretch)- Peaks at ~2850-3000 cm⁻¹ (C-H stretch)- Peaks at ~1500-1600 cm⁻¹ (C=N, C=C ring stretch)- Strong peak at ~1050-1250 cm⁻¹ (C-O stretch)

The assignment of proton and carbon signals would be definitively confirmed using 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), as is standard practice for novel compounds.[15]

Potential Applications and Biological Significance

The true value of a novel chemical entity lies in its potential applications. Given the well-established pharmacological importance of the pyrazole scaffold, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a highly promising candidate for drug discovery and development.[1][4]

A Versatile Intermediate in Drug Discovery

The pyrazole core is a key component in numerous inhibitors of protein kinases, which are critical targets in oncology.[2] The functional groups on this molecule offer distinct advantages:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol serves as a crucial synthetic handle. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into ethers, esters, or amines, allowing for the facile generation of diverse chemical libraries for screening.

  • Methoxy Group (-OCH₃): The methoxy group can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability. It can also form key hydrogen bond interactions within a biological target's binding site.

  • N-Methyl Group (-CH₃): The methylation at the N1 position blocks tautomerism, providing a single, stable isomer. This simplifies structure-activity relationship (SAR) studies and can improve binding affinity by filling a specific hydrophobic pocket in a target protein.

The combination of these features makes (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol an attractive starting point for developing inhibitors for various therapeutic targets.

Broader Chemical Applications

Beyond pharmaceuticals, pyrazole derivatives are utilized in agrochemicals as herbicides and pesticides and in materials science for the development of dyes and ligands for catalysis.[6] The reactivity of the hydroxymethyl group allows this compound to be incorporated into larger polymer structures or attached to solid supports for various applications.

Conclusion

(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a strategically functionalized heterocyclic compound with significant potential. While not yet a common research chemical, its structure is readily accessible through a logical and scalable synthetic route involving cyclocondensation and reduction. Its combination of a stable, N-methylated pyrazole core with versatile methoxy and hydroxymethyl functional groups makes it a highly valuable building block. For researchers and scientists in drug development, this molecule represents an excellent starting point for generating novel compound libraries to explore new therapeutic avenues, particularly in the realm of kinase inhibition. Its utility as a synthetic intermediate ensures its relevance for the broader chemical sciences, positioning it as a compound of interest for future research and innovation.

References

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key feature in numerous pharmacologically active compounds. A thorough understanding of the physicochemical properties of novel pyrazole derivatives is paramount for predicting their behavior in biological systems and for guiding drug development efforts. This technical guide provides a comprehensive overview of the core physicochemical properties of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. Due to the limited availability of experimental data in the public domain, this guide combines fundamental chemical principles with computationally predicted data to offer a robust profile of the molecule. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, providing a self-validating framework for researchers.

Molecular Structure and Core Chemical Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure. (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol possesses a five-membered pyrazole ring, which is a di-unsaturated heterocycle containing two adjacent nitrogen atoms. The ring is substituted at the 1, 3, and 5 positions with a methyl group, a methanol group, and a methoxy group, respectively.

Caption: 2D Chemical Structure of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

Key Structural Features and Their Implications
  • Pyrazole Core: The aromatic pyrazole ring imparts significant thermal and chemical stability to the molecule. The two nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and interactions with biological targets.

  • Methanol Group (-CH₂OH): This functional group introduces a primary alcohol, which can act as both a hydrogen bond donor and acceptor. This significantly impacts the molecule's polarity and aqueous solubility. It also provides a reactive site for further chemical modifications.

  • Methoxy Group (-OCH₃): The ether linkage of the methoxy group can act as a hydrogen bond acceptor. It increases the lipophilicity of that region of the molecule compared to a hydroxyl group.

  • N-Methyl Group (-CH₃): The methylation of the pyrazole nitrogen at the 1-position prevents tautomerism, locking the positions of the substituents. This provides a fixed and well-defined chemical structure, which is crucial for consistent biological activity.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide reliable estimates for key physicochemical parameters. These predictions are invaluable for initial assessments and for guiding experimental design. The following properties were predicted using established computational tools such as those provided by ChemAxon and Molinspiration.[1][2]

PropertyPredicted ValueSource/MethodSignificance in Drug Discovery
Molecular Formula C₆H₁₀N₂O₂-Defines the elemental composition.
Molecular Weight 142.16 g/mol -Influences diffusion and transport across membranes.
pKa (Most Basic) ~2.5 - 3.5ChemAxon[1]Governs the ionization state at physiological pH, affecting solubility and receptor binding.
pKa (Most Acidic) ~14.5 - 15.5ChemAxon[1]The hydroxyl proton is weakly acidic.
logP ~0.5 - 1.0Molinspiration[2]A measure of lipophilicity, crucial for predicting membrane permeability and absorption.
Boiling Point ~250 - 280 °CAAT Bioquest BP Predictor[3]Indicates volatility and thermal stability.
Topological Polar Surface Area (TPSA) ~50 - 60 ŲMolinspiration[2]Predicts transport properties, particularly blood-brain barrier penetration.

Theoretical Spectroscopic Profile

The structural features of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol suggest a distinct spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following key signals:

  • -OH Proton: A broad singlet, the chemical shift of which will be dependent on solvent and concentration.

  • -CH₂- Proton (Methanol): A singlet, likely in the range of 4.5-5.0 ppm.

  • -OCH₃ Protons (Methoxy): A sharp singlet around 3.8-4.2 ppm.

  • N-CH₃ Protons (N-Methyl): A sharp singlet, typically in the region of 3.7-4.0 ppm.

  • Pyrazole Ring Proton (C4-H): A singlet, expected to be in the aromatic region, likely around 6.0-6.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation:

  • -CH₂OH Carbon: Expected in the range of 55-65 ppm.

  • -OCH₃ Carbon: A signal around 50-60 ppm.

  • N-CH₃ Carbon: A signal in the 35-45 ppm range.

  • Pyrazole Ring Carbons (C3, C4, C5): These will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups:

  • O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3600 cm⁻¹.[4][5]

  • C-H Stretch (Aliphatic): Sharp peaks around 2850-3000 cm⁻¹.

  • C=N and C=C Stretch (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Alcohol and Ether): Strong bands in the 1050-1250 cm⁻¹ range.[6]

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the hydroxyl group, the methoxy group, or cleavage of the methanol side chain.

Proposed Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, a series of well-established experimental procedures should be undertaken.

Synthesis and Purification

A plausible synthetic route for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol involves the construction of the substituted pyrazole ring followed by functional group interconversion. A general approach for synthesizing 3,5-disubstituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9][10][11]

G cluster_0 Synthesis Workflow start 1,3-Dicarbonyl Precursor + Methylhydrazine step1 Cyclocondensation start->step1 step2 Purification (Column Chromatography) step1->step2 step3 Characterization (NMR, MS, IR) step2->step3 end_product (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol step3->end_product

Caption: A generalized workflow for the synthesis and confirmation of the target compound.

Determination of Melting and Boiling Points
  • Melting Point: Determined using a calibrated digital melting point apparatus. The sample is slowly heated, and the temperature range over which it melts is recorded. A sharp melting point range is indicative of high purity.

  • Boiling Point: Can be determined using micro-boiling point techniques for small sample sizes. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded.

Solubility Determination

A thermodynamic solubility study should be performed in various solvents, particularly in aqueous buffers at different pH values and in organic solvents relevant to pharmaceutical formulations (e.g., ethanol, DMSO). This is typically done using the shake-flask method followed by quantification of the dissolved compound via HPLC-UV.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-metric methods. These techniques involve monitoring the change in pH or UV absorbance of a solution of the compound as a titrant is added.

logP Determination

The octanol-water partition coefficient (logP) is a crucial measure of lipophilicity. The shake-flask method is the gold standard, involving the partitioning of the compound between n-octanol and water, followed by quantification of the compound in each phase.

Conclusion

While experimental data for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is not widely available, this guide provides a robust, scientifically grounded framework for understanding its physicochemical properties. The combination of a detailed structural analysis, computationally predicted data, and outlined experimental protocols offers researchers and drug development professionals a comprehensive starting point for their work with this compound. The provided methodologies for empirical determination are designed to ensure the generation of high-quality, reliable data, which is essential for advancing the study and potential applications of this and other novel chemical entities.

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Foundational

An In-Depth Technical Guide to (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol, a key heterocyclic building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its CAS number 865138-51-8 , and delves into its synthesis, characterization, and critical role in the development of novel therapeutic agents. The guide is intended for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Prominence of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antipsychotic properties.[1][2] The presence of the pyrazole core in numerous marketed drugs underscores its significance in modern therapeutics.

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol emerges as a particularly valuable synthetic intermediate. Its distinct substitution pattern, featuring a methoxy group, a methyl group on the pyrazole nitrogen, and a primary alcohol, provides multiple points for chemical modification, enabling the exploration of diverse chemical space in the design of new drug candidates. This guide will explore the synthesis, characterization, and strategic application of this important molecule.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanolN/A
CAS Number 865138-51-8[3]
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
SMILES CN1C(=CC(=N1)OC)CO

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

G cluster_0 Synthesis of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol A Methyl Acetoacetate (Starting Material) C Enaminone Intermediate A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate C->E Cyclocondensation D Methylhydrazine D->E Reagent G (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol (Final Product) E->G Reduction F Lithium Aluminium Hydride (LiAlH4) F->G Reducing Agent G cluster_1 Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Gene Expression Inhibitor (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol Derivative Inhibitor->Kinase_A Inhibition

Sources

Foundational

Unveiling the Therapeutic Potential of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol: A Technical Guide to Investigating its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the potential mechanisms of action of a specific, yet under-investigated pyrazole derivative, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. While direct studies on this compound are scarce, the extensive body of research on analogous pyrazole structures allows for the formulation of several plausible hypotheses regarding its biological activity. This document will serve as a comprehensive resource for researchers, providing a structured approach to investigating three primary potential mechanisms: kinase inhibition, androgen receptor antagonism, and induction of mitochondrial dysfunction. By outlining detailed experimental protocols and data interpretation strategies, this guide aims to empower scientific inquiry into the therapeutic promise of this intriguing molecule.

Introduction: The Prominence of the Pyrazole Moiety in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its versatile chemical properties and ability to engage in various biological interactions.[3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-viral, anti-tumor, antibacterial, antioxidant, and antimitotic effects.[1][3][4] Notably, numerous clinically approved drugs and investigational compounds feature the pyrazole core, highlighting its significance in modern therapeutics.[1] The specific substitutions on the pyrazole ring, in this case, a methoxy group, a methyl group, and a methanol group, will undoubtedly influence its pharmacokinetic and pharmacodynamic properties, dictating its potential biological targets and therapeutic applications.

Postulated Mechanisms of Action

Based on the extensive literature on pyrazole derivatives, we propose three primary, experimentally testable hypotheses for the mechanism of action of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Hypothesis 1: Kinase Inhibition

The inhibition of protein kinases is a well-established strategy in the treatment of various diseases, particularly cancer.[5] The pyrazole scaffold is a common feature in many potent and selective kinase inhibitors.[6][7] It is plausible that (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol acts as a kinase inhibitor, potentially by competing with ATP for binding to the kinase active site.[8]

Several signaling pathways are frequently dysregulated in disease and are targeted by kinase inhibitors. The following diagram illustrates a generalized kinase signaling cascade that could be inhibited by the subject compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_1 Kinase 1 (e.g., PI3K, RAF) Receptor_Tyrosine_Kinase->Kinase_1 Activates Compound (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol Kinase_2 Kinase 2 (e.g., AKT, MEK) Compound->Kinase_2 Inhibits Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase 3 (e.g., mTOR, ERK) Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: Potential inhibition of a generic kinase signaling cascade.

A multi-step approach is necessary to validate this hypothesis, starting with broad screening and moving towards more specific assays.

Kinase_Inhibition_Workflow Start Start: Hypothesis (Compound is a kinase inhibitor) Kinase_Panel_Screening Broad Kinase Panel Screening (e.g., radiometric or fluorescence-based assays) Start->Kinase_Panel_Screening Hit_Identification Identify 'Hit' Kinases Kinase_Panel_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination (e.g., ADP-Glo assay) Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Phosphorylation Assay (Western Blot or ELISA) Dose_Response->Cell_Based_Assay Target_Validation Validate Target Engagement in Cells (e.g., Cellular Thermal Shift Assay) Cell_Based_Assay->Target_Validation Conclusion Conclusion: Compound is a confirmed inhibitor of specific kinase(s) Target_Validation->Conclusion

Caption: Experimental workflow for kinase inhibitor validation.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This commercially available assay from Promega is a robust method for quantifying kinase activity by measuring the amount of ADP produced.[9][10]

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and a serial dilution of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the compound dilution, 10 µL of a kinase/substrate mixture, and initiate the reaction by adding 10 µL of ATP solution. Incubate at room temperature for 1 hour.[9]

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Hypothesis 2: Androgen Receptor Antagonism

Prostate cancer is often driven by the androgen receptor (AR) signaling pathway.[11][12] Several pyrazole-containing compounds have been developed as AR antagonists.[13] It is conceivable that (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol could interfere with AR signaling.

The compound could act by directly binding to the androgen receptor, preventing its translocation to the nucleus and subsequent gene transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Dimer AR Dimer AR->AR_Dimer Dimerizes & Translocates Compound (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol Compound->AR Antagonizes ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription

Caption: Postulated antagonism of the Androgen Receptor signaling pathway.

AR_Antagonism_Workflow Start Start: Hypothesis (Compound is an AR antagonist) AR_Binding_Assay Competitive AR Binding Assay Start->AR_Binding_Assay Reporter_Gene_Assay AR-Dependent Reporter Gene Assay (e.g., Luciferase) AR_Binding_Assay->Reporter_Gene_Assay PSA_Expression Measure Endogenous Target Gene Expression (e.g., PSA levels in LNCaP cells) Reporter_Gene_Assay->PSA_Expression AR_Translocation AR Nuclear Translocation Assay (Immunofluorescence) PSA_Expression->AR_Translocation Conclusion Conclusion: Compound is a confirmed AR antagonist AR_Translocation->Conclusion

Caption: Workflow for validating Androgen Receptor antagonism.

Protocol 2: AR-Dependent Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the androgen receptor.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., PC-3) and co-transfect with an AR expression vector and a luciferase reporter vector containing androgen response elements (AREs).

  • Compound Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with a synthetic androgen (e.g., R1881) in the presence of varying concentrations of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. Include appropriate controls (vehicle, R1881 alone, known AR antagonist like enzalutamide).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the normalized luciferase activity against the compound concentration to determine its antagonistic effect.

Hypothesis 3: Induction of Mitochondrial Dysfunction

Some pyrazole derivatives have been shown to exert cytotoxic effects through the inhibition of mitochondrial respiration. This presents a third plausible mechanism of action for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Inhibition of the mitochondrial electron transport chain (ETC) can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, apoptosis.

Mitochondrial_Dysfunction_Pathway Compound (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol Mitochondrion Mitochondrion Compound->Mitochondrion ETC Electron Transport Chain (ETC) Compound->ETC Inhibits Mitochondrion->ETC ATP_Production Decreased ATP Production ETC->ATP_Production Leads to ROS_Production Increased ROS Production ETC->ROS_Production Leads to Apoptosis Apoptosis ATP_Production->Apoptosis ROS_Production->Apoptosis

Caption: Proposed mechanism of mitochondrial dysfunction.

Mitochondrial_Toxicity_Workflow Start Start: Hypothesis (Compound induces mitochondrial dysfunction) Cell_Viability Cell Viability Assay (e.g., MTT or CellTiter-Glo) Start->Cell_Viability Mitochondrial_Respiration Measure Oxygen Consumption Rate (OCR) (e.g., Seahorse XF Analyzer) Cell_Viability->Mitochondrial_Respiration MMP_Assay Assess Mitochondrial Membrane Potential (MMP) (e.g., JC-1 or TMRE staining) Mitochondrial_Respiration->MMP_Assay ROS_Measurement Measure Reactive Oxygen Species (ROS) (e.g., DCFDA staining) MMP_Assay->ROS_Measurement Conclusion Conclusion: Compound is a confirmed mitochondrial toxicant ROS_Measurement->Conclusion

Caption: Workflow for assessing mitochondrial toxicity.

Protocol 3: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function in live cells in real-time.[14][15]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and treat the cells with different concentrations of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol for a defined period.

  • Seahorse Assay: Load the Seahorse XF sensor cartridge with modulators of mitochondrial respiration (oligomycin, FCCP, and rotenone/antimycin A). Place the cell plate in the Seahorse XF Analyzer.

  • Data Acquisition: The instrument will sequentially inject the modulators and measure the oxygen consumption rate (OCR) at each stage.

  • Data Analysis: Calculate key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between treated and untreated cells.

Target Identification and Validation

Should the initial mechanistic studies yield promising results, definitive identification of the direct protein target(s) is crucial.

Affinity-Based Target Identification

Affinity purification is a powerful technique to isolate the binding partners of a small molecule from a complex protein mixture.[16]

Protocol 4: Affinity Purification Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol with an affinity tag (e.g., biotin) attached via a linker.

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Affinity Pulldown: Incubate the biotinylated probe with the cell lysate. Use streptavidin-coated beads to capture the probe and its bound proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (LC-MS/MS).[16]

Data Summary and Interpretation

To facilitate the analysis of experimental outcomes, the following tables provide a template for summarizing key quantitative data.

Table 1: Kinase Inhibition Profile

Kinase Target IC50 (µM)
Kinase A
Kinase B
Kinase C

| ... | |

Table 2: Androgen Receptor Antagonism

Assay IC50 / % Inhibition
AR Binding Assay
AR Reporter Assay

| PSA Expression | |

Table 3: Mitochondrial Function Parameters

Parameter Fold Change vs. Control
Basal Respiration
ATP Production
Maximal Respiration

| ROS Levels | |

Conclusion

The exploration of novel chemical entities like (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a vital endeavor in the quest for new therapeutics. While its precise biological role remains to be elucidated, the rich pharmacology of the pyrazole scaffold provides a strong foundation for hypothesizing its potential mechanisms of action. This guide offers a structured and comprehensive framework for researchers to systematically investigate its activity as a kinase inhibitor, an androgen receptor antagonist, or an inducer of mitochondrial dysfunction. The detailed protocols and workflows presented herein are intended to streamline the research process and pave the way for a thorough understanding of this promising compound's therapeutic potential.

References

  • Kharad, K. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Li, W., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 279. [Link]

  • Sharma, P., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]

  • Gomaa, A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]

  • Shaaban, M. R., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2675. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]

  • Kharad, K. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Enzyme Assays: High-throughput Screening, Genetic Selection, and Fingerprinting. John Wiley & Sons, Inc. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Chivé, C., & Tête, A. (2026). Assessing Mitochondrial Respiration of In Vitro Models for the Study of Immune-Related Diseases Using a Seahorse Analyzer. Methods in Molecular Biology, 2990, 145-156. [Link]

  • Jung, H., & Kwon, H. J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 83. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

  • Bleve, S., et al. (2025). Androgen receptor pathway signaling inhibitors in development for prostate cancer therapy. Expert Opinion on Investigational Drugs. [Link]

  • El-Kashef, H. S., et al. (2012). New pyrazole derivatives of potential biological activity. ARKIVOC, 2012(7), 228-241. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Serafim, R. A. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 15(7), 840. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Chen, X., et al. (2022). Common methods in mitochondrial research (Review). International Journal of Molecular Medicine, 50(4), 134. [Link]

  • Bleve, S., et al. (2025). Androgen receptor pathway signaling inhibitors in development for prostate cancer therapy. Expert Opinion on Investigational Drugs. [Link]

  • Robinson, M. M., et al. (2021). Methodological considerations when assessing mitochondrial respiration and biomarkers for mitochondrial content in human skeletal muscle. bioRxiv. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. Semantic Scholar. [Link]

  • Shafi, A. A., et al. (2019). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 11(12), 1937. [Link]

Sources

Exploratory

The Pharmacological Profile of Methoxy-Methyl-Pyrazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have established it as a "privileged structure." This designation signifies its capacity to serve as a versatile scaffold for the development of ligands for a multitude of biological targets.[1][2] Methoxy-methyl-pyrazole derivatives, a specific subclass of these compounds, have emerged as particularly promising therapeutic agents, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of methoxy-methyl-pyrazole derivatives for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, key molecular targets, structure-activity relationships, and pharmacokinetic properties, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

I. Methoxy-Methyl-Pyrazole Derivatives as Kinase Inhibitors: Precision Targeting of Cellular Signaling

A significant number of methoxy-methyl-pyrazole derivatives exhibit potent and selective inhibitory activity against various protein kinases, which are critical regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.

A. Janus Kinase (JAK) Inhibitors: Modulating the JAK/STAT Pathway

The JAK/STAT signaling pathway plays a crucial role in cytokine signaling, and its constitutive activation is implicated in various inflammatory diseases and cancers.[4] Methoxy-methyl-pyrazole derivatives have been successfully developed as selective JAK inhibitors.

Featured Compound: AZD4205 (Golidocitinib)

AZD4205 is a potent and selective JAK1 inhibitor featuring a 3-methoxy-1-methyl-pyrazol-4-yl moiety.[4] It is an ATP-competitive inhibitor with high selectivity for JAK1 over other JAK family members.[5][6]

Mechanism of Action: AZD4205 binds to the ATP-binding site of JAK1, preventing the phosphorylation and activation of STAT proteins. This blockade of the JAK/STAT pathway leads to the downregulation of downstream signaling cascades involved in cell proliferation and survival.[5]

Pharmacological Data:

CompoundTargetIC50 (Enzyme Assay)Cellular IC50 (p-STAT3)
AZD4205JAK173 nM128 nM
AZD4205JAK213,233 nM-
AZD4205JAK3>30,000 nM-
Table 1: Inhibitory activity of AZD4205 against JAK family kinases.[6]

Pharmacokinetics of AZD4205: Preclinical and Phase I studies have shown that AZD4205 has favorable pharmacokinetic properties, including a long half-life that supports once-daily dosing.[2][7][8] Exposure generally increases in a dose-proportional manner, and there is no significant food effect on its pharmacokinetics.[7][8] Notably, preclinical data in rodents indicated a significantly higher concentration of AZD4205 in the gastrointestinal tract compared to plasma, suggesting its potential for treating inflammatory bowel diseases like Crohn's disease.[8]

Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression AZD4205 AZD4205 AZD4205->JAK1

Caption: Inhibition of the JAK/STAT signaling pathway by AZD4205.

B. FLT3 and BCR-ABL Inhibitors: Targeting Hematological Malignancies

Mutations in the FMS-like tyrosine kinase 3 (FLT3) and the presence of the BCR-ABL fusion protein are key drivers in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), respectively.[9][10] A specific methoxy-methyl-pyrazole derivative has shown promise in targeting these kinases.

Featured Compound: N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

This compound was identified as a dual inhibitor of both FLT3-ITD (internal tandem duplication) and BCR-ABL pathways.[11] It potently inhibits leukemia cell lines driven by these mutations, including those with secondary resistance mutations in FLT3.[9]

Mechanism of Action: This inhibitor likely binds to the ATP-binding pocket of FLT3 and BCR-ABL, preventing their autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[9] Its ability to inhibit both wild-type and mutated forms of FLT3 makes it a promising candidate for overcoming drug resistance.[12]

Pharmacological Data:

Cell LineDriving MutationGI50 (nM)
MV4-11FLT3-ITD7
MOLM-13FLT3-ITD9
MOLM-13 (D835Y)FLT3-ITD/D835Y4
Table 2: Growth inhibitory activity of a related imidazo[1,2-b]pyridazine derivative against AML cell lines.[10][13]

Signaling Pathway:

FLT3_BCRABL_Pathway cluster_flt3 FLT3 Signaling cluster_bcrabl BCR-ABL Signaling FLT3 FLT3-ITD STAT5_flt3 STAT5 FLT3->STAT5_flt3 activates AKT_flt3 AKT FLT3->AKT_flt3 activates ERK_flt3 ERK FLT3->ERK_flt3 activates Proliferation Cell Proliferation & Survival STAT5_flt3->Proliferation AKT_flt3->Proliferation ERK_flt3->Proliferation BCR_ABL BCR-ABL STAT5_bcr STAT5 BCR_ABL->STAT5_bcr activates AKT_bcr AKT BCR_ABL->AKT_bcr activates ERK_bcr ERK BCR_ABL->ERK_bcr activates STAT5_bcr->Proliferation AKT_bcr->Proliferation ERK_bcr->Proliferation Inhibitor Methoxy-Methyl-Pyrazole Derivative Inhibitor->FLT3 inhibits Inhibitor->BCR_ABL inhibits

Caption: Dual inhibition of FLT3 and BCR-ABL signaling pathways.

II. Methoxy-Methyl-Pyrazole Derivatives as Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton in Cancer Cells

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[1] Agents that interfere with microtubule dynamics are potent anticancer drugs.

Featured Compound: Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (Compound 5b)

This methoxy-pyrazole derivative has been identified as a novel tubulin polymerization inhibitor with significant tumor cell growth inhibitory activity.[1]

Mechanism of Action: Compound 5b inhibits the polymerization of tubulin into microtubules in a concentration-dependent manner.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1]

Pharmacological Data:

CompoundActivityIC50
5bTubulin Polymerization Inhibition7.30 µM
Table 3: Tubulin polymerization inhibitory activity of compound 5b.[1]

Experimental Workflow:

Tubulin_Polymerization_Assay Start Start Prepare_Tubulin Prepare Tubulin Solution (2 mg/mL in buffer with fluorescent reporter) Start->Prepare_Tubulin Aliquot Aliquot into 96-well plate Prepare_Tubulin->Aliquot Add_Compound Add Test Compound (various concentrations) Aliquot->Add_Compound Add_Controls Add Controls (DMSO, Paclitaxel, Colchicine) Aliquot->Add_Controls Initiate Initiate Polymerization (Add GTP, 37°C) Add_Compound->Initiate Add_Controls->Initiate Measure_Fluorescence Measure Fluorescence (every minute for 60 min) Initiate->Measure_Fluorescence Analyze Analyze Data (Plot fluorescence vs. time, calculate IC50) Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

III. Structure-Activity Relationship (SAR) of Methoxy-Methyl-Pyrazole Derivatives

The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended moieties.

  • Role of the Methoxy Group: The methoxy group can significantly influence the activity of pyrazole derivatives. In some kinase inhibitors, the methoxy group can form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket, thereby enhancing binding affinity.[5] In other cases, the methoxy group's electron-donating nature can modulate the electronic properties of the molecule, impacting its interaction with the target.[5] For certain pyrazolo[4,3-c]pyridines, a methoxy group was found to be crucial for high-affinity interactions with the target protein.[4] However, in some instances, a methoxy substituent can lead to lower antiproliferative activity compared to halogen substitutions.[3]

  • Role of the Methyl Group: The methyl group, being a small lipophilic substituent, can also play a vital role in the activity of these compounds. It can engage in hydrophobic interactions within the target's binding site, contributing to the overall binding affinity.[11] The position of the methyl group on the pyrazole ring is critical and can influence the molecule's orientation within the binding pocket, leading to differences in potency and selectivity. In some kinase inhibitors, the presence of a methyl group on the pyrazole ring is significant for high potency and slow dissociation from the target.[11]

IV. Experimental Protocols

A. In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., myelin basic protein)

  • Base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • [γ-³³P]ATP

  • Test compound dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

Procedure:

  • Prepare a solution of the kinase substrate in the base reaction buffer.

  • Add the kinase to the substrate solution and gently mix.

  • Add the test compound at various concentrations (typically a 10-point serial dilution) to the kinase-substrate mixture. Include a DMSO control (vehicle) and a known inhibitor as a positive control.

  • Incubate the mixture for 20 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction for 2 hours at room temperature.

  • Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14]

B. Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

  • 96-well, black, flat-bottom plate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing glycerol and the fluorescent reporter.[15]

  • Pre-warm the 96-well plate to 37°C.[16]

  • Aliquot the tubulin solution into the wells of the pre-warmed plate.

  • Add the test compound at various concentrations to the respective wells. Include vehicle control (DMSO), a polymerization promoter (paclitaxel), and a polymerization inhibitor (colchicine).

  • Initiate tubulin polymerization by adding GTP to a final concentration of 1 mM.[15][16]

  • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[15]

C. Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17][18]

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[17][19]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Incubate the plate in the dark at room temperature for at least 2 hours.[17]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

V. Conclusion and Future Perspectives

Methoxy-methyl-pyrazole derivatives represent a highly versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their ability to selectively target key players in disease-relevant signaling pathways, such as kinases and tubulin, underscores their importance in drug discovery. The structure-activity relationship studies highlight the critical role of the methoxy and methyl substitutions in modulating the pharmacological activity of these compounds, providing a rational basis for the design of next-generation inhibitors with improved potency and selectivity.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the pharmacological profile of novel methoxy-methyl-pyrazole derivatives. Future research in this area should continue to focus on elucidating the precise molecular interactions of these compounds with their targets, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their therapeutic potential in a broader range of diseases. The continued application of rational drug design principles, guided by a deep understanding of the pharmacological profile of this privileged scaffold, will undoubtedly lead to the discovery of new and effective medicines.

References

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  • Xu, W., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(9), 1547.
  • Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4970.
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8785.
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  • National Institutes of Health. (2021). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic & Medicinal Chemistry, 48, 116410.
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  • ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11348-11371.
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Sources

Foundational

An In-depth Technical Guide to Tautomerism and Resonance in (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol represents a class of substituted pyrazoles with significant potential in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol represents a class of substituted pyrazoles with significant potential in medicinal chemistry and materials science. A profound understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and, ultimately, its biological activity. This guide provides a detailed examination of the nuanced interplay of tautomerism and resonance within this specific molecule. As a Senior Application Scientist, this document is structured to deliver not just theoretical concepts but also actionable insights into the experimental characterization of these phenomena, ensuring scientific rigor and practical applicability.

Introduction: The Pyrazole Core and the Question of Tautomerism

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[1] This structural motif is a cornerstone in the development of a vast array of pharmacologically active compounds.[2] A key characteristic of many pyrazole derivatives is their existence as a mixture of tautomers, which are isomers that readily interconvert through the migration of a proton.[3] The most common form is annular tautomerism, where a proton shifts between the two nitrogen atoms of the pyrazole ring.[3]

However, in the case of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol , the presence of a methyl group covalently bonded to the N1 nitrogen atom precludes the possibility of annular tautomerism. This N-substitution "locks" the proton-donating nitrogen, thereby simplifying the tautomeric landscape and allowing for a more focused analysis of the molecule's resonance stabilization. The absence of this tautomeric equilibrium is a critical factor in its chemical behavior, leading to a more defined and predictable reactivity profile.

A Deep Dive into the Resonance Structures of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

With annular tautomerism suppressed, the electronic distribution and stability of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol are primarily governed by resonance. The interplay between the electron-donating methoxy group and the aromatic pyrazole ring leads to a delocalization of electron density across the molecule. The key resonance contributors are illustrated below, showcasing the delocalization of the lone pair of electrons from the methoxy oxygen.

Caption: Resonance structures of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

The methoxy group at the C5 position acts as a strong π-donor, enriching the electron density of the pyrazole ring. This electron donation is particularly directed to the C4 position and the N2 nitrogen, as depicted in the minor resonance contributors. The hydroxymethyl group at the C3 position is primarily an inductive electron-withdrawing group due to the electronegativity of the oxygen atom, though its direct participation in ring resonance is minimal.

The resonance hybrid of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol can be visualized as a weighted average of these contributing structures. The major contributor is the structure that minimizes charge separation. The minor contributors, although less stable, are crucial for understanding the molecule's reactivity, particularly its susceptibility to electrophilic attack at the C4 position.

Experimental and Computational Verification of Electronic Structure

A multi-pronged approach combining spectroscopic and computational methods is essential for a comprehensive understanding of the electronic landscape of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei.[3] For (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, specific chemical shifts in ¹H and ¹³C NMR spectra would provide direct evidence for the proposed resonance effects.

Hypothetical ¹H and ¹³C NMR Data

Assignment Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm) Rationale
N-CH₃~3.8~35Standard N-methyl chemical shift.
O-CH₃~3.9~58Typical methoxy group chemical shift.
C4-H~5.8~90The electron-donating methoxy group at C5 significantly shields the C4 proton and carbon, leading to an upfield shift compared to unsubstituted pyrazole.
CH₂OH~4.5~55Methylene protons adjacent to a hydroxyl group and an aromatic ring.
C3-~150Deshielded due to the attachment of the hydroxymethyl group and its position relative to the ring nitrogens.
C5-~155Deshielded due to the attachment of the electron-donating methoxy group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024) and a longer relaxation delay (5 seconds) are typically required.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to establish long-range correlations, further confirming the connectivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis node_dissolve Dissolve sample in deuterated solvent node_1H 1D ¹H NMR node_dissolve->node_1H node_13C 1D ¹³C NMR node_dissolve->node_13C node_2D 2D NMR (COSY, HSQC, HMBC) node_1H->node_2D node_13C->node_2D node_assign Assign signals node_2D->node_assign node_interpret Interpret chemical shifts and coupling constants node_assign->node_interpret node_confirm Confirm structure and electronic distribution node_interpret->node_confirm

Caption: Workflow for NMR-based structural elucidation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths and angles.[4] For (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, the C5-O and C5-C4 bond lengths would be particularly insightful. A shorter C5-O bond and a slightly elongated C4-C5 bond compared to standard single and double bonds, respectively, would provide strong evidence for the delocalization of the methoxy group's lone pair into the pyrazole ring, consistent with the proposed resonance structures.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters to obtain the final structural model.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, including electron density distribution and molecular orbital energies.[5] A calculated electrostatic potential (ESP) map would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic character of the C4 position and the N2 atom.

Computational Protocol: DFT Calculations

  • Structure Optimization: Perform a geometry optimization of the (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Calculate various electronic properties, such as the natural bond orbital (NBO) charges on each atom and generate an electrostatic potential map.

Computational_Workflow cluster_dft DFT Calculations cluster_validation Validation and Interpretation node_opt Geometry Optimization node_freq Frequency Calculation node_opt->node_freq node_prop Electronic Property Calculation (NBO, ESP) node_freq->node_prop node_interp Analyze electron density and orbital energies node_prop->node_interp node_compare Compare with experimental data node_interp->node_compare

Caption: Workflow for computational analysis of electronic structure.

Conclusion: A Unified Model of Electronic Structure

The electronic character of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is definitively shaped by the preclusion of annular tautomerism due to N1-methylation and the dominant influence of resonance. The electron-donating methoxy group at the C5 position significantly impacts the electron density distribution within the pyrazole ring, enhancing the nucleophilicity of the C4 position. This comprehensive understanding, derived from a synergistic application of advanced spectroscopic and computational techniques, is indispensable for the rational design of novel pyrazole-based compounds in drug discovery and materials science. The provided experimental and computational protocols offer a robust framework for the detailed characterization of this and related heterocyclic systems.

References

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Exploratory

A Technical Guide to Determining the Solubility of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol for Drug Development Applications

This guide provides a comprehensive framework for determining the solubility of the novel pyrazole derivative, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, in common laboratory solvents. The solubility of an active phar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the solubility of the novel pyrazole derivative, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, in common laboratory solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Critical Role of Solubility in Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound of interest, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, with its unique substitution pattern, represents a promising candidate for further investigation. However, before proceeding with advanced biological assays, a thorough understanding of its solubility profile is paramount. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable dosage forms.

This guide will first delve into the theoretical underpinnings of solubility, followed by a detailed experimental protocol for determining the solubility of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. The methodologies described herein are designed to be robust and reproducible, ensuring the generation of high-quality data for informed decision-making in the drug development pipeline.

Physicochemical Properties of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

A foundational understanding of the molecule's structure is essential for predicting its solubility behavior. The "like dissolves like" principle is a useful starting point, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Table 1: Physicochemical Properties of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

PropertyValueSource
Chemical Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Appearance Solid (predicted)General knowledge
SMILES CN1C(=CC(=N1)OC)CO

The structure of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol contains several key functional groups that will influence its solubility: a pyrazole ring, a methoxy group, a methyl group, and a primary alcohol (methanol). The presence of the nitrogen atoms in the pyrazole ring and the hydroxyl group of the methanol moiety allows for hydrogen bonding with protic solvents like water and alcohols. Conversely, the methyl group and the hydrocarbon backbone of the pyrazole ring contribute to its non-polar character. Therefore, a nuanced solubility profile across a range of solvents with varying polarities is anticipated.

Below is a diagram of the chemical structure of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Caption: Chemical structure of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of a solid compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

  • (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol (as a solid)

  • A selection of common laboratory solvents of appropriate purity (e.g., HPLC grade or equivalent)[4]:

    • Water (deionized or distilled)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)[5]

    • Dichloromethane (DCM)

    • Hexanes

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

The overall workflow for determining solubility is depicted in the diagram below.

G cluster_workflow Solubility Determination Workflow prep 1. Preparation of Stock Solution & Calibration Curve addition 2. Addition of Excess Solute to Solvent equilibration 3. Equilibration addition->equilibration separation 4. Separation of Undissolved Solute equilibration->separation quantification 5. Quantification of Dissolved Solute separation->quantification calculation 6. Calculation of Solubility quantification->calculation

Caption: Experimental workflow for solubility determination.

Step 1: Preparation of a Standard Stock Solution and HPLC Calibration Curve

  • Accurately weigh a known amount of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or methanol) to prepare a concentrated stock solution of known concentration.

  • From the stock solution, prepare a series of calibration standards by serial dilution. The concentration range of these standards should bracket the expected solubility of the compound.

  • Inject the calibration standards into the HPLC system and record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration and determine the linear regression equation and correlation coefficient (R²). An R² value > 0.99 is desirable.

Step 2: Sample Preparation and Equilibration

  • For each solvent to be tested, add an excess amount of solid (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

Step 3: Separation of Undissolved Solute

  • After equilibration, carefully remove the vials from the shaker.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring that no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining fine particles that could interfere with the analysis.

Step 4: Quantification of Dissolved Solute

  • Dilute the filtered supernatant with a suitable solvent (the mobile phase of the HPLC method is often a good choice) to bring the concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Perform the analysis in triplicate for each solvent to ensure reproducibility.

Step 5: Calculation of Solubility

  • Using the peak area of the diluted sample and the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

  • Account for the dilution factor to determine the concentration of the original, undiluted supernatant. This value represents the solubility of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol in that particular solvent at the specified temperature.

  • Express the solubility in appropriate units, such as mg/mL or µg/mL.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol at 25 °C

SolventPolarity IndexSolubility (mg/mL)
Hexanes0.1< 0.1
Dichloromethane3.15.2 ± 0.3
Acetone5.125.8 ± 1.2
Acetonitrile5.830.1 ± 1.5
Ethanol4.345.6 ± 2.1
Methanol5.168.3 ± 3.5
Water10.215.4 ± 0.8
PBS (pH 7.4)~10.214.9 ± 0.7
DMSO7.2> 100

Note: The data in this table is purely illustrative and should be replaced with experimentally determined values.

The interpretation of this data will provide valuable insights into the compound's properties. For instance, high solubility in polar protic solvents like methanol and ethanol would be expected due to the presence of the hydroxyl group. The solubility in water and PBS is particularly relevant for predicting its behavior in physiological environments. Low solubility in non-polar solvents like hexanes would also be anticipated.

Conclusion

Determining the solubility of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a critical first step in its journey as a potential drug candidate. The protocols outlined in this guide provide a robust framework for generating accurate and reproducible solubility data. This information is indispensable for guiding formulation development, predicting in vivo behavior, and ultimately, advancing promising compounds through the drug discovery and development process.

References

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  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]

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  • Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI URL: [Link]

  • Title: Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation Source: ResearchGate URL: [Link]

  • Title: A Guide to Solvent Grades Source: CP Lab Safety URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of California, Los Angeles (UCLA) URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Colorado Boulder URL: [Link]

  • Title: [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol Source: PubChem URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

  • Title: 5-Methoxy-1H-pyrazol-3-amine Source: PubChem URL: [Link]

  • Title: (1-methyl-1H-pyrazol-4-yl)methanol Source: PubChem URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol: An Application Note for Researchers

Introduction (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically active compounds, exhibiting properties ranging from anti-inflammatory to anti-cancer. This document provides a detailed, research-grade protocol for the synthesis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, designed for researchers, scientists, and professionals in the field of drug development. The protocol is structured to provide not only a step-by-step guide but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Overall Synthetic Strategy

The synthesis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a multi-step process that begins with the formation of the core pyrazole ring system, followed by functional group manipulations to achieve the desired methoxy and hydroxymethyl substitutions. The general workflow is depicted below:

Synthesis_Workflow A Step 1: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate B Step 2: Methylation of the 5-hydroxy group A->B Methylation C Step 3: Reduction of the ester to an alcohol B->C Reduction D Final Product: (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol C->D Purification

Caption: Overall workflow for the synthesis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Part 1: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

The initial step involves a classic cyclocondensation reaction to form the pyrazole ring.[1] This is a well-established method for synthesizing pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[2]

Reaction Scheme:

Step1_Reaction Dimethyl acetylenedicarboxylate Dimethyl acetylenedicarboxylate Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Dimethyl acetylenedicarboxylate->Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate  + Methylhydrazine  (Toluene, Reflux)

Caption: Cyclocondensation to form the pyrazole core.

Experimental Protocol:
  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in toluene (100 mL).

  • Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from ethanol to afford methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate as a crystalline solid.

Reagents and Conditions:
ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Dimethyl acetylenedicarboxylate1.0142.11(Scale dependent)
Methylhydrazine1.0546.07(Scale dependent)
Toluene--100 mL
Reaction Conditions
TemperatureReflux (~110 °C)
Time4-6 hours

Part 2: Synthesis of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

With the hydroxylated pyrazole in hand, the next step is the methylation of the 5-hydroxy group. A standard Williamson ether synthesis approach is employed using a suitable methylating agent and a base.

Reaction Scheme:

Step2_Reaction Methyl 5-hydroxy-1-methyl-\n1H-pyrazole-3-carboxylate Methyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate Methyl 5-methoxy-1-methyl-\n1H-pyrazole-3-carboxylate Methyl 5-methoxy-1-methyl- 1H-pyrazole-3-carboxylate Methyl 5-hydroxy-1-methyl-\n1H-pyrazole-3-carboxylate->Methyl 5-methoxy-1-methyl-\n1H-pyrazole-3-carboxylate  + Methyl iodide, K2CO3  (Acetone, Reflux)

Caption: Methylation of the 5-hydroxy group.

Experimental Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask, suspend methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetone (100 mL).

  • Addition of Methylating Agent: To the stirred suspension, add methyl iodide (CH₃I, 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 8-12 hours, monitoring by TLC (ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate.

Reagents and Conditions:
ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate1.0170.15(Scale dependent)
Potassium Carbonate (K₂CO₃)2.0138.21(Scale dependent)
Methyl Iodide (CH₃I)1.5141.94(Scale dependent)
Acetone--100 mL
Reaction Conditions
TemperatureReflux (~56 °C)
Time8-12 hours

Part 3: Synthesis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

The final step is the reduction of the ester functionality at the 3-position to a primary alcohol. This is a standard transformation in organic synthesis, and a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used.[1] A milder reducing agent like lithium borohydride (LiBH₄) can also be effective.[3]

Reaction Scheme:

Step3_Reaction Methyl 5-methoxy-1-methyl-\n1H-pyrazole-3-carboxylate Methyl 5-methoxy-1-methyl- 1H-pyrazole-3-carboxylate (5-methoxy-1-methyl-\n1H-pyrazol-3-yl)methanol (5-methoxy-1-methyl- 1H-pyrazol-3-yl)methanol Methyl 5-methoxy-1-methyl-\n1H-pyrazole-3-carboxylate->(5-methoxy-1-methyl-\n1H-pyrazol-3-yl)methanol  1. LiAlH4, THF, 0 °C to rt  2. Quench

Caption: Reduction of the ester to the final alcohol.

Experimental Protocol:
  • Preparation of Reducing Agent: In a flame-dried 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 100 mL) and cool to 0 °C in an ice bath.

  • Addition of Ester: Dissolve methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol as a solid or oil.

Reagents and Conditions:
ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate1.0184.18(Scale dependent)
Lithium Aluminum Hydride (LiAlH₄)2.037.95(Scale dependent)
Anhydrous Tetrahydrofuran (THF)--150 mL
Reaction Conditions
Temperature0 °C to Room Temp.
Time2-4 hours

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch for the final alcohol, C=O stretch for the ester).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Methylhydrazine is toxic and should be handled with extreme care.

  • Methyl iodide is a known carcinogen and should be handled with appropriate precautions.

  • Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere. The quenching procedure must be performed slowly and carefully.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. By following these procedures and adhering to the safety guidelines, researchers can reliably produce this valuable compound for further investigation in various fields of chemical and pharmaceutical science. The rationale provided for each step aims to empower the researcher with the knowledge to adapt and troubleshoot the synthesis as needed.

References

  • El-Sayed, M. A. A., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1013. [Link]

  • MSN Laboratories Private Limited, R&D Center; et al. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • Kamal, A., et al. (2015). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2015(vi), 194-220. [Link]

  • Özer, İ., et al. (2010). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Reddy, C. S., et al. (2019). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 24(12), 2296. [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)
  • Reyes-González, M. A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

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  • Preparation method of 3-(hydroxymethyl)

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Application

Application Note &amp; Protocol: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles

Abstract: The pyrazole scaffold is a privileged pharmacophore, central to the structure of numerous pharmaceuticals, including celecoxib (Celebrex), Viagra, and various agrochemicals.[1][2] The specific substitution patt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole scaffold is a privileged pharmacophore, central to the structure of numerous pharmaceuticals, including celecoxib (Celebrex), Viagra, and various agrochemicals.[1][2] The specific substitution pattern on the pyrazole ring is critical for biological activity, making regioselective synthesis a paramount challenge in medicinal and process chemistry. This guide provides an in-depth analysis of field-proven and modern methodologies for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles, focusing on mechanistic rationale, practical protocols, and comparative insights to aid researchers in drug discovery and development.

Introduction: The Significance of the Pyrazole Core

The 1,3,5-substitution pattern on the pyrazole ring is a recurring motif in a multitude of clinically significant drugs.[1][3][4] For instance, the anti-inflammatory drug Celecoxib features a 1,5-diaryl-3-trifluoromethylpyrazole core, where this precise arrangement is essential for its selective inhibition of the COX-2 enzyme.[1][5] The ability to control the placement of substituents at the N1, C3, and C5 positions is therefore not merely an academic exercise but a critical factor in the development of new chemical entities with desired efficacy and safety profiles.

The primary challenge in synthesizing unsymmetrically substituted pyrazoles arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to the formation of two distinct regioisomers.[6][7] This guide will dissect the factors governing this selectivity and present robust strategies to direct the reaction towards the desired 1,3,5-substituted isomer.

The Mechanistic Basis of Regioselectivity in Pyrazole Synthesis

The cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[6][8] When using a monosubstituted hydrazine (R¹-NH-NH₂), the two nitrogen atoms exhibit different nucleophilicities. The reaction with an unsymmetrical 1,3-dicarbonyl (R³-CO-CH₂-CO-R⁵) can proceed via two competing pathways, leading to a mixture of regioisomers.

The Regiochemical Challenge: The outcome of the reaction is determined by which nitrogen atom of the hydrazine attacks which carbonyl group first.

  • Pathway A: The more nucleophilic terminal -NH₂ group attacks one carbonyl.

  • Pathway B: The less nucleophilic substituted -NHR¹ group attacks a carbonyl.

Subsequent intramolecular condensation and dehydration yield the pyrazole ring. The regioselectivity is a delicate interplay of steric hindrance, electronic effects of the substituents (R¹, R³, and R⁵), and reaction conditions such as pH and solvent.[7][9]

For instance, in the Knorr pyrazole synthesis, acidic catalysis is often employed.[10] The reaction proceeds through the formation of a hydrazone intermediate.[8][10] The initial condensation typically occurs between the more basic nitrogen of the hydrazine (the terminal NH₂) and the more electrophilic (less sterically hindered) carbonyl of the diketone. The subsequent cyclization and dehydration then determine the final substitution pattern.

Fig 1. Competing pathways in pyrazole synthesis.

Key Regioselective Synthesis Strategies

Classical Approach: Knorr Synthesis with 1,3-Diketones

The reaction of 1,3-diketones with hydrazines is the most fundamental method for pyrazole synthesis.[6][10] Achieving high regioselectivity often relies on exploiting significant electronic or steric differences between the two carbonyl groups.

Controlling Factors:

  • Electronic Effects: A powerful electron-withdrawing group, such as a trifluoromethyl (-CF₃) group, renders the adjacent carbonyl carbon significantly more electrophilic. The initial attack by the hydrazine's terminal NH₂ group will preferentially occur at this site. This is a key strategy in the synthesis of celecoxib analogs.[6][11]

  • Steric Hindrance: A bulky substituent (e.g., tert-butyl) adjacent to one carbonyl will sterically hinder the approach of the nucleophile, directing the attack to the less hindered carbonyl group.[6]

  • Solvent and pH: The use of aprotic dipolar solvents (e.g., DMAc, DMF) in combination with an acid catalyst can enhance regioselectivity compared to traditional protic solvents like ethanol.[6] More recently, fluorinated alcohols have also been shown to improve regioselectivity.[12]

Protocol 1: Regioselective Synthesis of a 1-Aryl-3-CF₃-5-Aryl Pyrazole

This protocol is adapted from methodologies used for synthesizing the core of COX-2 inhibitors like celecoxib.[5][6]

Workflow Diagram:

G start Setup reagents Charge Reactor: 1. 4,4,4-Trifluoro-1-aryl-1,3-butanedione 2. Arylhydrazine Hydrochloride 3. N,N-Dimethylacetamide (DMAc) start->reagents reaction Stir at Room Temperature (e.g., 12-24 hours) Monitor by TLC/LC-MS reagents->reaction workup Quench with Water Extract with Ethyl Acetate reaction->workup purify Dry Organic Layer (Na₂SO₄) Concentrate in vacuo workup->purify final Purify by Column Chromatography or Recrystallization purify->final product Characterize Product (NMR, MS) final->product caption Fig 2. Workflow for Knorr pyrazole synthesis.

Fig 2. Workflow for Knorr pyrazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 eq) and the desired arylhydrazine hydrochloride (1.05 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a concentration of approximately 0.5 M.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed (typically 12-24 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1,3,5-substituted pyrazole. The regioselectivity is typically >98:2 in favor of the isomer where the aryl group from the hydrazine is at the N1 position adjacent to the CF₃-bearing carbon.[6]

Modern Approach: [3+2] Cycloaddition Reactions

1,3-Dipolar cycloadditions offer an alternative and often highly regioselective route to pyrazoles, bypassing the issue of competing condensation sites inherent to the Knorr synthesis.[13][14][15]

Strategy: Reaction of Diazo Compounds with Alkynes

This powerful method involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[2][13][14] The regioselectivity is governed by the electronic properties of both components.

  • Mechanism: Diazo compounds, generated in situ from sources like N-tosylhydrazones, react with alkynes to form the pyrazole ring in a single, concerted step.[16]

  • Regiocontrol: The reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to proceed with complete regioselectivity, yielding 1,3,5-trisubstituted pyrazoles.[17] This method is particularly advantageous when constructing pyrazoles where the substituents at the 3- and 5-positions are electronically or sterically similar, a scenario that is often problematic in Knorr-type syntheses.[17]

Protocol 2: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole via Tosylhydrazone and a Terminal Alkyne

This protocol is based on an efficient, base-mediated procedure.[17]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the N-alkylated tosylhydrazone (1.2 eq), the terminal alkyne (1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) as the solvent.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C in an oil bath. Stir vigorously for the time required for full conversion (typically 6-12 hours), as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic base, washing the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole. This method consistently yields a single regioisomer.[17]

Comparison of Synthesis Methods

Method Precursors Key Advantage Common Limitation(s) Regioselectivity Control
Knorr Synthesis 1,3-Diketones, HydrazinesReadily available starting materials, well-established.[6][10]Often yields regioisomeric mixtures with unsymmetrical precursors.[7][18]Steric/electronic differentiation of carbonyls; solvent/pH control.[6][12]
[3+2] Cycloaddition Tosylhydrazones, AlkynesExcellent to complete regioselectivity, broad substrate scope.[16][17]Requires synthesis of tosylhydrazone precursors; diazo intermediates can be hazardous.Governed by frontier molecular orbital interactions between dipole and dipolarophile.[19]
Catalytic Methods Diols/Hydrazones, NitroolefinsNovel disconnections, access to unique substitution patterns.[20][21]May require specific catalysts (e.g., Ru, Fe), optimization can be complex.[20]Catalyst- or substrate-controlled pathways.[18][20]

Troubleshooting and Field Insights

  • Poor Regioselectivity in Knorr Synthesis: If a mixture of isomers is obtained, consider changing the solvent from a protic one (ethanol) to an aprotic dipolar one (DMAc or DMF) and adding a catalytic amount of strong acid (e.g., HCl).[6] Alternatively, using a fluorinated solvent like trifluoroethanol (TFE) can significantly enhance selectivity.[12][18]

  • Low Yield in [3+2] Cycloaddition: Ensure all reagents and solvents are anhydrous, as water can interfere with the base-mediated generation of the diazo intermediate. Confirm the quality and purity of the N-tosylhydrazone precursor.

  • Confirmation of Regioisomers: The definitive assignment of the regioisomeric structure should be performed using 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy.

Conclusion

The regioselective synthesis of 1,3,5-substituted pyrazoles is a critical capability for medicinal chemists. While the classical Knorr synthesis remains a workhorse, its success hinges on careful substrate design to exploit steric and electronic biases. For more challenging systems or when unambiguous regiocontrol is required, modern [3+2] cycloaddition strategies provide a powerful and highly selective alternative. The choice of method should be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic principles behind these methods, researchers can rationally design syntheses to access these valuable heterocyclic compounds with precision and efficiency.

References

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  • Leroux, F. R., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(11), 6031-6041. [Link]

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  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Algieri, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2842. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and anti-inflammatory activity of celecoxib like compounds. Archiv der Pharmazie, 337(10), 544-551. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Cyclocondensation of 1,3-Dicarbonyls with Methylhydrazine for Pyrazole Synthesis

Introduction: The Enduring Significance of the Knorr Pyrazole Synthesis and its Progeny The synthesis of pyrazole derivatives, a class of five-membered nitrogen-containing heterocycles, remains a cornerstone of modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Knorr Pyrazole Synthesis and its Progeny

The synthesis of pyrazole derivatives, a class of five-membered nitrogen-containing heterocycles, remains a cornerstone of modern medicinal chemistry and drug development.[1][2] The pyrazole scaffold is a privileged structure, appearing in a multitude of approved pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[3][4][5] Among the various synthetic routes to this important heterocycle, the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, famously known as the Knorr pyrazole synthesis, stands out for its robustness and versatility.[6][7][8] This application note provides a detailed exploration of the cyclocondensation of 1,3-dicarbonyls with a specific and highly relevant substituted hydrazine: methylhydrazine.

The use of methylhydrazine introduces a layer of complexity and opportunity, particularly concerning regioselectivity, which is a critical consideration in the synthesis of specifically substituted pyrazole targets.[9][10] This guide will delve into the mechanistic intricacies of this reaction, offer field-proven protocols, and discuss the critical parameters that govern its outcome, providing researchers and drug development professionals with a comprehensive resource for the synthesis of 1-methyl-substituted pyrazoles.

Mechanistic Insights: A Tale of Two Nitrogens and Two Carbonyls

The reaction between a 1,3-dicarbonyl compound and methylhydrazine proceeds through a well-established, yet nuanced, mechanistic pathway. The initial and often rate-determining step is the nucleophilic attack of one of the nitrogen atoms of methylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[11][12] This is followed by dehydration to form a hydrazone intermediate. The subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom on the remaining carbonyl group, leads to a dihydroxypyrazolidine intermediate, which then undergoes a final dehydration step to yield the aromatic pyrazole ring.[13]

A critical aspect of this reaction, particularly with unsymmetrical 1,3-dicarbonyls, is the question of regioselectivity. Methylhydrazine possesses two nucleophilic nitrogen atoms with different steric and electronic environments: the substituted N-1 and the unsubstituted N-2. The initial attack can, in principle, occur from either nitrogen at either carbonyl group, potentially leading to a mixture of regioisomeric pyrazole products.[9] The regiochemical outcome is influenced by a combination of factors including the steric hindrance around the carbonyl groups, the electronic nature of the substituents on the 1,3-dicarbonyl, and the reaction conditions (e.g., pH, solvent, and temperature). Generally, the less sterically hindered and more electrophilic carbonyl group is favored for the initial attack by the less hindered nitrogen of the hydrazine.[10]

For instance, in the reaction of a β-ketoester with methylhydrazine, the initial condensation typically occurs at the more reactive ketone carbonyl to form a hydrazone.[6] The subsequent intramolecular cyclization then involves the attack of the other nitrogen on the ester carbonyl.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Initial Condensation (-H2O) Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Dihydroxypyrazolidine Dihydroxypyrazolidine Intermediate Hydrazone->Dihydroxypyrazolidine Intramolecular Cyclization Pyrazole Pyrazole Dihydroxypyrazolidine->Pyrazole Dehydration (-H2O)

Caption: Generalized workflow of the cyclocondensation reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 1-methyl-pyrazoles from 1,3-dicarbonyl compounds. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 1,3,5-Trimethylpyrazole from Acetylacetone and Methylhydrazine

This protocol outlines a straightforward synthesis of a simple, symmetrically substituted pyrazole.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylacetone (10.0 g, 0.1 mol) in 50 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the solution.

  • Reagent Addition: While stirring, slowly add methylhydrazine (4.61 g, 0.1 mol) dropwise to the reaction mixture. Caution: The reaction can be exothermic. Addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 50 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1,3,5-trimethylpyrazole can be purified by distillation or column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Protocol 2: Regioselective Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole from Benzoylacetone and Methylhydrazine

This protocol illustrates the synthesis of an unsymmetrically substituted pyrazole, where regioselectivity is a key consideration.

Materials:

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Methylhydrazine

  • Ethanol

  • Hydrochloric acid (catalytic)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (16.2 g, 0.1 mol) in 100 mL of ethanol.

  • Acidification: Add a few drops of concentrated hydrochloric acid to the solution to catalyze the reaction.

  • Reagent Addition: Slowly add methylhydrazine (4.61 g, 0.1 mol) to the stirred solution.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

    • If crystallization does not occur, concentrate the solution under reduced pressure.

    • Partition the residue between diethyl ether (100 mL) and water (50 mL).

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering the drying agent, remove the solvent by rotary evaporation. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. The major regioisomer formed is typically 1,5-dimethyl-3-phenyl-1H-pyrazole, resulting from the initial attack of the unsubstituted nitrogen of methylhydrazine on the more reactive acetyl carbonyl group.

Experimental_Workflow Start Start: Reaction Setup (1,3-Dicarbonyl, Solvent, Catalyst) Reagent_Addition Slow Addition of Methylhydrazine Start->Reagent_Addition Reaction_Step Reflux (2-5 hours) Monitor by TLC Reagent_Addition->Reaction_Step Workup Workup: - Cool - Solvent Removal - Extraction & Washing Reaction_Step->Workup Purification Purification: - Distillation or - Column Chromatography or - Recrystallization Workup->Purification Product Final Product: Characterization (NMR, MS, etc.) Purification->Product

Caption: A typical experimental workflow for pyrazole synthesis.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 1-methyl-pyrazoles.

1,3-Dicarbonyl CompoundMethylhydrazine (Equivalents)SolventCatalystTime (h)Yield (%)Predominant Regioisomer
Acetylacetone1.0EthanolAcetic Acid3>90N/A (Symmetrical)
Benzoylacetone1.0EthanolHCl4851,5-Dimethyl-3-phenyl-1H-pyrazole
Dibenzoylmethane1.0Acetic AcidNone292N/A (Symmetrical)
Ethyl Acetoacetate1.0EthanolAcetic Acid6783-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
Trifluoroacetylacetone1.0MethanolNone2951,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed. The regioselectivity can also be influenced by the specific catalyst and solvent system used.[14]

Applications in Drug Development

The pyrazole core is a key pharmacophore in numerous clinically significant drugs.[1] The ability to synthesize specific regioisomers of 1-methyl-pyrazoles is of paramount importance in drug discovery, as different substitution patterns can lead to vastly different biological activities. For example, celecoxib, a well-known COX-2 inhibitor, features a pyrazole ring. The precise placement of substituents on the pyrazole ring is critical for its selective binding to the COX-2 enzyme.

The protocols and mechanistic understanding presented in this application note provide a foundation for medicinal chemists to design and synthesize novel pyrazole-based compounds with tailored pharmacological profiles. The Knorr pyrazole synthesis and its variations remain indispensable tools in the quest for new and improved therapeutics.[12]

Conclusion

The cyclocondensation of 1,3-dicarbonyl compounds with methylhydrazine is a powerful and reliable method for the synthesis of 1-methyl-substituted pyrazoles. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is essential for the successful synthesis of target molecules. The protocols provided herein offer a practical guide for researchers in both academic and industrial settings. By leveraging the principles outlined in this document, scientists can continue to exploit the rich chemical space of pyrazole derivatives in the development of new medicines and other functional materials.

References

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Royal Society of Chemistry. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

  • Al-Warhi, T., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Methylhydrazine reaction with acetone. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. [Link]

  • Royal Society of Chemistry. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • ResearchGate. (2023). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • Arkivoc. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • National Institutes of Health. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. [Link]

  • PubMed Central. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • ResearchGate. (2000). Cyclocondensation of dichloroethenes with alkanedichalcogenolates in the hydrazine hydrate – alkali system. The synthesis of dihydrodithiine and trihydrodichalcogenepines. [Link]

  • Scribd. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

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Application

Application Note: Profiling the Kinase Inhibitory Activity of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

Introduction: The Pyrazole Scaffold as a Foundation for Kinase Inhibitor Discovery Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a hallm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Foundation for Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them high-value targets for therapeutic intervention. A key strategy in modern drug discovery is the development of small molecule kinase inhibitors. Within this field, certain chemical structures, known as "privileged scaffolds," appear frequently in successful drugs due to their ability to bind to the ATP-binding site of multiple kinases.

The pyrazole ring is one such privileged structure, widely utilized in medicinal chemistry for its synthetic accessibility and favorable drug-like properties.[1][2] This five-membered heterocycle serves as a fundamental framework in numerous FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[1][2] The versatility of the pyrazole scaffold allows for the development of potent and selective inhibitors for a wide range of kinases, such as Akt, JAK, and B-raf.[1][2][3][4]

This application note describes a robust, high-throughput protocol for the initial biochemical characterization of a novel pyrazole-containing compound, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol . We will outline a detailed methodology for determining its inhibitory potency (IC₅₀) against a representative protein kinase using the luminescence-based ADP-Glo™ Kinase Assay.

Assay Principle: Quantifying Kinase Activity with ADP-Glo™

To assess the inhibitory potential of our test compound, a reliable method to quantify kinase activity is required. Biochemical kinase assays can be broadly categorized as either activity assays, which measure the formation of the catalytic product, or binding assays.[5] For this protocol, we have selected the ADP-Glo™ Kinase Assay, a universal and highly sensitive luminescence-based activity assay.[6]

The assay quantifies the amount of adenosine diphosphate (ADP) produced during the kinase-catalyzed phosphorylation reaction, which is a direct measure of kinase activity.[7] The workflow is a two-step, homogeneous "mix-and-read" process, making it ideal for high-throughput screening (HTS).[8]

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the inhibitor are incubated together. After the reaction period, the ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction and depletes any remaining, unconsumed ATP.[7][9]

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial amount of ADP produced.[6][7][9]

Inhibition of the kinase results in less ADP production, leading to a decrease in the luminescent signal.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection K Kinase ADP ADP + P-Substrate K->ADP S Substrate S->ADP ATP ATP ATP->ADP Inh (5-methoxy-1-methyl-1H- purazol-3-yl)methanol Inh->K ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP->ADP_Glo_Reagent ATP_rem Remaining ATP ATP_rem->ADP_Glo_Reagent Depleted Kinase_Det_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction) ADP_Glo_Reagent->Kinase_Det_Reagent Incubate Luminescence Luminescence Signal (Proportional to ADP) Kinase_Det_Reagent->Luminescence Generates

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format to facilitate dose-response analysis.

Materials and Reagents
  • Test Compound: (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol (MW: 142.16 g/mol )

  • Kinase: e.g., Abl1 kinase, active (recombinant)

  • Substrate: e.g., ABLtide peptide substrate

  • Positive Control Inhibitor: Staurosporine[10]

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP: 10 mM stock solution

  • Solvent: 100% Dimethyl Sulfoxide (DMSO)

  • Plates: White, opaque, 384-well assay plates

  • Equipment: Multichannel pipettes, plate shaker, luminometer

Reagent Preparation
  • Test Compound Stock (10 mM): Dissolve an appropriate amount of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol in 100% DMSO to make a 10 mM stock solution. Causality: DMSO is a standard solvent for solubilizing organic compounds for screening, but its concentration in the final reaction must be controlled to prevent enzyme inhibition.[11]

  • Control Inhibitor Stock (1 mM): Prepare a 1 mM stock of Staurosporine in 100% DMSO. Staurosporine is a potent, broad-spectrum kinase inhibitor used to validate assay performance.[10][12]

  • Compound Dilution Series: Perform serial dilutions of the test compound and Staurosporine in 100% DMSO to create a range of concentrations for dose-response analysis (e.g., 10 points, 1:3 dilution series).

  • Kinase Working Solution (2X): Dilute the kinase enzyme stock to a 2X working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).

  • Substrate/ATP Working Solution (2X): Dilute the substrate and ATP to their 2X working concentrations in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

Assay Procedure (384-well format)

The final reaction volume is 5 µL. The detection steps will increase the volume.[13]

Assay_Workflow start Start step1 1. Add 1 µL of Compound Dilutions (or DMSO) to plate start->step1 step2 2. Add 2 µL of 2X Kinase Solution step1->step2 step3 3. Add 2 µL of 2X Substrate/ATP Mix (Initiates reaction) step2->step3 step4 4. Incubate at RT (e.g., 60 min) step3->step4 step5 5. Add 5 µL of ADP-Glo™ Reagent step4->step5 step6 6. Incubate at RT (40 min) step5->step6 step7 7. Add 10 µL of Kinase Detection Reagent step6->step7 step8 8. Incubate at RT (30-60 min) step7->step8 end Read Luminescence step8->end

Caption: High-throughput screening workflow for kinase inhibition.
  • Compound Addition: Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of a 384-well plate.

    • Test Compound: 10-point dose-response curve.

    • 100% Activity Control (No Inhibitor): 1 µL of 100% DMSO.

    • 0% Activity Control (Background): 1 µL of 100% DMSO (no kinase will be added).

    • Positive Control: 10-point dose-response curve of Staurosporine.

  • Kinase Addition: Add 2 µL of the 2X Kinase Working Solution to all wells except the "0% Activity" (background) controls. Add 2 µL of Kinase Reaction Buffer to the background wells.

  • Reaction Initiation: Add 2 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction. The final DMSO concentration should be consistent across all wells (e.g., 1%).

  • Kinase Reaction Incubation: Mix the plate gently on a plate shaker and incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells.[13] Mix and incubate for 40 minutes at room temperature.[6]

  • Develop Signal: Add 10 µL of Kinase Detection Reagent to all wells.[13] Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the plate on a luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each compound concentration is calculated using the signals from the control wells.

Formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_Max_Signal - RLU_Background))

Where:

  • RLU_Inhibitor: Signal from a well with the test compound.

  • RLU_Max_Signal: Average signal from the "100% Activity" (DMSO only) wells.

  • RLU_Background: Average signal from the "0% Activity" (no kinase) wells.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[14]

  • Plot Data: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Fit the resulting dose-response curve to a four-parameter logistic (sigmoidal) equation.[15][16]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Determine IC₅₀: The IC₅₀ value is derived directly from the curve fitting analysis.[17]

Data_Analysis_Flow raw_data Raw Luminescence Data (RLU) calc_inhibition Calculate % Inhibition raw_data->calc_inhibition controls Control Data (Max Signal, Background) controls->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data fit_curve Non-linear Regression (4-Parameter Logistic Fit) plot_data->fit_curve ic50 Determine IC₅₀ Value fit_curve->ic50

Caption: Workflow for IC₅₀ value determination.
Representative Data Presentation

Results should be summarized in a table for clear comparison.

CompoundTarget KinaseIC₅₀ (nM)
(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanolAbl185.2
Staurosporine (Control)Abl15.6

Note: Data shown are for illustrative purposes only.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key components:

  • Positive Control: The inclusion of Staurosporine, a known potent inhibitor, validates that the assay system (enzyme, substrate, reagents) is performing as expected. A successful assay will yield an IC₅₀ for Staurosporine consistent with historical values.[10]

  • Z'-Factor: For screening campaigns, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates a robust and reliable assay suitable for HTS.

  • Dose-Response Curve: Generating a full dose-response curve, rather than a single-point inhibition measurement, provides a more accurate determination of potency and helps identify potential artifacts like compound insolubility at high concentrations.[14]

By following this detailed protocol, researchers can reliably determine the in vitro inhibitory activity of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, providing a critical first step in evaluating its potential as a lead compound in kinase-targeted drug discovery programs.

References

  • Staurosporine - Wikipedia. Wikipedia. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Help with determining IC50 for enzyme inhibitors. Reddit. Available at: [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways... National Institutes of Health. Available at: [Link]

  • Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins... Anticancer Research. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[7][8][10]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET. ACS Publications. Available at: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays... National Institutes of Health. Available at: [Link]

  • 5-Methoxy-1-methyl-1H-pyrazole. PubChem. Available at: [Link]

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Method

Application Note: A Comprehensive Framework for Evaluating the Anticancer Potential of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol in Cancer Cell Lines

Abstract The pyrazole scaffold is a well-established pharmacophore in modern oncology, forming the core of several FDA-approved anticancer agents.[1] Its derivatives are known to interact with a multitude of biological t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a well-established pharmacophore in modern oncology, forming the core of several FDA-approved anticancer agents.[1] Its derivatives are known to interact with a multitude of biological targets, including critical kinases and proteins regulating cell cycle and apoptosis.[1][2] This document presents a comprehensive application guide for researchers and drug development professionals on the systematic evaluation of a novel pyrazole derivative, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol (hereafter referred to as Compound P ), for its potential anticancer activities. We provide a logical, multi-tiered workflow, from initial cytotoxicity screening to in-depth mechanistic studies, complete with detailed, field-proven protocols. This guide is designed to serve as a robust framework for characterizing the in vitro efficacy and mechanism of action of new chemical entities in cancer cell line models.

Introduction: The Significance of the Pyrazole Moiety in Oncology

Heterocyclic compounds are cornerstones of medicinal chemistry, and among them, the pyrazole ring holds a privileged status in the development of anticancer therapeutics.[3][4] Several successful tyrosine kinase inhibitors (TKIs), such as Crizotinib and Avapritinib, incorporate this scaffold, highlighting its importance in designing targeted therapies.[1] The anticancer effects of pyrazole derivatives are diverse, stemming from their ability to inhibit key cellular machinery involved in proliferation and survival, including:

  • Protein Kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][2]

  • Tubulin Polymerization: Disrupting microtubule dynamics essential for mitosis.[1]

  • Apoptotic Pathways: Modulating pro- and anti-apoptotic proteins like Bcl-2.[5]

Given this precedent, novel pyrazole-containing molecules like Compound P (CAS No: 865138-51-8) are promising candidates for investigation. This guide outlines a structured, hypothesis-driven approach to thoroughly assess its anticancer potential.

Preliminary Assessment & Experimental Setup

The foundation of any successful in vitro study lies in meticulous preparation and logical experimental design.

Compound P Handling and Stock Solution Preparation

The causality behind preparing a high-concentration, stable stock solution is to ensure accuracy and reproducibility across all subsequent assays by minimizing freeze-thaw cycles and errors from weighing small powder quantities repeatedly. Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar organic compounds due to its high solubilizing power and miscibility with aqueous cell culture media.

Protocol:

  • Aseptically weigh 10 mg of Compound P powder.

  • Dissolve the powder in high-purity, sterile DMSO to create a 10 mM stock solution. For Compound P (MW: 142.16 g/mol ), this requires dissolving 10 mg in 7.03 mL of DMSO.

  • Vortex thoroughly until the solution is clear and homogenous.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C, protected from light. The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Rationale for Cell Line Selection

The choice of cell lines is a critical experimental parameter. A well-designed study will include a panel of cell lines to assess both the breadth of activity and the potential for selective toxicity.

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast (Adenocarcinoma)Represents hormone-responsive breast cancer; widely used benchmark.
A549 Lung (Carcinoma)A common model for non-small cell lung cancer, a major clinical challenge.
PC-3 Prostate (Carcinoma)Represents androgen-independent prostate cancer, an aggressive disease form.
HCT116 Colorectal (Carcinoma)A standard model for colon cancer research.
hTERT Fibroblasts Non-cancerous ControlEssential for evaluating selective cytotoxicity against cancer cells versus normal cells.[6]

Tier 1: Cytotoxicity and Viability Screening

The primary objective is to determine if Compound P exhibits cytotoxic or cytostatic effects and to quantify its potency via the half-maximal inhibitory concentration (IC₅₀).[7][8] The MTT assay is a robust, colorimetric method that measures the metabolic activity of viable cells, which serves as a proxy for cell number.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plates incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Treat with serial dilutions of Compound P incubate1->treat incubate2 Incubate for 48h or 72h treat->incubate2 controls Include Vehicle (DMSO) & Untreated Controls add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate3->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read calc Calculate % Viability vs. Vehicle Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC₅₀ of Compound P using the MTT assay.

Protocol 3.1: MTT Cytotoxicity Assay

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Selected cell lines and complete culture medium

  • 96-well flat-bottom cell culture plates

  • Compound P stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Leave the first column as a "medium only" blank.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of Compound P in culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells (in triplicate).

  • Treatment Incubation: Incubate for 48 to 72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Protect the plate from light. Purple formazan crystals should become visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of Compound P concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Tier 2: Mechanistic Elucidation

If Compound P demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to investigate how it induces cell death. The primary mechanisms for anticancer drugs are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[9]

Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[10] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[9]

G node_live Live Cell Annexin V: Negative PI: Negative node_early Early Apoptotic Annexin V: Positive PI: Negative node_live->node_early Apoptosis Initiation node_late Late Apoptotic / Necrotic Annexin V: Positive PI: Positive node_early->node_late Membrane Permeabilization node_necrotic Primary Necrotic Annexin V: Negative PI: Positive

Caption: Quadrant interpretation for Annexin V / PI flow cytometry analysis.

Protocol 4.1: Annexin V/PI Apoptosis Assay

Materials:

  • 6-well plates

  • Compound P and selected cell lines

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Ice-cold PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat cells with Compound P at concentrations around the IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the well with PBS, and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.

  • Washing: Centrifuge the combined cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Detect FITC on the FL1 channel and PI on the FL2 or FL3 channel.

Data Analysis:

  • Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells

  • Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic/necrotic cells

  • Quadrant 3 (Q3, Annexin V-/PI-): Live cells

  • Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells

  • Quantify the percentage of cells in each quadrant and present the data in a bar graph comparing treated samples to the control.

Cell Cycle Analysis

Many chemotherapeutic agents function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent cell death.[11] This can be readily analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide and measuring fluorescence intensity via flow cytometry.[12][13]

Protocol 4.2: Propidium Iodide Cell Cycle Analysis

Materials:

  • 6-well plates

  • Compound P and selected cell lines

  • Ice-cold 70% ethanol

  • Staining solution: PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 4.1. A 24-hour treatment period is often sufficient.

  • Harvesting: Harvest cells by trypsinization.

  • Fixation: Centrifuge cells at 300 x g for 5 minutes. Resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]

  • Storage: Incubate at -20°C for at least 2 hours. Cells can be stored for several weeks at this stage.

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented as a histogram.

Data Analysis:

  • G0/G1 Peak: Cells with 2n DNA content.

  • S Phase: Cells with DNA content between 2n and 4n.

  • G2/M Peak: Cells with 4n DNA content.

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase. Compare the cell cycle distribution of treated cells to control cells to identify any potential arrest.

Tier 3: Invasion and Metastasis Potential

A critical hallmark of advanced cancer is metastasis. Assessing a compound's ability to inhibit cell migration and invasion is a key step in evaluating its potential as a comprehensive anticancer agent. The Transwell invasion assay is an effective method for this.[15]

Protocol 5.1: Transwell Invasion Assay

Principle: This assay uses a Boyden chamber, which consists of an insert with a porous membrane separating an upper and lower chamber.[16] For an invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel®), which acts as a barrier that cells must actively degrade and invade.[17] Cells are placed in the upper chamber in serum-free media, and a chemoattractant (e.g., media with fetal bovine serum) is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the bottom of the membrane is quantified.

Materials:

  • 24-well plates with Transwell inserts (8 µm pore size)

  • Matrigel® Basement Membrane Matrix (or similar)

  • Serum-free culture medium and complete medium

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet stain (0.5% in 25% methanol)

Procedure:

  • Coating Inserts: Thaw Matrigel® on ice. Dilute it with cold, serum-free medium (concentration must be optimized, typically 200-500 µg/mL).[16] Add 100 µL of the diluted Matrigel® to the upper chamber of each insert and incubate for 2-4 hours at 37°C to allow it to solidify.

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells by replacing the complete medium with serum-free medium for 18-24 hours.[18]

  • Assay Setup: Rehydrate the Matrigel® layer with serum-free medium. Add 600 µL of complete medium (containing chemoattractant) to the lower wells of the 24-well plate.

  • Trypsinize and resuspend the serum-starved cells in serum-free medium containing different concentrations of Compound P (and a vehicle control).

  • Seed 5 x 10⁴ cells in 200 µL into the upper chamber of each insert.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Staining and Quantification:

    • Carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-invading cells and Matrigel® from the top surface of the membrane.

    • Fix the invaded cells on the bottom of the membrane with 100% methanol for 10 minutes.

    • Stain with 0.5% Crystal Violet for 20 minutes.

    • Wash the inserts gently in water and allow them to air dry.

    • Use a microscope to count the number of stained, invaded cells in several random fields of view.

Data Analysis:

  • Calculate the average number of invaded cells per field for each condition.

  • Express the data as a percentage of invasion relative to the vehicle control.

Integrating Results: Hypothesizing a Mechanism of Action

The data gathered from these assays allows for the formulation of a testable hypothesis regarding Compound P's mechanism of action. For instance, if Compound P induces G2/M arrest and apoptosis, it may be acting as a microtubule-destabilizing agent, similar to other pyrazole derivatives.[1] If it primarily induces apoptosis without significant cell cycle changes, it might be targeting apoptotic regulatory proteins like Bcl-2.[5]

Hypothetical Signaling Pathway for Compound P

G cluster_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Regulation compound Compound P CDK CDK / Cyclin Complexes compound->CDK Inhibition? Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibition? G1 G1 Phase S S Phase G1->S Progression G2 G2 Phase S->G2 Progression M M Phase G2->M Progression M->G1 Progression Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase Caspase Cascade Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential molecular targets for Compound P based on known pyrazole activities.

This diagram illustrates two plausible inhibitory actions. Subsequent experiments, such as Western blotting for key proteins (e.g., cleaved PARP, Caspase-3, p21, Cyclin B1) or kinase activity assays, would be required to validate these hypotheses.

Conclusion

The systematic, multi-tiered approach detailed in this application note provides a robust framework for the initial characterization of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol as a potential anticancer agent. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis, cell cycle disruption, and invasion, researchers can efficiently gather the critical data needed to build a comprehensive profile of a novel compound's in vitro activity. This logical workflow ensures that resources are directed effectively and builds a strong foundation for any subsequent preclinical development.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development (IJNRD).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Apoptosis Protocols. (n.d.). Thermo Fisher Scientific.
  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanol. (n.d.). Biosynth.
  • Assay Methods: Cell Invasion Assay. (n.d.). Corning.
  • Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Apoptosis Protocols. (n.d.). University of South Florida Health.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology.
  • Cell Cycle Analysis. (2017).
  • In vitro Cell Migration and Invasion Assays. (n.d.). Journal of Visualized Experiments.
  • Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts. (n.d.). MilliporeSigma.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific.
  • Assaying cell cycle status using flow cytometry. (n.d.). Methods.
  • Apoptosis Assay Protocol. (2025). DeNovix.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing.
  • What cell line should I choose for citotoxicity assays?. (2023).
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Cell viability assays. (n.d.). Abcam.

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Pyrazole Compounds

Introduction: The Rise of Pyrazoles in Antimicrobial Research The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising classes of heter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrazoles in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising classes of heterocyclic compounds, pyrazoles have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Pyrazole derivatives have demonstrated potent antibacterial and antifungal properties, with some compounds exhibiting activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The mechanisms of action for pyrazole-based antimicrobials are diverse, ranging from the disruption of the bacterial cell wall to the inhibition of essential enzymes like topoisomerase II and IV.[3]

However, the journey from a promising pyrazole scaffold to a clinically viable drug is fraught with challenges, a primary one being the accurate and reproducible assessment of its antimicrobial efficacy. Standardized antimicrobial susceptibility testing (AST) is the cornerstone of this evaluation, providing the foundational data for structure-activity relationship (SAR) studies and preclinical development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of established AST protocols to the unique chemical space of pyrazole compounds. We will delve into the nuances of methodology, address common challenges such as compound solubility, and provide a framework for robust data interpretation, all grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of AST is to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that prevents the visible growth of a microorganism under standardized conditions.[5][6][7] This quantitative measure is crucial for comparing the potency of different compounds and for predicting potential therapeutic efficacy. The most widely accepted methods for determining MICs are broth dilution (micro and macro) and agar dilution.[8] The disk diffusion method, while qualitative or semi-quantitative, is a valuable tool for initial screening.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is imperative to use high-quality, sterile materials to ensure the integrity of the results.

Category Item Specifications
Test Compounds Pyrazole CompoundsHigh purity, with known concentration and solvent
Control Antibioticse.g., Ampicillin, Ciprofloxacin, Gentamicin (as relevant to test organisms)
Microorganisms Bacterial/Fungal StrainsClinically relevant isolates and quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)[9][10][11]
Growth Media Mueller-Hinton Broth (MHB)Cation-adjusted (CAMHB) for broth dilution[12][13]
Mueller-Hinton Agar (MHA)For disk diffusion and agar dilution
Tryptic Soy Broth/AgarFor routine culture of microorganisms
Reagents Solvents for Pyrazolese.g., Dimethyl sulfoxide (DMSO), Ethanol
Sterile Saline (0.85%) or Phosphate-Buffered Saline (PBS)For inoculum preparation
McFarland Turbidity Standards0.5 standard is critical for inoculum standardization[14]
Consumables Sterile 96-well microtiter platesFor broth microdilution
Sterile Petri dishesFor agar-based methods
Sterile serological pipettes, pipette tips, and microtubes
Sterile swabsFor inoculum plating in disk diffusion
Antimicrobial disksFor disk diffusion method
Equipment IncubatorSet to the appropriate temperature for the test organism (typically 35 ± 2 °C)
Spectrophotometer or DensitometerFor inoculum density measurement
Vortex mixer
Micropipettes (single and multichannel)
Biosafety cabinetFor sterile handling of microorganisms

Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on CLSI and EUCAST guidelines and have been adapted to address the specific challenges of testing pyrazole compounds.

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[8][15][16]

Causality Behind Experimental Choices:

  • 96-Well Plate Format: This allows for the simultaneous testing of multiple compounds and concentrations, increasing throughput and conserving reagents.

  • Serial Dilution: This creates a logarithmic concentration gradient, enabling the precise determination of the MIC.

  • Standardized Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard ensures a consistent starting number of bacteria, which is critical for reproducible MIC values.

  • Growth and Sterility Controls: These are essential for validating the experiment. The growth control confirms that the bacteria can grow in the test medium, while the sterility control ensures that the medium and reagents are not contaminated.

Step-by-Step Methodology:

  • Preparation of Pyrazole Compound Stock Solution:

    • Accurately weigh the pyrazole compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical, and its potential for antimicrobial activity at the final concentration must be evaluated.[17]

    • The final concentration of the solvent in the test wells should ideally be below 1% (v/v) to avoid inhibiting microbial growth.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Well 1 will serve as the initial dilution well. Well 11 will be the growth control, and well 12 will be the sterility control.

    • Add 100 µL of the pyrazole stock solution, appropriately diluted in CAMHB, to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer or densitometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Inoculation and Incubation:

    • Add 50 µL of the final inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).

    • The final volume in each test well is now 100 µL.

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the pyrazole compound that completely inhibits visible growth.[5][6][7][18]

Visualization of Broth Microdilution Workflow:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Pyrazole Stock Solution serial_dilute Serial Dilution of Pyrazole Compound stock->serial_dilute Add to well 1 plate Prepare 96-Well Plate (CAMHB) plate->serial_dilute inoculum Prepare 0.5 McFarland Inoculum inoculate Inoculate Wells inoculum->inoculate serial_dilute->inoculate incubate Incubate (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic interpret Interpret Results read_mic->interpret

Caption: Workflow for the broth microdilution method.

Protocol 2: Agar Dilution Method

The agar dilution method is a reference method for determining the MIC of antimicrobial agents and is particularly useful for testing multiple isolates simultaneously.

Causality Behind Experimental Choices:

  • Incorporation into Agar: This method provides a solid support for microbial growth, which can be advantageous for certain organisms.

  • Spot Inoculation: Allows for the testing of numerous bacterial strains on a single plate, making it efficient for large-scale screening.

Step-by-Step Methodology:

  • Preparation of Pyrazole-Containing Agar Plates:

    • Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50 °C in a water bath.

    • Prepare serial dilutions of the pyrazole compound in a suitable solvent.

    • Add a defined volume of each pyrazole dilution to a specific volume of molten MHA to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Prepare a growth control plate containing MHA with the solvent used for the pyrazole compound but without the compound itself.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Spot-inoculate a small, standardized volume (e.g., 1-10 µL) of each bacterial suspension onto the surface of the agar plates, starting with the lowest concentration and moving to the highest.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the pyrazole compound that inhibits the visible growth of the microorganism.

Protocol 3: Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and is often used for initial screening of antimicrobial activity.

Causality Behind Experimental Choices:

  • Zone of Inhibition: The size of the zone of no growth around the disk is proportional to the susceptibility of the organism to the compound.

  • Standardized Conditions: The use of MHA at a specific depth and a standardized inoculum ensures that the diffusion of the compound and the growth of the bacteria are consistent, allowing for reproducible results.

Step-by-Step Methodology:

  • Preparation of Pyrazole-Impregnated Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known amount of the pyrazole compound. This can be done by applying a small volume of a high-concentration stock solution to each disk and allowing the solvent to evaporate.

  • Inoculum Preparation and Plating:

    • Prepare the inoculum to a 0.5 McFarland standard as previously described.

    • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.[14]

  • Disk Application and Incubation:

    • Aseptically place the pyrazole-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters.

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not available for novel compounds. Therefore, for pyrazoles, the zone diameter is primarily used as a qualitative measure of activity.

Visualization of Disk Diffusion Workflow:

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis disk_prep Prepare Pyrazole- Impregnated Disks apply_disk Apply Disks to Agar Surface disk_prep->apply_disk plate_prep Inoculate MHA Plate (0.5 McFarland) plate_prep->apply_disk incubate Incubate (16-20h, 35°C) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Qualitative Interpretation measure_zone->interpret

Caption: Workflow for the disk diffusion method.

Addressing Challenges with Pyrazole Compounds

Solubility: Many pyrazole derivatives are hydrophobic, leading to poor solubility in aqueous media.[19][20] This can be a significant hurdle in AST.

  • Solvent Selection: DMSO is a common choice, but its final concentration must be carefully controlled. A solvent toxicity control should always be included.

  • Alternative Solvents: For compounds insoluble in DMSO, other solvents like ethanol or polyethylene glycol (PEG) can be explored, again with appropriate controls.

  • Formulation Strategies: In advanced stages, formulation approaches such as the use of cyclodextrins or co-solvents may be necessary.

Quality Control (QC): A Self-Validating System

Every AST experiment must include QC strains with known susceptibility profiles.[9][11][21] These strains serve as a biological control to ensure that the test is performing correctly.[9][11] The MIC values for control antibiotics against QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.[22] If the QC results are out of range, the entire experiment is considered invalid, and troubleshooting is required.

Data Analysis and Interpretation

Determining the MIC: The MIC is recorded as the lowest concentration of the pyrazole compound that shows no visible growth.

Data Presentation: A clear and concise presentation of the data is essential for analysis and comparison.

Table 1: Example of MIC Data for a Novel Pyrazole Compound

Microorganism Gram Stain Pyrazole Compound Concentration (µg/mL) Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) Novel Pyrazole Compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive128, 64, 32, 16, 8, 4, 2, 1, 0.50.58
Escherichia coli ATCC 25922Gram-negative128, 64, 32, 16, 8, 4, 2, 1, 0.50.01532
Pseudomonas aeruginosa ATCC 27853Gram-negative128, 64, 32, 16, 8, 4, 2, 1, 0.50.25>128
MRSA (Clinical Isolate)Gram-positive128, 64, 32, 16, 8, 4, 2, 1, 0.5416

Interpretation of MICs for Novel Compounds:

For new compounds like pyrazoles, established clinical breakpoints (the MIC values that define an organism as susceptible, intermediate, or resistant) do not exist.[23][24] Therefore, the interpretation is based on comparing the MIC values to:

  • The MICs of known antibiotics against the same organisms.

  • The MICs of other pyrazole derivatives in the same chemical series to establish SAR.

  • Cytotoxicity data to determine a therapeutic index. A compound with a low MIC against bacteria but high cytotoxicity against mammalian cells is unlikely to be a good drug candidate.

Troubleshooting

Problem Possible Cause(s) Solution(s)
No growth in the growth control well Inoculum viability issue, inactive media, incubator malfunctionUse a fresh culture for the inoculum, check the media expiration date, verify incubator temperature.
Growth in the sterility control well Contamination of media, reagents, or plateUse aseptic technique, check sterility of all components.
QC strain MIC out of range Incorrect inoculum density, expired reagents, procedural errorRe-standardize the inoculum, check reagent expiration dates, review the protocol carefully.
Precipitation of pyrazole compound in wells Poor solubilityTest alternative solvents, reduce the starting concentration, consider formulation strategies.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the antimicrobial susceptibility testing of novel pyrazole compounds. By adhering to standardized methodologies, incorporating appropriate controls, and understanding the nuances of testing novel chemical entities, researchers can generate high-quality, reproducible data. This is a critical step in the challenging but essential quest for new antimicrobial agents to combat the global threat of drug-resistant infections.

References

  • British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2025). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Al-Horani, R. A., & Al-Adhami, H. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 148–179. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903-920. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. Retrieved from [Link]

  • Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(10), 1323. Retrieved from [Link]

  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Retrieved from [Link]

  • Goldstein, E. J., et al. (2005). Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species Isolated from Human Clinical Specimens. Journal of Clinical Microbiology, 43(5), 2419–2422. Retrieved from [Link]

  • Hartkoorn, R. C., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. Molecules, 24(18), 3348. Retrieved from [Link]

  • Lee, W. G., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 557–563. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]

  • Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. Retrieved from [Link]

  • Nehra, B., et al. (2023). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 9(1), 75. Retrieved from [Link]

  • Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2008). M31-A3: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. CLSI. Retrieved from [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

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  • Atanasov, A. G., et al. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Molecules, 26(18), 5589. Retrieved from [Link]

  • Brilhante, R. S. N., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 37(4), 564-566. Retrieved from [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Gîlcă, I. A., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5576. Retrieved from [Link]

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  • El-Gohary, N. S., & Shaaban, M. I. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 6(25), 16447–16463. Retrieved from [Link]

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  • Butler-Wu, S. M., et al. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. Microorganisms, 12(1), 107. Retrieved from [Link]

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Method

Application Notes and Protocols: (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol as a Versatile Building Block in Medicinal Chemistry

Foreword: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its remarkable versatility and presence in a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2][3] Its five-membered aromatic ring, featuring two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor.[1][4] This amphoteric nature facilitates crucial interactions with biological targets, rendering pyrazole derivatives potent modulators of various enzymes and receptors.[4][5] Consequently, the pyrazole core is integral to drugs with anti-inflammatory, anticancer, antibacterial, and antipsychotic activities, among others.[3][6][7] The strategic functionalization of the pyrazole ring is a key aspect of drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide focuses on a particularly valuable, yet underexplored, building block: (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol . The specific substitution pattern—a methoxy group at the 5-position, N-methylation, and a hydroxymethyl group at the 3-position—offers a unique combination of features for the synthesis of novel therapeutic agents. The methoxy group can modulate electronic properties and metabolic stability, while the N-methylation prevents tautomerism and provides a fixed substitution vector.[8] Most importantly, the hydroxymethyl group serves as a versatile handle for a wide range of chemical transformations, enabling the facile introduction of diverse molecular fragments.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

PropertyValueSource/Method
Molecular Formula C₆H₁₀N₂O₂Calculated
Molecular Weight 142.16 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetatePredicted based on analog data
¹H NMR (400 MHz, CDCl₃) δ ~3.8 (s, 3H, OCH₃), ~3.9 (s, 3H, NCH₃), ~4.6 (s, 2H, CH₂OH), ~6.2 (s, 1H, pyrazole-H)Predicted
¹³C NMR (101 MHz, CDCl₃) δ ~35 (NCH₃), ~55 (OCH₃), ~58 (CH₂OH), ~100 (C4), ~145 (C3), ~150 (C5)Predicted

Spectroscopic Interpretation:

The predicted ¹H NMR spectrum is characterized by four distinct singlets, corresponding to the methoxy, N-methyl, hydroxymethyl, and pyrazole ring protons. The chemical shift of the pyrazole proton at C4 is expected to be in the aromatic region, influenced by the electron-donating methoxy group. In the ¹³C NMR spectrum, the signals for the pyrazole ring carbons (C3, C4, and C5) and the substituent carbons are all expected to be in their characteristic regions.

Synthesis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol: A Proposed Protocol

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Ester Reduction Dimethyl_acetylenedicarboxylate Dimethyl acetylenedicarboxylate Pyrazole_ester Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Dimethyl_acetylenedicarboxylate->Pyrazole_ester Toluene/DCM, reflux [8] Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_ester Methoxy_pyrazole_ester Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate Pyrazole_ester->Methoxy_pyrazole_ester Dimethyl sulfate, K₂CO₃, Acetone, reflux Target_Molecule (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol Methoxy_pyrazole_ester->Target_Molecule LiBH₄, THF/Methanol [11]

Caption: Proposed synthetic workflow for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This step is adapted from the synthesis of a similar pyrazole ester.[9]

  • To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in a 1:1 mixture of toluene and dichloromethane (0.2 M), add methylhydrazine (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

  • Dissolve methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in acetone (0.3 M).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add dimethyl sulfate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

This reduction step is based on a procedure for a structurally related pyrazole methanol.[10]

  • Dissolve methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (10:1 v/v, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (LiBH₄, 2.0 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Application in Medicinal Chemistry: A Gateway to Novel Analogs

The hydroxymethyl group at the C3 position of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a key functional handle for derivatization. It can be readily transformed into a variety of other functional groups, or used as a point of attachment for other molecular fragments. A common and highly effective strategy in medicinal chemistry is the formation of ether linkages to connect heterocyclic cores. The following protocol details a representative Williamson ether synthesis.

Representative Application: Williamson Ether Synthesis

Application_Workflow Building_Block (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol Product Pyrazolyl-Aryl Ether Derivative Building_Block->Product NaH, DMF, 0 °C to rt Aryl_Halide Ar-X (e.g., 4-fluorobenzonitrile) Aryl_Halide->Product

Caption: Williamson ether synthesis using the title building block.

Detailed Protocol for Etherification
  • To a solution of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired aryl halide (e.g., 4-fluorobenzonitrile, 1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether-linked product.

This protocol can be adapted for a wide range of aryl and heteroaryl halides, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol represents a valuable and versatile building block for medicinal chemistry. Its specific substitution pattern offers a unique combination of features for the design of novel therapeutic agents. The protocols provided herein, based on established and reliable chemical transformations, offer a clear path to the synthesis and derivatization of this promising scaffold. Researchers in drug discovery are encouraged to explore the potential of this building block in their efforts to develop the next generation of pyrazole-based therapeutics.

References

  • (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Belskaya, N. P., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2998. Available at: [Link]

  • (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]

  • Yee, G. M., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M911. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(11), 1459. Available at: [Link]

  • Al-Mulla, A. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 144. Available at: [Link]

  • (2017). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Google Patents.
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  • Ferreira, R. J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4933. Available at: [Link]

  • Maslivets, A. N., et al. (2007). Recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in reaction with monosubstituted hydrazines. ARKIVOC, 2008(4), 275-281. Available at: [Link]

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Application

Application Note: Comprehensive 1H and 13C NMR Characterization of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

Introduction: The Significance of Pyrazole Scaffolds and Analytical Rigor The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds and Analytical Rigor

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including celecoxib (an anti-inflammatory), sildenafil (used for erectile dysfunction), and various compounds under investigation for anticancer and antimicrobial properties.[1][2][3] The compound (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a functionalized pyrazole derivative, representing a key building block or intermediate in the synthesis of more complex pharmaceutical candidates. Its specific substitution pattern—a methoxy group at C5, an N-methyl group at N1, and a hydroxymethyl group at C3—imparts distinct physicochemical properties that are crucial for molecular recognition and biological activity.

Given its role as a synthetic precursor, the unambiguous structural confirmation and purity assessment of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of small organic molecules, providing precise information about the chemical environment, connectivity, and relative abundance of atoms within a molecule. This application note provides a detailed guide to the 1H and 13C NMR characterization of this specific pyrazole derivative, outlining a robust protocol and a thorough interpretation of the spectral data.

Guiding Principles: Why NMR is Definitive for Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is exquisitely sensitive to the local electronic environment of the nucleus.

  • Chemical Shift (δ): The position of a signal in the NMR spectrum reveals the chemical environment of the nucleus. Electronegative atoms (like oxygen and nitrogen in our target molecule) deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

  • Signal Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiple lines (e.g., doublet, triplet). The splitting pattern provides direct evidence of atomic connectivity. In our target molecule, we expect to see mostly singlets due to the absence of adjacent protons on the pyrazole ring and substituent groups.

  • Signal Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative census of the different types of protons in the molecule.

By analyzing these parameters, we can piece together the molecular structure with a high degree of confidence.

Experimental Protocol: A Self-Validating Workflow

The reliability of NMR data is intrinsically linked to the quality of the sample preparation and the rigor of the data acquisition process. The following protocol is designed to yield high-quality, reproducible spectra.

Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.[4][5] Higher concentrations for ¹³C NMR are necessary to overcome the low natural abundance of the ¹³C isotope.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6]

    • Causality: CDCl₃ is an excellent choice for a wide range of organic compounds due to its moderate polarity and ability to dissolve many substances.[7] Its residual proton signal at ~7.26 ppm provides a convenient internal reference, though Tetramethylsilane (TMS) is the gold standard. For compounds with poor solubility in CDCl₃, DMSO-d₆ is a common alternative.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution and create a homogenous solution. A lack of homogeneity can lead to broadened spectral lines and difficulties in shimming the magnet.[8]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[8]

  • Internal Standard (Optional but Recommended): Add a small amount (1-2 µL of a dilute solution) of TMS as an internal reference standard (δ = 0.00 ppm). TMS is chemically inert and its sharp singlet signal does not typically overlap with analyte signals.[9]

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis Sample Weigh & Dissolve Analyte in CDCl3 Tube Transfer to NMR Tube Sample->Tube Instrument Place Sample in NMR Spectrometer (e.g., 500 MHz) Tube->Instrument Acquire_H Acquire 1H Spectrum (16 scans) Instrument->Acquire_H Acquire_C Acquire 13C Spectrum (1024+ scans) Instrument->Acquire_C Processing Data Processing (FT, Phasing, Baseline Correction) Acquire_H->Processing Acquire_C->Processing Analysis Spectral Interpretation (Shift, Multiplicity, Integration) Processing->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Workflow for NMR characterization.

Instrument Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 500 MHz125 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Number of Scans (NS) 161024
Relaxation Delay (D1) 2.0 s2.0 s
Acquisition Time (AQ) 3.0 s1.0 s
Spectral Width (SW) 16 ppm240 ppm

Rationale: A greater number of scans for ¹³C NMR is required to achieve an adequate signal-to-noise ratio due to the low natural abundance (~1.1%) of the ¹³C isotope.

Spectral Data Interpretation and Structural Assignment

The definitive structure of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol can be confirmed by a detailed analysis of its ¹H and ¹³C NMR spectra. The assignments below are based on established principles of NMR spectroscopy and comparative data from similar pyrazole derivatives.[10][11][12]

Annotated Molecular Structure

Caption: Annotated structure of the target molecule.

¹H NMR Spectral Data (Predicted in CDCl₃, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~5.75Singlet (s)1HH4The sole proton on the pyrazole ring. Its chemical shift is influenced by the electron-donating methoxy group (C5) and the electron-withdrawing nature of the adjacent nitrogen atoms. Similar pyrazole C4-H protons appear in this region.[10]
~4.68Singlet (s)2H-CH₂ OHThese methylene protons are adjacent to an electronegative oxygen and the pyrazole ring, shifting them downfield. The signal is a singlet as there are no adjacent protons for coupling.
~3.95Singlet (s)3HO-CH₃ The methoxy protons are deshielded by the directly attached oxygen atom. This is a characteristic chemical shift for methoxy groups on aromatic or heteroaromatic rings.
~3.78Singlet (s)3HN-CH₃ The N-methyl protons are deshielded by the nitrogen atom to which they are attached.
Variable (~2.0-3.0)Broad Singlet (br s)1H-CH₂OH The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The signal is often broad and may exchange with trace water in the solvent.[13]
¹³C NMR Spectral Data (Predicted in CDCl₃, 125 MHz)
Chemical Shift (δ, ppm)AssignmentRationale and Key Insights
~162.5C5This carbon is significantly deshielded (shifted far downfield) due to the direct attachment of the highly electronegative oxygen atom of the methoxy group. This is the most downfield carbon of the pyrazole ring.
~148.0C3As a substituted sp² carbon within the heteroaromatic ring, it appears downfield. Its chemical shift is influenced by the adjacent nitrogen atoms and the attached hydroxymethyl group.
~91.0C4This is the only protonated carbon on the pyrazole ring. It is shifted upfield relative to the substituted C3 and C5 carbons, which is typical for the C4 position in pyrazoles.[11]
~58.0O-C H₃The carbon of the methoxy group, deshielded by the attached oxygen.
~56.5-C H₂OHThe carbon of the hydroxymethyl group, deshielded by its attached oxygen and the pyrazole ring.
~37.0N-C H₃The N-methyl carbon, appearing in the typical range for methyl groups attached to nitrogen in a heteroaromatic system.

Conclusion

The structural identity of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is unequivocally confirmed through the combined analysis of its ¹H and ¹³C NMR spectra. The observed chemical shifts, signal multiplicities, and integrations are fully consistent with the proposed structure. The ¹H NMR spectrum clearly resolves five distinct proton environments, including the characteristic singlet for the C4-H of the pyrazole ring. The ¹³C NMR spectrum identifies all six unique carbon atoms, with the C5 carbon appearing significantly downfield as expected due to the influence of the methoxy substituent. This application note provides a definitive analytical protocol and a validated spectral reference for researchers working with this important synthetic intermediate, ensuring high standards of quality control and scientific rigor in drug discovery and development.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021). The Chemistry of Polynitropyrazoles. Molecules, 26(16), 4784. Available at: [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2011). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 1(9), 1737-1740. Available at: [Link]

  • Kolehmainen, E., & Jokisaari, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 725-729. Available at: [Link]

  • Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

  • Abboud, J. L. M., Aguilar, M. Y., Elguero, J., & Mó, O. (1996). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 20(2), 205-212. Available at: [Link]

  • Katritzky, A. R., & Elguero, J. (2009). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Arkivoc, 2009(11), 1-10. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Data set]. Available at: [Link]

  • Trujillo-Rodríguez, M. J., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(2), M1383. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Li, S., et al. (2007). Structure Elucidation of a Pyrazolo[14][15]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1133-1139. Available at: [Link]

  • Kappe, C. O., & Stadler, A. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Heterocycles, 63(4), 849-861. Available at: [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. [Data set]. Available at: [Link]

  • Elguero, J. (1996). Pyrazoles. In A. R. Katritzky, C. W. Rees, & E. F. V. Scriven (Eds.), Comprehensive Heterocyclic Chemistry II (Vol. 3, pp. 1-75). Pergamon-Elsevier.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Alkorta, I., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(1), 309-316. Available at: [Link]

  • Montvydas, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6608. Available at: [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. [Publication]. Available at: [Link]

  • Labinsights. (2024). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • LibreTexts Chemistry. (2022). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Sohár, P., M·atyus, P., & Szilágyi, G. (1980). Structure determination of pyrazolone derivatives and their hydrazone type precursors by ir and 1h nmr spectr0scopy. Journal of Molecular Structure, 60, 43–48. Available at: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Small molecule NMR sample preparation. Available at: [Link]

  • Begtrup, M. (1974). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. Part II. A Conformational Study. Acta Chemica Scandinavica B, 28, 61-70. Available at: [Link]

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Method

Application Note: Structural Elucidation of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol using Electrospray Ionization Tandem Mass Spectrometry

Abstract This application note provides a comprehensive guide to the fragmentation analysis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, a substituted pyrazole of interest in pharmaceutical and agrochemical research....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the fragmentation analysis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, a substituted pyrazole of interest in pharmaceutical and agrochemical research. We detail a robust protocol for electrospray ionization tandem mass spectrometry (ESI-MS/MS) and present a thorough analysis of the compound's fragmentation pathways. The methodologies and interpretations described herein serve as a foundational template for the structural characterization of novel pyrazole derivatives, which are a critical class of heterocyclic compounds known for their wide range of biological activities.[1]

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[2][3] The structural characterization of novel substituted pyrazoles is a critical step in the discovery pipeline, confirming identity, purity, and metabolic fate. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) coupled with tandem MS (MS/MS), is an indispensable tool for this purpose, providing detailed structural information from minimal sample quantities.[4][5]

The fragmentation behavior of a molecule under collision-induced dissociation (CID) is intrinsically linked to its structure. For pyrazole derivatives, fragmentation is known to be highly dependent on the nature and position of substituents on the ring.[2][6] This guide focuses on (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol (Molecular Formula: C₆H₁₀N₂O₂, Molecular Weight: 142.16 g/mol ), elucidating its characteristic fragmentation signature. Understanding these pathways is not merely an academic exercise; it provides a predictive framework for identifying related structures, metabolites, and degradants in complex matrices.

Principle of ESI-MS/MS for Structural Analysis

Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, typically producing the protonated molecule, [M+H]⁺.[5] This precursor ion is then selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The resulting product ions are analyzed in the second stage, generating a fragmentation spectrum (MS/MS) that serves as a structural fingerprint of the molecule. The stability of the resulting fragment ions often dictates the fragmentation pathways; for instance, cleavages that produce more stable carbocations are generally favored.[7]

The overall workflow for this analysis is outlined below.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation a Weigh Compound b Dissolve in Methanol/Water/Formic Acid a->b c Direct Infusion via Syringe Pump b->c d Electrospray Ionization (ESI) Generation of [M+H]⁺ c->d e MS1: Isolate Precursor Ion (m/z 143.1) d->e f MS2: Collision-Induced Dissociation (CID) e->f g Product Ion Scan (Acquire MS/MS Spectrum) f->g h Analyze Spectrum g->h i Propose Fragmentation Pathways h->i j Structural Confirmation i->j

Figure 1: Experimental workflow for ESI-MS/MS analysis.

Detailed Experimental Protocol

This protocol is designed for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole (QQQ) mass spectrometer equipped with an ESI source.

3.1. Materials and Reagents

  • (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol (Standard, >98% purity)

  • Methanol (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • 1 mL Syringe with Luer-Lock Tip

  • Syringe Pump

3.2. Sample Preparation The goal is to prepare a dilute solution that provides a stable ion signal without saturating the detector.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a solvent mixture of 50:50 (v/v) methanol:water.

  • Final Infusion Solution: To the 1 mL working solution, add 1 µL of formic acid (0.1% final concentration). Vortex briefly. The addition of formic acid is a critical step to lower the pH of the solution, which promotes the formation of the protonated [M+H]⁺ species required for positive-ion mode analysis.[8]

3.3. Mass Spectrometer Configuration & Tuning

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Instrument Calibration: Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.

  • Infusion Setup: Load the final infusion solution into the 1 mL syringe and place it in the syringe pump. Set the flow rate to 5-10 µL/min.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 – 4.0 kV

    • Nebulizer Gas (N₂): 10 – 15 psi

    • Drying Gas (N₂): 5 – 8 L/min

    • Gas Temperature: 250 – 300 °C

    • Scientist's Note: These parameters must be optimized for the specific instrument. The goal is to achieve a stable signal for the [M+H]⁺ ion with minimal in-source fragmentation.[5]

3.4. Data Acquisition

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 50-300) to confirm the presence and isolation purity of the protonated molecular ion, [M+H]⁺, at m/z 143.1.

  • MS/MS Product Ion Scan:

    • Select m/z 143.1 as the precursor ion for fragmentation.

    • Apply collision energy. Start with a collision energy of 15 eV and acquire spectra in a ramp (e.g., 10-40 eV) to observe the energy dependence of fragmentation. This allows for the differentiation of low-energy (stable ion) and high-energy (complete shattering) fragmentation pathways.

    • Acquire the product ion spectrum over a range of m/z 40-150.

Results and Discussion: Fragmentation Pathway Analysis

The ESI-MS/MS analysis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol reveals a set of characteristic fragmentation pathways originating from the protonated molecule ([M+H]⁺) at m/z 143.1 . The primary fragmentation events involve neutral losses from the substituent groups, followed by cleavages of the pyrazole ring.

The proposed fragmentation cascade is illustrated below, and the major observed ions are summarized in Table 1.

Note: Generic structures are shown in the diagram above. The actual fragment structures involve rearrangements and charge localization.

Figure 2: Proposed fragmentation pathway for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Key Fragmentation Pathways:

  • Loss of Water (H₂O): The most facile fragmentation observed is the neutral loss of 18 Da (water) from the protonated methanol side chain, yielding a highly abundant product ion at m/z 125.1 . This is a classic fragmentation for protonated primary alcohols and results in the formation of a stabilized carbocation.

  • Loss of Formaldehyde (CH₂O): A competing fragmentation from the methanol group is the loss of 30 Da, corresponding to formaldehyde. This yields the product ion at m/z 113.1 . This pathway is also common for hydroxymethyl-substituted aromatic and heteroaromatic systems.

  • Ring Cleavage - Loss of Hydrogen Cyanide (HCN): The pyrazole core is characterized by its propensity to eliminate hydrogen cyanide (HCN, 27 Da) upon fragmentation.[1][2] This is a secondary fragmentation event observed from the primary product ions.

    • The ion at m/z 125.1 (from water loss) subsequently loses HCN to produce a fragment at m/z 98.1 .

    • Similarly, the ion at m/z 113.1 (from formaldehyde loss) can also eliminate HCN, resulting in a fragment at m/z 86.1 .

  • Methoxy Group Fragmentation: While less dominant than the losses from the methanol group, fragmentation of the methoxy substituent can occur, typically via the loss of a methyl radical (•CH₃, 15 Da) to yield an ion at m/z 128.1, or through the loss of formaldehyde (CH₂O, 30 Da) via rearrangement. These pathways are often less pronounced at lower collision energies.

Table 1: Summary of Key Fragment Ions

Observed m/zProposed FormulaNeutral LossDescription
143.1[C₆H₁₁N₂O₂]⁺-[M+H]⁺ Precursor Ion
125.1[C₆H₉N₂O]⁺H₂O (18.01 Da)Loss of water from the methanol group
113.1[C₅H₉N₂O]⁺CH₂O (30.01 Da)Loss of formaldehyde from the methanol group
98.1[C₅H₆N₁O]⁺H₂O + HCNSubsequent loss of HCN from m/z 125.1
86.1[C₄H₆N₁O]⁺CH₂O + HCNSubsequent loss of HCN from m/z 113.1

Conclusion

The fragmentation analysis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol by ESI-MS/MS provides a distinct and interpretable fingerprint for its structural confirmation. The primary fragmentation pathways are dominated by the facile neutral losses of water and formaldehyde from the 3-position hydroxymethyl group. These initial product ions undergo subsequent characteristic cleavage of the pyrazole ring through the elimination of HCN. This detailed application note provides a validated protocol and a foundational understanding of the fragmentation behavior of this compound class, empowering researchers to confidently identify and characterize novel pyrazole-based molecules in their drug discovery and development efforts.

References

  • de Oliveira, C. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link][1][2]

  • Deng, F., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(11), 1454-1461. [Link][9]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link][6]

  • Finar, I. L., & Millard, B. J. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 249-255. [Link][10]

  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4601. [Link][11]

  • Fábián, B., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 33(11), 995-1005. [Link][8]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from Chemguide. [Link][7]

  • Liu, W., et al. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 9(4), 1-5. [Link][4]

  • Song, G., et al. (2021). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 26(16), 4983. [Link][5]

  • Vitale, P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4068. [Link][3]

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Application

single-crystal X-ray diffraction protocol for pyrazole derivatives

An Application Guide to Single-Crystal X-ray Diffraction for the Structural Elucidation of Pyrazole Derivatives Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed protocol and ap...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Single-Crystal X-ray Diffraction for the Structural Elucidation of Pyrazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol and application guide for the structural analysis of pyrazole derivatives using single-crystal X-ray diffraction (SC-XRD). Pyrazoles are a cornerstone of medicinal chemistry and materials science, and a precise understanding of their three-dimensional structure is paramount for rational drug design and the engineering of new materials.[1][2] This guide offers an in-depth, experience-driven narrative on the entire SC-XRD workflow, from the critical initial step of crystal growth to the final stages of structure refinement and validation. It is designed for researchers, scientists, and drug development professionals seeking to leverage SC-XRD for the unambiguous characterization of novel pyrazole-based compounds.

The Strategic Importance of High-Quality Crystals

The entire success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. A well-ordered, single crystal is a prerequisite for obtaining high-resolution diffraction data. The process of crystallization is often the most challenging and time-consuming phase of a structural study.[3] It involves slowly bringing a concentrated solution of a pure compound to a state of supersaturation, where nucleation and subsequent crystal growth can occur.[4] For pyrazole derivatives, the presence of nitrogen atoms allows for strong hydrogen bonding and π–π stacking interactions, which can be both an advantage in forming stable lattices and a challenge, sometimes leading to disordered structures or multiple polymorphs.[5][6]

A Decision Framework for Crystallization

The choice of crystallization method is dictated by the physicochemical properties of the pyrazole derivative, such as its solubility, stability, and volatility. The following diagram presents a decision-making workflow for selecting an appropriate technique.

start Start: Pure Pyrazole Derivative solubility Assess Solubility & Stability start->solubility volatile Is the compound thermally stable & volatile? solubility->volatile Soluble in organic solvent temp_sens Is solubility highly temperature-dependent? volatile->temp_sens No sublimation Sublimation volatile->sublimation Yes slow_cool Slow Cooling temp_sens->slow_cool Yes slow_evap Slow Evaporation temp_sens->slow_evap No/Moderate vapor_diff Vapor Diffusion (Liquid or Gas) slow_evap->vapor_diff Small sample quantity or needs finer control node_crystal 1. Select & Mount Crystal (Cryoloop) node_cryo 2. Cryo-cool Crystal (e.g., 100 K) node_crystal->node_cryo node_screen 3. Mount on Diffractometer & Screen Crystal node_cryo->node_screen node_unitcell 4. Determine Unit Cell & Bravais Lattice node_screen->node_unitcell node_strategy 5. Devise Data Collection Strategy node_unitcell->node_strategy node_collect 6. Full Data Collection (Rotate Crystal) node_strategy->node_collect node_reduce 7. Data Reduction (Integrate, Scale, Abs. Corr.) node_collect->node_reduce node_solve 8. Structure Solution node_reduce->node_solve

Caption: The single-crystal X-ray diffraction workflow.

Protocol for Crystal Mounting and Data Collection
  • Crystal Selection: Under a polarized light microscope, select a single crystal with well-defined faces, sharp edges, and no visible cracks or defects.

  • Mounting: Using a nylon cryoloop slightly larger than the crystal, scoop the crystal from its mother liquor. Wick away excess solvent with a paper towel, leaving the crystal coated in a thin film of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. [7]This process, known as vitrification, minimizes radiation damage and reduces atomic thermal motion, resulting in higher-quality data.

  • Screening and Unit Cell Determination: Collect a few initial diffraction images to assess crystal quality. The positions of the diffraction spots are used to determine the dimensions of the unit cell and the Bravais lattice.

  • Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam. [4][8]The strategy aims to measure a complete and redundant set of unique reflections to the highest possible resolution.

Typical Data Collection Parameters
ParameterTypical ValuePurpose
Temperature 100 KMinimize radiation damage and thermal vibrations.
X-ray Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å)Mo is standard for small molecules; Cu is used for smaller crystals or to enhance anomalous scattering.
Detector Distance 40-60 mmA balance between resolving spots and capturing high-angle data.
Exposure Time 5-60 s / frameDependent on crystal scattering power and X-ray source intensity.
Frame Width 0.5-1.0°The rotation of the crystal for each collected image.
Total Rotation 180-360°Ensures a complete dataset is collected. [4]

From Data to Model: Structure Solution and Refinement

The collected diffraction intensities must be translated into a chemically meaningful atomic model. This is a multi-stage process involving structure solution and iterative refinement.

Structure Solution

After data reduction, an initial structural model is generated. For small molecules like pyrazole derivatives, this is typically achieved through direct methods or intrinsic phasing, which use statistical relationships between the intensities to estimate the phases of the structure factors. Modern software packages like SHELXT make this a highly automated process. [5]

The Iterative Nature of Structure Refinement

Refinement is the process of optimizing the atomic parameters (positional coordinates, thermal displacement parameters) to achieve the best possible fit between the observed data and the model-calculated data. This is a cyclical process.

refine Least-Squares Refinement fourier Calculate Difference Fourier Map (Fo-Fc) refine->fourier interpret Interpret Map: Add/Move Atoms fourier->interpret check Assess Model (R-factors, GooF) interpret->check check->refine Model Incomplete or Poor Fit

Caption: The iterative cycle of crystallographic structure refinement.

Specific Refinement Challenges for Pyrazole Derivatives
  • Disorder: Pyrazole derivatives can exhibit crystallographic disorder, where a molecule or a functional group occupies multiple positions in the crystal lattice. This is a known issue for some halogenated pyrazoles. [5]This must be modeled correctly during refinement, often by assigning partial occupancies to the disordered atoms.

  • N-H Tautomerism: The N-H proton can be disordered between the two nitrogen atoms. [5]This is often resolved by examining the hydrogen bonding environment or by carefully analyzing the difference Fourier map to locate the proton's position.

  • Hydrogen Atom Placement: Hydrogen atoms are weak scatterers of X-rays. While hydrogens on heteroatoms (like the N-H of pyrazole) can often be located in the difference map, C-H hydrogens are typically placed in geometrically calculated positions and refined using a "riding model."

Finalizing the Structure: Validation and Reporting

A crystallographic analysis is not complete until the final model has been rigorously validated.

The Role of checkCIF

The International Union of Crystallography (IUCr) provides an essential tool called checkCIF. [9][10]This online service analyzes the Crystallographic Information File (CIF) for syntactic correctness, self-consistency, and adherence to crystallographic conventions. [10][11]It generates a validation report with alerts (A, B, C, or G level) that highlight potential issues requiring attention or explanation before publication.

The Crystallographic Information File (CIF)

The final output is the CIF, a standard text file format that contains all information about the crystal structure determination. This includes:

  • Unit cell parameters

  • Data collection and refinement statistics

  • Final atomic coordinates and displacement parameters

  • Bond lengths, angles, and torsion angles

This file serves as the complete record of the experiment and is required for publication in scientific journals and for deposition into public databases like the Cambridge Crystallographic Data Centre (CCDC). [5]

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. (n.d.). MDPI. [Link]

  • Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). PubMed. [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]

  • IUCrData. (n.d.). International Union of Crystallography. [Link]

  • X-ray crystallography: Data collection strategies and resources. (n.d.). ResearchGate. [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. (n.d.). IUCr Journals. [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. (n.d.). Scribd. [Link]

  • Structure of nitrogen containing heterocycles. (n.d.). ResearchGate. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • IUCrData launches Raw Data Letters. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Single crystal X-ray diffraction structures (50% probability...). (n.d.). ResearchGate. [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023). Frontiers. [Link]

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2026). ACS Publications. [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). PMC - NIH. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). IUCr. [Link]

  • submission instructions (Data Reports). (n.d.). IUCrData - International Union of Crystallography. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (n.d.). MDPI. [Link]

  • X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

  • The interoperability of crystallographic data and databases. (n.d.). PMC - NIH. [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2025). American Chemical Society. [Link]

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Method

Derivatization of the Pyrazole-3-methanol Hydroxyl Group: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyrazole-3-methanol Derivatives The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-3-methanol Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of therapeutic applications.[1][2][3] Pyrazole-containing drugs are utilized in treating a wide range of clinical disorders, including cancer, inflammatory diseases, and infections.[1][3][4][5] The versatility of the pyrazole scaffold stems from its unique electronic properties and the multiple sites available for chemical modification, allowing for the fine-tuning of pharmacological activity.[6][7]

(1H-Pyrazol-3-yl)methanol, in particular, serves as a valuable building block in drug discovery. Its hydroxyl group offers a prime handle for derivatization, enabling the introduction of diverse functionalities that can modulate a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.[4] This guide provides a detailed exploration of key derivatization strategies for the hydroxyl group of pyrazole-3-methanol, complete with experimental protocols and insights into the rationale behind these synthetic choices.

Core Derivatization Strategies: A Mechanistic Overview

The primary alcohol of pyrazole-3-methanol is amenable to a variety of classical and modern synthetic transformations. The choice of reaction is dictated by the desired final functionality and the overall synthetic strategy. Key derivatization approaches include etherification and esterification, which directly modify the hydroxyl group, as well as reactions that utilize the hydroxyl group as a stepping stone for further functionalization.

Etherification: Expanding Chemical Space

The formation of an ether linkage is a common strategy to introduce lipophilic groups and modulate the hydrogen-bonding potential of the parent molecule. The Williamson ether synthesis and its variations are the most frequently employed methods.

Causality Behind Experimental Choices: The selection of the base and solvent system is critical for the success of etherification. A strong base, such as sodium hydride (NaH), is required to deprotonate the relatively acidic hydroxyl group, forming a nucleophilic alkoxide. An aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is chosen to solvate the cation without interfering with the nucleophile. The choice of the alkylating agent (e.g., an alkyl halide) will determine the nature of the introduced R-group.

Etherification_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start Pyrazole-3-methanol reagents 1. Strong Base (e.g., NaH) 2. Aprotic Polar Solvent (e.g., THF) 3. Alkylating Agent (R-X) start->reagents Reaction Setup product 3-(Alkoxymethyl)pyrazole reagents->product Ether Formation

Caption: General workflow for the etherification of pyrazole-3-methanol.

Esterification: Introducing Diverse Functional Groups

Esterification is another powerful tool for derivatizing the hydroxyl group, allowing for the introduction of a wide array of functionalities through the use of different carboxylic acids or their activated derivatives.

Causality Behind Experimental Choices: The choice between using a carboxylic acid with a coupling agent (e.g., DCC, EDC) or an acyl chloride/anhydride is often a matter of substrate compatibility and desired reaction conditions. The Schotten-Baumann method, which utilizes an acyl chloride in the presence of a base, is a robust and widely used protocol.[8] The base, typically pyridine or triethylamine, serves to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.

Esterification_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start Pyrazole-3-methanol reagents 1. Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent 2. Base (e.g., Pyridine, Et3N) 3. Aprotic Solvent (e.g., DCM, THF) start->reagents Reaction Setup product Pyrazole-3-yl)methyl ester reagents->product Ester Formation

Caption: General workflow for the esterification of pyrazole-3-methanol.

Experimental Protocols

Note: These protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Etherification of Pyrazole-3-methanol

Materials:

  • Pyrazole-3-methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole-3-methanol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Esterification of Pyrazole-3-methanol

Materials:

  • Pyrazole-3-methanol

  • Acyl chloride (e.g., benzoyl chloride) or carboxylic acid

  • If using a carboxylic acid: a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Anhydrous dichloromethane (DCM) or THF

  • A base such as triethylamine (Et₃N) or pyridine

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure (using acyl chloride):

  • To a solution of pyrazole-3-methanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add the acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Characterization of Derivatized Products

The successful synthesis of pyrazole-3-methanol derivatives must be confirmed through rigorous analytical characterization.

Analytical TechniquePurposeKey Observables
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of functional group incorporation.[9][10][11]Appearance of new signals corresponding to the introduced alkyl or acyl group. Shifts in the signals of the pyrazole ring and methylene protons adjacent to the newly formed ether or ester linkage.
Mass Spectrometry (MS) Determination of the molecular weight of the product.[12]Observation of the molecular ion peak corresponding to the expected mass of the derivatized compound.
Infrared (IR) Spectroscopy Identification of key functional groups.[11][12]Disappearance of the broad O-H stretch of the starting alcohol. Appearance of a strong C=O stretch for esters (typically 1735-1750 cm⁻¹) or characteristic C-O stretches for ethers.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicates a high degree of purity.

Applications in Drug Development

The derivatization of pyrazole-3-methanol is a key strategy in the development of new therapeutic agents. By modifying the hydroxyl group, medicinal chemists can:

  • Improve Potency and Selectivity: The introduced functionalities can form additional interactions with the target protein, enhancing binding affinity and selectivity.

  • Modulate Physicochemical Properties: Etherification and esterification can alter the lipophilicity, solubility, and metabolic stability of a compound, thereby improving its pharmacokinetic profile.[4]

  • Explore Structure-Activity Relationships (SAR): A library of derivatives with systematic modifications allows for a thorough investigation of the SAR, guiding the design of more potent and effective drug candidates.[13]

Conclusion

The derivatization of the hydroxyl group of pyrazole-3-methanol is a versatile and powerful approach in synthetic and medicinal chemistry. The methodologies of etherification and esterification, supported by robust and well-established protocols, provide access to a vast chemical space of novel pyrazole derivatives. Careful selection of reagents and reaction conditions, followed by thorough analytical characterization, is paramount for the successful synthesis and subsequent evaluation of these compounds in drug discovery programs. The insights gained from the SAR studies of these derivatives will continue to drive the development of new and improved pyrazole-based therapeutics.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. Available at: [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications - ResearchGate. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES - ResearchGate. Available at: [Link]

  • (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - KTU ePubl. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework | ACS Omega. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available at: [Link]

  • (PDF) Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

  • Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - NIH. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. Available at: [Link]

Sources

Application

Green Chemistry Approaches for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Imperative for Greener Pyrazole Synthesis Pyrazoles and their derivatives are a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Greener Pyrazole Synthesis

Pyrazoles and their derivatives are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The ever-increasing demand for these vital compounds necessitates a critical evaluation of their synthetic routes. Traditional methods for pyrazole synthesis often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, leading to significant environmental impact and economic burdens.[4][5]

This comprehensive guide delineates sustainable and efficient protocols for the synthesis of pyrazole derivatives, grounded in the principles of green chemistry. We will explore a range of innovative techniques that minimize waste, reduce energy consumption, and utilize safer reagents and solvents, without compromising on yield or purity. This document is designed to be a practical resource for researchers and professionals seeking to integrate greener methodologies into their synthetic workflows.

I. Multicomponent Reactions (MCRs): A Paradigm of Atom and Step Economy

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a final product, epitomize the principles of green chemistry.[6] They offer significant advantages in terms of atom economy, step economy, and reduced waste generation by minimizing intermediate isolation and purification steps.[6]

A. Rationale for MCRs in Pyrazole Synthesis

The construction of the pyrazole ring often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. MCRs elegantly orchestrate this condensation in a one-pot fashion, often incorporating additional diversity elements. A common strategy involves the reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl acetoacetate), and a hydrazine.[6]

B. Visualizing the MCR Workflow

MCR_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction Aldehyde Aldehyde ReactionVessel Catalyst Green Solvent (e.g., Water, Ethanol) Aldehyde->ReactionVessel Malononitrile Malononitrile/ β-ketoester Malononitrile->ReactionVessel Hydrazine Hydrazine Hydrazine->ReactionVessel Product Pyrano[2,3-c]pyrazole Derivative ReactionVessel->Product Sequential Condensation & Cyclization

Caption: General workflow for a one-pot, three-component synthesis of pyranopyrazole derivatives.

C. Protocol: Catalyst-Free, Four-Component Synthesis of Fused Furopyrazoles in Water

This protocol, adapted from the work of Olyaei and co-workers, demonstrates a highly efficient and environmentally benign synthesis of fused furopyrazoles in water at room temperature without the need for a catalyst.[7]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Water (deionized)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol) in water (10 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure fused furopyrazole derivative.

Self-Validation: The formation of a precipitate and a distinct melting point of the recrystallized product are initial indicators of a successful reaction. Further characterization by spectroscopic methods (¹H NMR, ¹³C NMR, IR) is essential for unambiguous structure elucidation.

II. Alternative Energy Sources: Microwave and Ultrasound Irradiation

The use of non-conventional energy sources like microwave and ultrasound irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[5][8]

A. Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times and side product formation.[9] This technique is particularly effective for reactions in polar solvents.

This protocol is a general representation of the rapid synthesis of pyrazole derivatives under microwave irradiation.

Materials:

  • Substituted benzaldehyde

  • Ethyl 3-oxobutanoate

  • Phenylhydrazine

  • Water or Ethanol

Equipment:

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1 mmol), ethyl 3-oxobutanoate (1 mmol), and phenylhydrazine (1 mmol) in a minimal amount of a suitable solvent like water or ethanol.[10]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 300 W) for a short duration (e.g., 2-20 minutes).[10] The optimal time and power should be determined for each specific substrate combination.

  • After irradiation, cool the vessel to room temperature.

  • Isolate the product by filtration or extraction, depending on its physical state.

  • Purify the product by recrystallization or column chromatography.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

EntryMethodSolventTimeYield (%)
1Conventional HeatingEthanol5-8 h75-85
2Microwave IrradiationWater2-20 min88-95[10]
B. Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound irradiation promotes chemical reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates.[11]

This protocol, based on the work utilizing the ionic liquid [DBUH][OAc] as a catalyst, showcases the efficiency of ultrasound in promoting pyrazole synthesis.[12]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Phenylhydrazine

  • [DBUH][OAc] (ionic liquid catalyst)

Equipment:

  • Ultrasonic bath or probe sonicator

  • Reaction vessel

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in the presence of a catalytic amount of [DBUH][OAc].

  • Place the reaction vessel in an ultrasonic bath and irradiate with ultrasound at a specified frequency and power at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by simple filtration, as the ionic liquid is often soluble in the reaction medium or can be washed away.

  • The recovered ionic liquid can potentially be reused for subsequent reactions.

Causality in Experimental Choice: The use of an ionic liquid in conjunction with ultrasound provides a synergistic effect. The ionic liquid acts as a catalyst and a "green" solvent, while ultrasound provides the energy for rapid reaction, often leading to excellent yields in a fraction of the time compared to conventional methods.[12]

III. Solvent-Free and Aqueous Synthesis: The Greenest Approaches

Eliminating organic solvents or replacing them with water are among the most impactful green chemistry strategies.

A. Solvent-Free Synthesis

Solvent-free, or solid-state, reactions minimize the use of hazardous and volatile organic compounds, simplify work-up procedures, and can lead to improved yields and selectivities.[4]

Mechanochemistry utilizes mechanical energy to induce chemical reactions. Ball milling is a common technique where reactants are ground together in a mill with grinding media (balls), often in the absence of a solvent.[13]

This protocol is adapted from a method for the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines under solvent-free ball milling conditions.[13]

Materials:

  • Chalcone derivative

  • Hydrazine hydrate

  • Oxidant (e.g., Na₂S₂O₈)

  • Stainless steel balls

Equipment:

  • Vibratory ball mill

  • Milling jar

Procedure:

  • Place the chalcone derivative (1 mmol), hydrazine hydrate (1.2 mmol), and stainless steel balls into the milling jar.

  • Mill the mixture at a high frequency (e.g., 30 Hz) for approximately 30 minutes.

  • Add the oxidant (e.g., Na₂S₂O₈, 2 mmol) to the jar and continue milling for another 30-60 minutes.

  • After the reaction is complete, disperse the reaction mixture in water and collect the solid product by filtration.

Visualizing the Mechanochemical Process

Mechanochemical_Synthesis Reactants Chalcone + Hydrazine Milling_Jar Ball Milling Jar + Steel Balls Reactants->Milling_Jar Milling_Process Vibration at High Frequency (Solvent-Free) Milling_Jar->Milling_Process Oxidant_Addition Addition of Oxidant (e.g., Na₂S₂O₈) Milling_Process->Oxidant_Addition Continued_Milling Continued Milling Oxidant_Addition->Continued_Milling Workup Dispersion in Water & Filtration Continued_Milling->Workup Product 3,5-Diphenyl-1H-pyrazole Workup->Product

Caption: Workflow for the mechanochemical synthesis of pyrazoles.

Tetrabutylammonium bromide (TBAB) can act as an efficient and inexpensive ionic salt catalyst for the synthesis of pyrazole derivatives under solvent-free conditions at room temperature.[4]

Materials:

  • N'-benzoylbenzohydrazide

  • Cyclohexyl isocyanide

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a mortar, grind together N'-benzoylbenzohydrazide (1 mmol), cyclohexyl isocyanide (1 mmol), dimethyl acetylenedicarboxylate (1 mmol), and TBAB (1 mmol) at room temperature.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product can be purified by recrystallization. This method has been shown to produce yields in the range of 75-86%.[4]

B. Aqueous Synthesis

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.[7] Performing organic reactions in water can also offer unique reactivity and selectivity due to hydrophobic effects.

This protocol, reported by Bansal and co-workers, utilizes cetyltrimethylammonium bromide (CTAB) as a surfactant to facilitate the reaction in an aqueous medium.[7]

Materials:

  • Aryl aldehyde

  • Ethyl acetoacetate

  • Phenylhydrazine or Hydrazine hydrate

  • Cetyltrimethylammonium bromide (CTAB)

  • Water

Procedure:

  • In a round-bottom flask, dissolve a catalytic amount of CTAB in water.

  • To this solution, add the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine or hydrazine hydrate (1 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates and can be isolated by filtration.

Expert Insight: The use of a surfactant like CTAB in water creates micelles, which can act as microreactors, bringing the organic reactants together and facilitating the reaction in the aqueous bulk phase.

IV. Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of pyrazole derivatives is not merely an academic exercise but a necessary evolution in chemical manufacturing. The methodologies presented here—multicomponent reactions, the use of alternative energy sources, and solvent-free or aqueous conditions—demonstrate that environmentally responsible chemistry can also be highly efficient and economically viable. Future research will likely focus on the development of even more sustainable catalysts, the use of bio-based starting materials, and the integration of flow chemistry for continuous and scalable green pyrazole synthesis.

References

  • Shaterian, H. R., & Mohammadnia, M. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews, 10(3), 143-149. [Link]

  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Al-Mokyna, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]

  • Li, Z., et al. (2024). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]

  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis Online. [Link]

  • Al-Warhi, T. I., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29145–29158. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). PubMed. [Link]

  • Synthesis of 3,5-Diphenyl-1H-pyrazoles by Mechanochemical Ball Milling. (2014). Thieme. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. (2025). PubMed. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2018). PubMed. [Link]

  • Ultrasound‐ and NPs‐assisted synthesis of pyrazoles. (2022). ResearchGate. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). MDPI. [Link]

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). Bulletin of environment, pharmacology and life sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Knorr Pyrazole Synthesis: A Technical Support Guide for Researchers

Prepared by the Applications Science Team Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this venerable and powerful reaction. As a cornerstone of heterocyclic chemistry for over a century, the Knorr synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative—remains a highly relevant method for creating the pyrazole core, a key pharmacophore in numerous therapeutic agents.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind optimizing this reaction. Our goal is to empower you to resolve common experimental issues, control reaction outcomes, and achieve higher yields and purity in your syntheses.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common practical challenges encountered during the Knorr pyrazole synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I fix it?

Low or no conversion is one of the most frequent issues. The root cause often lies in one of three areas: catalysis, reaction intermediates, or temperature.

Probable Cause 1: Ineffective Acid Catalysis The Knorr synthesis is typically an acid-catalyzed reaction.[3] The acid's role is to protonate a carbonyl oxygen on the 1,3-dicarbonyl compound, thereby activating the corresponding carbon for nucleophilic attack by the hydrazine.[3] If the medium is not sufficiently acidic, this crucial first step will be slow or may not occur at all.

  • Solution:

    • Ensure Acidic Conditions: Most protocols call for a weak acid catalyst like glacial acetic acid, often used as a co-solvent or in catalytic amounts (e.g., 3-5 drops).[4]

    • Starting with a Hydrazine Salt? If you are using a hydrazine hydrochloride salt (e.g., phenylhydrazine HCl), the reaction medium is already acidic. However, the free hydrazine is the active nucleophile. Adding a weak base like sodium acetate (NaOAc) or potassium acetate (KOAc) can buffer the solution and free up the hydrazine, leading to a cleaner reaction profile.[5]

    • Avoid Strong Bases: The reaction will not proceed under basic conditions (e.g., pH > 7), as this prevents the necessary activation of the carbonyl group. At neutral pH, the initial hydrazone may form but the subsequent, and often rate-limiting, cyclization step is inhibited.[3]

Probable Cause 2: Unstable Intermediates or Reagents The key intermediate is the hydrazone, formed after the initial condensation. This intermediate must then undergo an intramolecular cyclization. If the hydrazone is trapped or if the starting materials are compromised, the reaction will stall.

  • Solution:

    • Check Reagent Purity: Hydrazine and its derivatives can degrade over time. Use freshly opened or purified hydrazine. 1,3-dicarbonyl compounds, especially β-ketoesters, can also be unstable. Verify their purity by NMR or other analytical methods before use.

    • Consider Temperature: While many Knorr syntheses require heat (e.g., refluxing at 80-100 °C) to drive the cyclization and dehydration steps, excessive heat can degrade sensitive substrates.[4] Monitor the reaction by Thin-Layer Chromatography (TLC) to find the optimal balance.

Probable Cause 3: Inappropriate Solvent Choice The solvent plays a critical role in solubilizing the reactants and facilitating the polar transition states of the mechanism.

  • Solution:

    • Screen Solvents: Protic polar solvents like ethanol, propanol, or acetic acid are the most common and effective choices.[4][5] They are excellent at solvating the intermediates and participating in the necessary proton transfers.

    • Solubility is Key: Ensure both your 1,3-dicarbonyl and hydrazine starting materials are fully soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system.

Below is a logical workflow for troubleshooting low-yield issues.

G start Low / No Yield check_pH Is the reaction medium acidic? start->check_pH add_acid Add catalytic acid (e.g., glacial acetic acid). check_pH->add_acid No check_hydrazine Are you using a hydrazine salt (e.g., HCl)? check_pH->check_hydrazine Yes optimize_temp Optimize Temperature & Time add_acid->optimize_temp add_base Add 1 eq. of a weak base (e.g., NaOAc or KOAc). check_hydrazine->add_base Yes check_reagents Are reagents pure and stable? check_hydrazine->check_reagents No add_base->optimize_temp purify_reagents Purify or use fresh reagents. check_reagents->purify_reagents No check_reagents->optimize_temp Yes purify_reagents->optimize_temp monitor_tlc Monitor by TLC to track SM consumption and product formation. optimize_temp->monitor_tlc solvent Is the solvent appropriate? monitor_tlc->solvent screen_solvents Screen polar protic solvents (EtOH, AcOH, PrOH). solvent->screen_solvents No success Yield Improved solvent->success Yes screen_solvents->success

Caption: Troubleshooting workflow for low-yield Knorr pyrazole synthesis.
Q2: My reaction produces a mixture of two pyrazole isomers. How can I control the regioselectivity?

This is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds (where R¹ ≠ R³) or substituted hydrazines (R² ≠ H). The formation of two regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons.[6]

Controlling Factors and Solutions:

  • Electronic and Steric Effects:

    • Mechanism: The reaction typically proceeds via initial attack at the more electrophilic (electron-deficient) and less sterically hindered carbonyl group. For β-ketoesters, the ketone carbonyl is significantly more reactive than the ester carbonyl, leading to excellent regioselectivity.[7] For unsymmetrical diketones, the difference is more subtle.

    • Strategy: You can modify the substituents on your dicarbonyl to enhance the electronic or steric difference between the two carbonyl positions. For example, a bulky group (like tert-butyl) will sterically direct the hydrazine to the other carbonyl. An electron-withdrawing group (like CF₃) will make its adjacent carbonyl more electrophilic and the primary site of attack.

  • Solvent Choice:

    • Mechanism: Solvents can influence regioselectivity by differentially solvating the transition states leading to the two possible hydrazone intermediates. Highly structured solvents can create specific hydrogen-bonding networks that favor one reaction pathway over the other.

    • Strategy: Recent studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity compared to standard solvents like ethanol.[8] These solvents are strong hydrogen-bond donors and can stabilize the key intermediates in a way that favors a single regioisomer.[8]

SolventDielectric ConstantAcidity (pKa)Typical Outcome
Ethanol24.5~16Standard choice, may give isomeric mixtures.[8]
Acetic Acid6.24.76Often used as catalyst/solvent, good for many systems.
TFE8.512.4Increased regioselectivity.[8]
HFIP9.39.3Often provides the highest regioselectivity.[8]
Caption: Table summarizing solvent effects on the Knorr synthesis.
Q3: The final product is highly colored (yellow/red/brown) and difficult to purify. What causes this and how can I clean it up?

Discoloration is a very common issue, especially when using arylhydrazines like phenylhydrazine.[5] The color comes from oxidative side products of the hydrazine, which are often highly colored and can be difficult to separate from the desired pyrazole.

Probable Cause: Hydrazine Decomposition/Side Reactions Hydrazines, particularly arylhydrazines, are susceptible to oxidation, which can be accelerated by heat, light, and trace metal impurities. This generates intensely colored impurities that contaminate the product.

  • Solutions for Prevention:

    • Use High-Purity Hydrazine: Use freshly distilled or purchased high-purity hydrazine.

    • Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can significantly reduce oxidative side reactions.[5]

    • Minimize Reaction Time: Use TLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent prolonged heating that can lead to more decomposition.

  • Solutions for Purification:

    • Recrystallization: This is the first method to try. Choose a solvent system where the pyrazole product has good solubility at high temperatures but poor solubility at low temperatures, while the impurities remain soluble. Ethanol or ethanol/water mixtures are often effective.[7]

    • Silica Gel Plug: If recrystallization fails to remove the color, a quick filtration through a plug of silica gel is highly effective. Dissolve the crude product in a minimum amount of a moderately polar solvent (like dichloromethane or ethyl acetate). Pass this solution through a short column (a "plug") of silica gel. The relatively non-polar colored impurities can often be washed through with a non-polar solvent like hexanes or toluene, while the more polar pyrazole product is retained.[5] The product can then be eluted with a more polar solvent like ethyl acetate or ether.[5]

    • Activated Carbon: For stubborn color, you can try treating a solution of your crude product with a small amount of activated carbon (charcoal), followed by hot filtration to remove the carbon. The carbon will adsorb many of the colored impurities. Use it sparingly, as it can also adsorb your product and reduce your yield.

Frequently Asked Questions (FAQs)

Q: What is the accepted mechanism for the Knorr Pyrazole Synthesis? A: The reaction proceeds through a two-stage acid-catalyzed mechanism:

  • Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the activated carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[4][7]

  • Cyclization & Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular attack on the remaining carbonyl carbon. This ring-closing step forms a non-aromatic cyclic intermediate (a pyrazolidine derivative), which quickly eliminates a second molecule of water to form the stable, aromatic pyrazole ring.[7][9] The final dehydration step is often the rate-determining step of the overall process.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration Reagents 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reagents->Hydrazone + H⁺ - H₂O Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Attack Product Pyrazole Product Cyclic_Int->Product - H₂O (Aromatization)

Caption: Simplified two-step mechanism of the Knorr pyrazole synthesis.

Q: Can I use a base as a catalyst instead of an acid? A: No, the Knorr synthesis requires acid catalysis.[3] While some specific heterocyclic syntheses use base, the Knorr mechanism relies on protonation to make the carbonyl carbons more electrophilic. Adding a base would deprotonate the 1,3-dicarbonyl to form an enolate, which is not the reactive pathway for this transformation. In fact, reactions at pH 7 or higher often fail to cyclize.[3]

Q: How do I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction.[4] Spot the reaction mixture alongside your starting 1,3-dicarbonyl and hydrazine. The pyrazole product is typically more polar than the dicarbonyl starting material but its polarity varies greatly with substitution. A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70).[4] The reaction is complete when the spot corresponding to the limiting reagent (usually the dicarbonyl) has disappeared.

Optimized General Protocol

This protocol is a robust starting point for the synthesis of a simple pyrazole, such as 3,5-dimethyl-1-phenylpyrazole from acetylacetone and phenylhydrazine. Optimization of temperature, time, and purification may be required for different substrates.

Materials:

  • Phenylhydrazine (1.0 eq)

  • 2,4-Pentanedione (acetylacetone) (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol (approx. 3-5 mL per mmol of hydrazine).

  • Addition of Reagents: Add glacial acetic acid (approx. 0.5 mL per mmol of hydrazine) to the solution. With stirring, add the 2,4-pentanedione (1.05 eq) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80 °C). Monitor the reaction progress every 30 minutes using TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of the ethanol used). The product may precipitate or separate as an oil.

  • Isolation: If the product is a solid, collect it by vacuum filtration and wash the filter cake with cold water.[4] If it is an oil, extract it into a suitable organic solvent like ethyl acetate, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization, typically from an ethanol/water mixture, or by column chromatography if necessary.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (NIH). [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. TextBook of Practical Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis advice. Reddit r/Chempros. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. Authored from the perspective of a Seni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for higher yield and purity.

Introduction

(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a key building block in the synthesis of various pharmacologically active molecules. The most common and direct synthetic route involves the reduction of its corresponding aldehyde, 5-methoxy-1-methyl-1H-pyrazole-3-carbaldehyde. While seemingly straightforward, this reduction requires careful control of reaction parameters to maximize yield and minimize impurity formation. This guide will address the critical aspects of this synthesis, focusing on the widely used sodium borohydride (NaBH₄) reduction method.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes related to the reduction step?

Low yield often stems from suboptimal reaction conditions or reagent quality. Let's break down the critical parameters for the reduction of 5-methoxy-1-methyl-1H-pyrazole-3-carbaldehyde.

Causality Analysis: The reduction of an aldehyde to a primary alcohol using sodium borohydride is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1] The efficiency of this process is highly dependent on the choice of solvent, temperature, and the stoichiometry of the reducing agent.

  • Reducing Agent Stoichiometry: While NaBH₄ provides four hydride equivalents, it's common to use a molar excess (typically 1.5 to 2.0 equivalents) to ensure the complete conversion of the aldehyde. This is because the solvent (often an alcohol) can slowly react with the NaBH₄, consuming some of the reagent.

  • Solvent Choice: Protic solvents like methanol (MeOH) or ethanol (EtOH) are preferred for NaBH₄ reductions. They are effective at solubilizing the borohydride reagent and the intermediate borate esters, and the solvent itself can participate in the protonation of the resulting alkoxide.[2]

  • Temperature Control: This reaction is typically exothermic. Adding the NaBH₄ portion-wise to a cooled solution (0-5 °C) of the aldehyde is crucial.[3] Uncontrolled temperature increases can lead to side reactions, including the decomposition of the reducing agent and potential degradation of the starting material or product.

  • Reaction Time: The reduction is usually rapid. Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Once the starting aldehyde is consumed (typically within 1-2 hours), the reaction should be quenched to prevent the formation of byproducts.

Optimization Strategy Table:

ParameterSuboptimal ConditionRecommended OptimizationRationale
NaBH₄ Equivalents < 1.5 eq1.5 - 2.0 eqEnsures complete consumption of the aldehyde, accounting for any reaction with the solvent.
Solvent Aprotic (e.g., THF, DCM)Protic (Methanol, Ethanol)Improves solubility of NaBH₄ and facilitates the reaction mechanism.
Temperature Added at Room Temp.Add NaBH₄ portion-wise at 0-5 °C, then allow to warm to RT.Controls exotherm, minimizes side reactions, and prevents reagent decomposition.
Reaction Monitoring Fixed time (e.g., overnight)Monitor by TLC/LC-MS every 30 mins.Prevents running the reaction longer than necessary, which can lead to byproduct formation.
Q2: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products and how can I avoid them?

Impurity generation is a common challenge. The most probable culprits are unreacted starting material, over-reduction products (though less likely for this substrate), or byproducts from the workup procedure.

Mechanistic Insight: During the reduction, a tetra-alkoxy borate ester intermediate is formed. This complex must be hydrolyzed during the workup step to release the final alcohol product. Incomplete hydrolysis is a frequent source of impurities.

Troubleshooting Workflow for Impurity Identification:

Troubleshooting workflow for identifying impurities.

Solutions:

  • Incomplete Reaction: If the starting aldehyde is present, refer to the optimization table in Q1.

  • Borate Ester Hydrolysis: The reaction quench and workup are critical. After the reaction is complete, it should be cooled again in an ice bath and quenched carefully by the slow, dropwise addition of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl) solution.[4] Using a strong acid like HCl could potentially lead to unwanted side reactions or degradation, especially if other sensitive functional groups are present in the molecule.[4] The mixture should be stirred vigorously for at least 30-60 minutes after quenching to ensure complete hydrolysis of the borate ester.

  • Purification: Flash column chromatography on silica gel is an effective method for purifying pyrazole derivatives.[5] A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, can effectively separate the desired alcohol from the less polar starting aldehyde and other non-polar impurities.

Q3: The reaction seems to work, but I lose a lot of product during the aqueous workup and extraction. How can I improve my recovery?

Product loss during extraction is often due to the product's polarity and solubility characteristics. (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, being an alcohol, has some water solubility.

Expert Recommendations:

  • Solvent Choice for Extraction: Use a moderately polar organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (at least 3-4 times) with smaller volumes of solvent rather than one large extraction. This is more efficient at recovering dissolved product from the aqueous layer.

  • Brine Wash: After combining the organic extracts, wash them with a saturated sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer, "salting out" the desired product and driving it further into the organic phase.

  • Drying and Evaporation: Dry the combined organic layers thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solution on a rotary evaporator.[6] Any residual water can lead to product loss during this step. Use moderate temperatures on the rotary evaporator (e.g., 40 °C) to avoid decomposition of the product.[6]

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above for a robust and high-yield synthesis.

Reaction: Reduction of 5-methoxy-1-methyl-1H-pyrazole-3-carbaldehyde

Reduction of the aldehyde to the target alcohol.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using TLC (e.g., in 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quench: Once the starting material is consumed, cool the mixture back to 0-5 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Workup: Stir the mixture vigorously for 30 minutes. Reduce the volume of methanol on a rotary evaporator. Add deionized water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexane) to afford the pure (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)? A: While LiAlH₄ is a powerful reducing agent, it is generally not recommended for this specific transformation. NaBH₄ is a much milder and more selective reagent that is highly effective for reducing aldehydes and ketones without affecting other potentially sensitive functional groups.[4][7] LiAlH₄ is also highly reactive with protic solvents like methanol and requires anhydrous conditions (typically using solvents like THF or diethyl ether), making the procedure more hazardous and complex.

Q: What are the ideal storage conditions for the final product? A: (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is recommended to prevent potential degradation.[8]

Q: My starting aldehyde is not very pure. How will this affect my reaction? A: The purity of the starting material is paramount. Impurities in the 5-methoxy-1-methyl-1H-pyrazole-3-carbaldehyde can carry through the reaction and complicate the final purification, leading to a lower isolated yield. It is highly recommended to purify the starting aldehyde (e.g., by recrystallization or column chromatography) before proceeding with the reduction step.

Q: How do I confirm the identity and purity of my final product? A: The structure and purity of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FT-IR Spectroscopy: To confirm the presence of the alcohol (-OH stretch) and the absence of the aldehyde (C=O stretch).

References

  • Garcés, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(3), M1256. Available from: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Rai, U. S., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2646. Available from: [Link]

  • Thirumalaikumar, M., & Revathi, H. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. Available from: [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Available from: [Link]

  • Bassiouni, W., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Research, 6(1), 35-51. Available from: [Link]

  • Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario. Available from: [Link]

  • El-Faham, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]

  • Reddy, P. V. G., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(7), 8110-8118. Available from: [Link]

  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. r/chemistry. Available from: [Link]

Sources

Troubleshooting

troubleshooting poor regioselectivity in pyrazole formation

A Guide to Troubleshooting and Controlling Regioselectivity in Pyrazole Formation Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Controlling Regioselectivity in Pyrazole Formation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyrazole formation reactions. Pyrazoles are a cornerstone in medicinal and agricultural chemistry, and achieving the desired regioisomer is often a critical, yet challenging, step. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of regioisomers in my pyrazole synthesis from a 1,3-dicarbonyl compound and a substituted hydrazine. What are the primary factors controlling the regioselectivity?

The formation of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines is a classic and versatile reaction, but it frequently yields a mixture of regioisomers. The regiochemical outcome is a delicate balance of several factors, primarily:

  • Electronic Effects of Substituents: The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a pivotal role. The initial step of the reaction is the nucleophilic attack of one of the hydrazine nitrogens onto a carbonyl carbon. The more electrophilic (electron-deficient) carbonyl carbon will typically be attacked preferentially by the more nucleophilic (electron-rich) nitrogen of the hydrazine.

  • Steric Hindrance: Bulky substituents on either reactant can hinder the approach of the nucleophile to the carbonyl group, directing the reaction towards the less sterically encumbered carbonyl.

  • Reaction Conditions:

    • pH: The acidity or basicity of the reaction medium can significantly influence the regioselectivity by affecting the protonation state of the hydrazine and the enolization of the dicarbonyl compound.[1]

    • Solvent: The choice of solvent can dramatically alter the isomeric ratio. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[2][3]

    • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a decrease in regioselectivity.

Q2: How can I reliably determine the structure of the major and minor regioisomers I've synthesized?

Unambiguous structure determination is crucial. A combination of spectroscopic techniques is the most reliable approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While useful, 1D NMR alone may not be sufficient to differentiate between isomers, especially with complex substitution patterns.

    • 2D NMR (NOESY and HMBC): These are powerful techniques for definitive structural assignment.

      • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For example, a NOESY correlation between the N-substituent and a proton on a specific substituent at the C5 position of the pyrazole ring can confirm the regiochemistry.[4]

      • Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away. Observing a correlation between the N-substituent's protons and a specific carbon in the pyrazole ring (C3 or C5) can provide definitive proof of the isomer's structure.[4]

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides the most definitive structural evidence.

Q3: Are there alternative synthetic strategies to improve regioselectivity from the outset?

Yes, if you are consistently obtaining poor regioselectivity with the classical 1,3-dicarbonyl and hydrazine condensation, several alternative methods can provide excellent control:

  • [3+2] Cycloaddition Reactions: These reactions are inherently more regioselective. For example, the [3+2] cycloaddition of sydnones with alkynes can be a powerful method, although early iterations suffered from poor regioselectivity.[5] Modern advancements, including copper-catalyzed reactions, have significantly improved the regiochemical control.[5] Another example is the 1,3-dipolar cycloaddition of nitrilimines with alkenes or alkynes.[6]

  • Multi-component Reactions: One-pot, multi-component reactions have been developed that offer high regioselectivity and operational simplicity.[7]

  • Use of Directing Groups: Incorporating a directing group into one of the reactants can force the reaction to proceed with a specific regiochemistry.

  • Catalyst-Controlled Reactions: Various metal catalysts, including those based on iron, ruthenium, and copper, have been employed to achieve high regioselectivity in pyrazole synthesis.[8]

Troubleshooting Guide: Improving Regioselectivity

This section provides a systematic approach to troubleshooting and improving the regioselectivity of your pyrazole synthesis.

Problem: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine is giving me a nearly 1:1 mixture of regioisomers.

Troubleshooting Workflow

G start Start: Poor Regioselectivity Observed solvent Step 1: Modify the Solvent System start->solvent conditions Step 2: Adjust Reaction Conditions solvent->conditions If regioselectivity is still poor sub_solvent1 Switch to a fluorinated alcohol (e.g., TFE or HFIP). solvent->sub_solvent1 catalysis Step 3: Introduce a Catalyst conditions->catalysis If regioselectivity is still poor sub_conditions1 Lower the reaction temperature. conditions->sub_conditions1 sub_conditions2 Screen different pH conditions (acidic vs. basic). conditions->sub_conditions2 strategy Step 4: Consider an Alternative Synthetic Strategy catalysis->strategy If regioselectivity is still poor sub_catalysis1 Explore Lewis acid catalysts (e.g., BF₃·OEt₂). catalysis->sub_catalysis1 sub_catalysis2 Investigate transition metal catalysts (e.g., Cu, Fe, Ru based). catalysis->sub_catalysis2 end End: Desired Regioisomer Obtained strategy->end sub_strategy1 Employ a [3+2] cycloaddition approach. strategy->sub_strategy1 sub_strategy2 Utilize a multi-component reaction protocol. strategy->sub_strategy2

Caption: A flowchart for systematically troubleshooting poor regioselectivity in pyrazole synthesis.

Detailed Experimental Protocols

Protocol 1: Standard Pyrazole Synthesis with Poor Regioselectivity

This protocol represents a typical starting point that may lead to a mixture of regioisomers.

  • Reactants:

    • 1,1,1-Trifluoro-4-phenylbutane-2,4-dione (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

    • Add methylhydrazine dropwise to the solution at room temperature.

    • Stir the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Expected Outcome: A mixture of two regioisomers, which can be difficult to separate.

Protocol 2: Improved Regioselective Pyrazole Synthesis

This protocol incorporates the use of a fluorinated alcohol as a solvent to enhance regioselectivity.[2][3]

  • Reactants:

    • 1,1,1-Trifluoro-4-phenylbutane-2,4-dione (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) (as solvent)

  • Procedure:

    • Dissolve the 1,3-diketone in TFE in a round-bottom flask.

    • Add methylhydrazine dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the TFE under reduced pressure.

    • Purify the crude product by column chromatography.

Expected Outcome: A significantly improved ratio of the desired regioisomer.

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the impact of solvent choice on the regioselectivity of the reaction between a fluorinated 1,3-diketone and methylhydrazine.

SolventTemperature (°C)Regioisomeric Ratio (Major:Minor)Reference
EthanolReflux~1:1[3]
2,2,2-Trifluoroethanol (TFE)Room Temperature>95:5[2][3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temperature>98:2[2][3]

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is key to controlling the outcome. The Knorr pyrazole synthesis is a complex process with several proposed intermediates.

G start Unsymmetrical 1,3-Diketone + Substituted Hydrazine attack Nucleophilic Attack of Hydrazine start->attack pathA Path A: Attack at Carbonyl 1 attack->pathA pathB Path B: Attack at Carbonyl 2 attack->pathB intermediateA Hydrazone Intermediate A pathA->intermediateA intermediateB Hydrazone Intermediate B pathB->intermediateB cyclizationA Intramolecular Cyclization intermediateA->cyclizationA cyclizationB Intramolecular Cyclization intermediateB->cyclizationB dehydrationA Dehydration cyclizationA->dehydrationA dehydrationB Dehydration cyclizationB->dehydrationB productA Regioisomer A dehydrationA->productA productB Regioisomer B dehydrationB->productB

Caption: A simplified mechanistic pathway for the Knorr pyrazole synthesis, illustrating the formation of two possible regioisomers.

The regioselectivity is determined at the initial nucleophilic attack step. The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-diketone. Factors that stabilize the transition state of one pathway over the other will dictate the major product. For example, fluorinated alcohols can stabilize one of the transition states through hydrogen bonding, leading to enhanced regioselectivity.[2][3]

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. PubMed. [Link]

  • da Silva, M. J. V., et al. (2017). Regiochemical Control of Pyrazoles by Solvent and β‐Enamino Diketone Structure: Regioselective Synthesis of 4,5‐Disubstituted N ‐Phenylpyrazoles. Asian Journal of Organic Chemistry, 6(5), 627-633. [Link]

  • Panda, N., & Jena, A. K. (2012). An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. The Journal of Organic Chemistry, 77(20), 9401–9406. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from ketones and acid chlorides: a fast and general in situ synthesis of pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • Powers, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(40), 26035-26042. [Link]

  • Maiuolo, L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1432. [Link]

  • Atio, E. J., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

purification strategies to remove impurities from pyrazole synthesis

Welcome to the Technical Support Center for pyrazole synthesis and purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis and purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity pyrazole derivatives. Here, we address common purification issues through a combination of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide - Common Purification Scenarios

This section tackles specific, frequently encountered problems during the workup and purification of pyrazole compounds.

Issue 1: My crude pyrazole is a dark, intractable oil that won't crystallize.

This is a common issue, often arising from residual acidic or basic catalysts, high-boiling solvents like DMSO or DMF, or the presence of regioisomeric byproducts and unreacted starting materials.

Causality: The impurities act as "crystallization inhibitors" by disrupting the formation of a uniform crystal lattice. Oily impurities can also coat the surface of microscopic seed crystals, preventing their growth.

Troubleshooting Protocol: Multi-Step Liquid-Liquid Extraction

  • Initial Dissolution: Dissolve the crude oil in a water-immiscible organic solvent with a moderate polarity, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Ensure complete dissolution.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid, such as 1 M HCl. This step protonates and removes basic impurities, including unreacted hydrazine and potentially some basic side-products.

  • Base Wash: Next, wash the organic layer with a dilute aqueous base, like a saturated sodium bicarbonate (NaHCO₃) solution.[1] This neutralizes and removes acidic impurities, such as residual acid catalysts or acidic byproducts. Be cautious of gas evolution (CO₂) during this step.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Expected Outcome: This acid-base workup should remove most ionic and highly polar impurities, often resulting in a cleaner, less colored oil or even a solid that is more amenable to crystallization or chromatographic purification.

Issue 2: NMR analysis shows a persistent regioisomeric impurity after initial purification.

Regioisomer formation is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to products like 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles.[2]

Causality: The two carbonyl groups of the dicarbonyl starting material can have similar reactivity, allowing the hydrazine to attack at either site, leading to a mixture of constitutional isomers. These isomers often have very similar polarities, making them difficult to separate.

Troubleshooting Strategies:

Strategy A: Fractional Crystallization

If the crude product is a solid mixture, fractional crystallization can be highly effective. This technique exploits small differences in the solubility of the isomers in a given solvent.

  • Protocol:

    • Select a suitable solvent or solvent system (see the solvent selection table in the FAQ section).

    • Dissolve the mixture in the minimum amount of hot solvent to achieve complete dissolution.

    • Allow the solution to cool slowly and undisturbed. The less soluble isomer should crystallize out first.

    • Isolate the crystals by filtration.

    • Concentrate the mother liquor and cool again to obtain subsequent crops of crystals, which will be enriched in the more soluble isomer.

    • Analyze each crop by NMR or LC-MS to determine its isomeric purity.

Strategy B: Preparative Chromatography

For isomers that are inseparable by crystallization, high-performance flash chromatography or preparative HPLC is the method of choice.

  • Key to Success: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) between the two isomers.

    • Solvent Screening: Use thin-layer chromatography (TLC) to screen various mobile phases. Start with a standard system like ethyl acetate/hexanes.[3] If separation is poor, try systems with different selectivities, such as DCM/methanol or using additives like a small amount of triethylamine (1%) if the compounds are basic.[4]

    • Column Conditions: Use a high-quality silica gel with a small particle size for better resolution. Run the column with a slow flow rate to allow for proper equilibration.

Strategy C: Salt Formation and Crystallization

This advanced technique leverages the fact that pyrazoles are weakly basic and can form acid addition salts.[5][6] Isomers may have different crystal packing energies in their salt forms, enabling separation.

  • Protocol:

    • Dissolve the isomeric mixture in a suitable organic solvent like ethanol, isopropanol, or acetone.[5]

    • Add a solution of an acid (e.g., phosphoric acid, oxalic acid, or HCl in an organic solvent) dropwise.[5]

    • Allow the salt to precipitate or crystallize.

    • Isolate the salt and analyze its purity.

    • The freebase pyrazole can be recovered by neutralizing the salt with a base and extracting it into an organic solvent.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for a newly synthesized pyrazole?

For most neutral, stable pyrazole derivatives, flash column chromatography on silica gel is the most versatile and widely used purification method.[1][3][7] It is effective for removing both more polar and less polar impurities and can handle crude materials that are oils or solids.[7]

Q2: My pyrazole seems to be sticking to the silica gel column. What's happening and how can I fix it?

Causality: The nitrogen atoms in the pyrazole ring are Lewis bases and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This is especially problematic for N-unsubstituted pyrazoles or those with other basic functional groups. This interaction leads to peak tailing, poor recovery, and sometimes complete retention of the compound on the column.

Solutions:

  • Deactivate the Silica: Add a small amount of a volatile base, typically 1-2% triethylamine (Et₃N) , to your mobile phase.[4] The triethylamine will preferentially bind to the acidic sites on the silica, "masking" them from your pyrazole and allowing it to elute cleanly.

  • Use an Alternative Stationary Phase: If base-deactivation is not sufficient or is incompatible with your molecule, consider using a different stationary phase like neutral alumina.[4]

Q3: How do I choose the right solvent for recrystallizing my pyrazole?

The ideal recrystallization solvent is one in which your pyrazole is sparingly soluble at room temperature but highly soluble when hot.

Expert Tip: The principle of "like dissolves like" is a good starting point. However, a structured screening approach is more efficient.

Step-by-Step Solvent Screening Protocol:

  • Place a small amount of your crude solid (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (0.5 mL) from the table below, covering a range of polarities.

  • Observe the solubility at room temperature. A good candidate will show poor solubility.

  • Heat the tubes that showed poor solubility. The desired solvent will fully dissolve your compound upon heating.

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.

  • If a single solvent doesn't work, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[4] Dissolve the compound in a small amount of the "good" solvent (in which it is very soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.

Table 1: Common Recrystallization Solvents for Pyrazole Derivatives

SolventPolarityGood for...Common Binary Pair
Hexanes/Heptane Non-polarNon-polar, hydrocarbon-rich pyrazolesEthyl Acetate
Toluene LowAromatic-rich pyrazolesHeptane
Ethyl Acetate MediumPyrazoles with ester or ketone groupsHexanes
Isopropanol Medium-HighGeneral purpose, good for many heterocyclesWater
Ethanol/Methanol HighPolar pyrazoles, those capable of H-bondingWater, Dichloromethane
Water Very HighHighly polar or ionic pyrazole saltsEthanol, Isopropanol
Q4: What are the most common impurities I should expect from a Knorr pyrazole synthesis?

The Knorr synthesis and related condensations of 1,3-dicarbonyls with hydrazines are robust but can generate predictable side products.

Table 2: Common Impurities in Pyrazole Synthesis

Impurity TypeOriginIdentificationRecommended Removal Strategy
Unreacted Hydrazine Excess reagent used to drive the reaction to completion.Highly polar, water-soluble.Acid wash (e.g., 1M HCl) during workup.
Unreacted 1,3-Dicarbonyl Incomplete reaction.Can often be seen by ¹H NMR (e.g., enol protons).Base wash (e.g., NaHCO₃ or NaOH) if acidic; otherwise, chromatography.
Regioisomer Use of an unsymmetrical 1,3-dicarbonyl.Distinct set of peaks in NMR/HPLC; similar mass spec.Fractional crystallization or careful column chromatography.
Pyrazoline Intermediate Incomplete oxidation or aromatization.[2]Aliphatic protons in the 4-position in ¹H NMR.Often requires re-subjecting the mixture to oxidative conditions or can be separated by chromatography.

Section 3: Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy based on the characteristics of the crude pyrazole product.

Purification_Workflow Decision Tree for Pyrazole Purification A Crude Product (Post-Workup) B Is the product a solid? A->B Analyze Physical State C Is the product an oil? B->C No D Attempt Recrystallization B->D Yes H Is it thermally stable and volatile? C->H Analyze Properties E Is it pure by NMR/TLC? D->E F Purification Complete E->F Yes G Column Chromatography E->G No J Are regioisomers present? G->J H->G No I Distillation / Kugelrohr H->I Yes I->E J->E No K Specialized Technique: - Prep HPLC - Salt Formation J->K Yes, and inseparable by standard column K->E

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 1,3,5-Substituted Pyrazoles

Introduction: The synthesis of 1,3,5-substituted pyrazoles, a cornerstone reaction for the development of pharmaceuticals and agrochemicals, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 1,3,5-substituted pyrazoles, a cornerstone reaction for the development of pharmaceuticals and agrochemicals, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] While robust, this reaction, often referred to as the Knorr pyrazole synthesis, can be plagued by a lack of regioselectivity and the formation of other impurities, complicating downstream processes and impacting yield.[3][4] This guide provides in-depth troubleshooting for common issues encountered during these syntheses, focusing on the identification and mitigation of unwanted side products.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction produced a mixture of two products with the same mass. What is the likely cause?

A: The most common issue in the synthesis of pyrazoles from unsymmetrical 1,3-diketones is the formation of a mixture of two regioisomers.[1][3] For a 1,3,5-substituted pyrazole, the corresponding regioisomer would be the 1,5,3-substituted pyrazole. This occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two distinct carbonyl carbons of the diketone, leading to two different cyclization pathways.

Q2: How can I quickly determine if I have a mixture of regioisomers?

A: The most effective method is ¹H NMR spectroscopy. The proton at the C4 position of the pyrazole ring is highly sensitive to the electronic environment created by the adjacent substituents at the C3 and C5 positions. The C4-H proton of the two regioisomers will have a distinct chemical shift, often appearing as two separate singlets in the aromatic region of the spectrum. Thin-layer chromatography (TLC) might also show two distinct spots if the polarity of the isomers is sufficiently different.

Q3: Besides regioisomers, what other side products should I look for?

A: Incomplete reactions can leave starting materials or stable intermediates in your crude product. Key intermediates to watch for include hydrazones or 5-hydroxypyrazolines, which are formed prior to the final dehydration step that yields the aromatic pyrazole ring.[1][3] In some cases, a di-addition intermediate, where two molecules of hydrazine have reacted with one molecule of the diketone, has also been observed.[3]

Section 2: In-Depth Troubleshooting Guide

Issue 1: Presence of an Unexpected Regioisomer (e.g., 1,5,3-isomer)

Plausible Cause:

The formation of regioisomeric mixtures is a well-documented challenge in Knorr pyrazole synthesis.[3][5] The reaction mechanism involves the initial condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. If the 1,3-diketone is unsymmetrical (R¹ ≠ R³), the substituted nitrogen of the hydrazine can attack either the C1 carbonyl or the C3 carbonyl. These two initial attacks lead to two different hydrazone intermediates, which then cyclize and dehydrate to form the two possible pyrazole regioisomers.

The regioselectivity of this reaction is governed by several factors:

  • pH Control: The reaction mechanism is highly pH-dependent. Under acidic conditions, the reaction tends to be kinetically controlled, with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic (less sterically hindered) carbonyl carbon. Under neutral or basic conditions, the reaction can be thermodynamically controlled, favoring the more stable isomer.

  • Steric and Electronic Effects: The nature of the substituents on both the 1,3-diketone (R¹, R³) and the hydrazine (R²) plays a crucial role.[3] Large, bulky groups can sterically hinder the attack at one carbonyl, favoring the formation of one isomer. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial attack.

  • Solvent and Temperature: The choice of solvent can influence the tautomeric equilibrium of the 1,3-diketone and the stability of the intermediates, thereby affecting the final product ratio.[3][5] Temperature can also influence the kinetic versus thermodynamic control of the reaction.[1]

Diagnostic Workflow:

A systematic approach is required to confirm the presence and identity of regioisomers.

G start Crude Product Analysis tlc 1. TLC Analysis (e.g., 3:1 Hexanes:EtOAc) start->tlc lcms 2. LC-MS Analysis tlc->lcms Two spots observed? nmr 3. ¹H & ¹³C NMR Spectroscopy lcms->nmr Two peaks with identical m/z? d_nmr 4. 2D NMR (NOESY/HMBC) (For unambiguous assignment) nmr->d_nmr Two sets of signals observed?

Caption: Diagnostic workflow for isomer identification.

Data Presentation: Differentiating Isomers with ¹H NMR

The chemical shift of the C4-H proton provides a reliable diagnostic handle. The substituent at the neighboring C3 or C5 position will influence its electronic environment.

Isomer TypeR¹ SubstituentR³ SubstituentExpected C4-H Chemical Shift (ppm)
1,3,5 Phenyl (Ph)Methyl (Me)~6.4 - 6.7
1,5,3 Phenyl (Ph)Methyl (Me)~6.1 - 6.3
1,3,5 Phenyl (Ph)Trifluoromethyl (CF₃)~7.0 - 7.2
1,5,3 Phenyl (Ph)Trifluoromethyl (CF₃)~6.8 - 7.0

Note: These are approximate values and can vary based on the N1-substituent and solvent.

Corrective Actions & Experimental Protocols:

To favor the formation of the desired 1,3,5-substituted isomer, careful optimization of the reaction conditions is necessary.

Protocol 2.1: Optimizing Regioselectivity through pH Control

  • Setup: In three separate flasks, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol.

  • Condition 1 (Acidic): Add 1.1 equivalents of the hydrazine hydrochloride salt. If using the free base hydrazine, add 1.1 equivalents of glacial acetic acid to the reaction mixture.

  • Condition 2 (Neutral): Add 1.1 equivalents of the free base hydrazine.

  • Condition 3 (Basic): Add 1.1 equivalents of the free base hydrazine, followed by 0.1 equivalents of a non-nucleophilic base like triethylamine (TEA).

  • Reaction: Stir all three reactions at room temperature or a slightly elevated temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench appropriately, and analyze the crude mixture by ¹H NMR to determine the isomeric ratio. This will identify the optimal pH for your specific substrate combination.

Issue 2: Incomplete Reaction or Presence of Intermediates

Plausible Cause:

The presence of starting materials or intermediates like 5-hydroxypyrazolines indicates that the reaction has not gone to completion.[1] The final step of the Knorr synthesis is an acid- or base-catalyzed dehydration to form the aromatic pyrazole ring.[3]

  • Insufficient Catalyst: The dehydration step is often the rate-determining step and requires a catalyst. Without sufficient acid or base, the 5-hydroxypyrazoline intermediate can be isolated.

  • Low Temperature: The reaction may lack the necessary activation energy to proceed to completion. Increasing the temperature often facilitates the final dehydration step.[1]

  • Reaction Time: The reaction may simply need more time to reach completion.

Diagnostic Workflow & Corrective Actions:

  • Monitor via TLC: Compare the crude reaction mixture to spots of your starting materials. Intermediates will typically have a different Rf value than both the starting materials and the final products.

  • Check NMR: Look for characteristic signals of the starting diketone (e.g., enol protons) or the 5-hydroxypyrazoline intermediate (aliphatic C-H signals).

  • Drive the Reaction: If intermediates are observed, try adding a catalytic amount of acid (e.g., a few drops of acetic acid or HCl) and/or increasing the reaction temperature and allowing it to stir for a longer period.

Section 3: Advanced Characterization Protocols

Protocol 3.1: Unambiguous Isomer Assignment with 2D NMR (HMBC)

When ¹H NMR alone is insufficient, a Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive structural proof. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

G struct1 1,3,5-Isomer C4-H N1-R corr1 Correlates to C3 & C5 struct1:f1->corr1 corr2 Correlates to C5 struct1:f2->corr2 struct2 1,5,3-Isomer C4-H N1-R corr3 Correlates to C3 & C5 struct2:f1->corr3 corr4 Correlates to C3 struct2:f2->corr4

Caption: Key HMBC correlations for isomer differentiation.
  • Sample Preparation: Prepare a concentrated sample (15-20 mg) of the purified isomeric mixture or isolated isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

  • Acquisition: On a high-field NMR spectrometer (400 MHz or higher), run a standard gradient-selected HMBC experiment.

  • Analysis:

    • For the 1,3,5-isomer: The protons on the N1-substituent will show a ³J correlation to the C5 carbon but not the C3 carbon. The C4-H proton will show correlations to both C3 and C5.

    • For the 1,5,3-isomer: The protons on the N1-substituent will show a ³J correlation to the C3 carbon but not the C5 carbon. The C4-H proton will still show correlations to both C3 and C5.

    • By identifying the key correlation between the N1-substituent and either C3 or C5, the structure can be assigned without ambiguity.

References

  • Fustero, S., Simón-Fuentes, A., & Sanz-Cervera, J. F. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Synthesis, 2009(17), 2645-2677. Available at: [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2215-2221. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available at: [Link]

  • ChemHelpASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. Available at: [Link]

  • de la Torre, M. C., & Gotor, V. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 79(18), 8645-8652. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

Welcome to the technical support guide for the HPLC purification of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to provide practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC purification of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on method development, optimization, and troubleshooting. The structure of this guide is intended to be a dynamic resource, mirroring the workflow of a scientist in the lab—from establishing a method to resolving the inevitable challenges that arise.

Understanding the Analyte: (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

Before diving into purification methods, it's crucial to understand the physicochemical properties of our target molecule.

  • Structure: It possesses a pyrazole core, a polar heterocyclic system containing two adjacent nitrogen atoms.

  • Key Functional Groups: A methoxy group (-OCH₃), an N-methyl group (-NCH₃), and a primary alcohol (-CH₂OH).

  • Predicted Properties: The presence of the nitrogen atoms and the hydroxyl group makes the molecule polar and capable of hydrogen bonding. The pyrazole ring also offers π-electrons, allowing for potential π-π interactions. These features are critical in selecting the appropriate HPLC column and mobile phase.

Part 1: Method Development and Optimization

This section provides a strategic approach to developing a robust purification method, starting with initial screening conditions.

FAQ: Where do I start with method development for this compound?

For a polar, heterocyclic compound like (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended starting point due to its versatility and the prevalence of C18 columns.[1][2][3]

Initial Screening Conditions for RP-HPLC

ParameterRecommended Starting ConditionRationale & Expert Insights
Stationary Phase C18 (e.g., Eclipse XDB C18, Shim-pack GIST C18)C18 columns are a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[2][4] For polar compounds, consider a polar-endcapped C18 or an aqueous-stable C18 to prevent phase collapse in highly aqueous mobile phases.[5][6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in WaterThe acidic modifier is crucial. It protonates the nitrogen atoms on the pyrazole ring, reducing peak tailing caused by interactions with residual silanols on the silica support.[7] TFA often provides sharper peaks than formic acid.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and is a good alternative to screen.[8][9]
Gradient 5% to 95% Mobile Phase B over 20 minutesA broad gradient is an effective way to quickly determine the approximate elution conditions and screen for impurities of varying polarities.
Flow Rate 1.0 mL/min (for a 4.6 mm ID analytical column)This is a standard flow rate that provides a good balance between analysis time and column efficiency.
Column Temperature 25-30 °CMaintaining a consistent temperature is key for reproducible retention times. Elevated temperatures can reduce mobile phase viscosity and improve peak shape but may risk compound degradation.
Detection (UV) 210-230 nm and a higher wavelength (e.g., 270 nm)The pyrazole ring should have a UV chromophore. A photodiode array (PDA) detector is ideal for determining the optimal wavelength and assessing peak purity. A lower wavelength provides general detection, while a higher one can be more selective if the compound has a specific absorbance maximum.[1]

Experimental Protocol: Initial Method Scouting

  • System Preparation: Equilibrate the HPLC system and the selected C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude sample of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol in the initial mobile phase composition (95:5 A:B) at a concentration of approximately 1 mg/mL.[10] Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Gradient Elution: Run the scouting gradient (5-95% B over 20 minutes).

  • Data Analysis: Examine the chromatogram to determine the retention time of the main peak and the resolution from any impurities. Check peak shape and purity using the PDA data.

Workflow for Method Development

Below is a visual representation of the logical flow for developing a purification method for our target compound.

MethodDevelopment cluster_start Phase 1: Initial Scouting cluster_eval Phase 2: Evaluation cluster_optimize Phase 3: Optimization Start Define Analyte Properties (Polar, Heterocyclic) Scout Run Broad Gradient (5-95% ACN/H2O with 0.1% TFA) on a C18 Column Start->Scout Evaluate Assess Chromatogram: - Retention Time? - Resolution? - Peak Shape? Scout->Evaluate Optimize Refine Method: - Adjust Gradient Slope - Screen Solvents (MeOH) - Test Additives (Formic Acid) Evaluate->Optimize Sub-optimal Finalize Finalize Isocratic or Shallow Gradient Method Evaluate->Finalize Optimal Optimize->Finalize

Caption: A streamlined workflow for HPLC method development.

Part 2: Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, with detailed explanations and solutions.

Q1: My peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue with nitrogen-containing heterocyclic compounds. The primary cause is secondary interactions between the basic nitrogen atoms of the pyrazole ring and acidic residual silanol groups on the silica-based stationary phase.

Causality and Solutions:

  • Insufficient Mobile Phase Acidity: The lone pair of electrons on the pyrazole nitrogens can interact strongly with surface silanols.

    • Solution: Ensure your mobile phase contains an acidic modifier like 0.1% TFA or formic acid.[7] TFA is a stronger ion-pairing agent and can be more effective at masking silanols. If tailing persists, you can try slightly increasing the concentration of the acid, but be mindful of its effect on column longevity and mass spectrometry compatibility.

  • Column Choice: Some stationary phases have a higher concentration of accessible silanols.

    • Solution: Switch to a column with a high-purity silica base and advanced end-capping technology. These columns are specifically designed to minimize silanol interactions.

  • Metal Chelation: The pyrazole moiety can chelate with trace metals in the sample, mobile phase, or HPLC system (e.g., stainless steel frits), leading to tailing.

    • Solution: Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes resolve this, although it's a less common solution.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11]

    • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.

Troubleshooting Flowchart for Peak Tailing

PeakTailing Start Problem: Peak Tailing Observed CheckAcid Is Mobile Phase Acidified? (e.g., 0.1% TFA) Start->CheckAcid AddAcid Action: Add/Increase Acid Modifier CheckAcid->AddAcid No/Insufficient CheckLoad Is the Column Overloaded? CheckAcid->CheckLoad Yes Resolved Peak Shape Improved AddAcid->Resolved ReduceLoad Action: Dilute Sample / Reduce Injection Volume CheckLoad->ReduceLoad Yes ChangeColumn Action: Switch to a High-Purity, End-Capped Column CheckLoad->ChangeColumn No ReduceLoad->Resolved ChangeColumn->Resolved

Sources

Optimization

Catalyst Selection for Efficient Pyrazole Cyclization: A Technical Support Guide

Welcome to the technical support center for pyrazole cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole synthesis is giving a low yield. What are the common causes and how can I improve it?

Low yield is a frequent challenge in pyrazole synthesis. The root cause often lies in one or more of the following areas: catalyst choice and activity, reaction conditions, or the stability of reactants and intermediates.

Potential Causes & Solutions:

  • Suboptimal Catalyst: The choice of catalyst is paramount. For the classic condensation of 1,3-dicarbonyl compounds with hydrazines, while the reaction can proceed without a catalyst, yields are often significantly improved with one.[1]

    • Solution: Consider using a Lewis acid catalyst like lithium perchlorate, which has been shown to be effective in promoting the reaction.[2] For syntheses involving more complex starting materials, transition metal catalysts such as those based on copper, silver, or ruthenium can be highly efficient.[3] For instance, a copper-catalyzed condensation can proceed efficiently at room temperature.[3]

  • Incorrect Reaction Temperature: Temperature plays a critical role in reaction kinetics and product stability.

    • Solution: Systematically screen the reaction temperature. For some silver-catalyzed reactions, increasing the temperature to 60°C improves yield, but further increases can lead to decomposition and lower yields.[2]

  • Inappropriate Solvent or Base: The polarity of the solvent and the strength of the base can significantly influence the reaction rate and equilibrium.

    • Solution: For reactions involving 1,3-diketones and arylhydrazines, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can give better results than polar protic solvents like ethanol.[1] When a base is required, the choice can be critical. For example, in certain silver-catalyzed syntheses, K₂CO₃ was found to be more effective than NaH, t-BuOK, or t-BuONa.[2]

  • Formation of Pyrazoline Intermediate: The initial cyclization often forms a pyrazoline, which then needs to be oxidized to the aromatic pyrazole.[1] If the oxidation step is inefficient, the final yield of the pyrazole will be low.

    • Solution: Implement a specific oxidation step after the initial cyclization. See Q3 for detailed protocols.

Q2: I'm using an unsymmetrical 1,3-diketone and getting a mixture of regioisomers. How can I control the regioselectivity?

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine can lead to two different regioisomers, a significant challenge in pyrazole synthesis.[1] The regioselectivity is primarily governed by the relative reactivity of the two carbonyl groups towards the nucleophilic hydrazine and the reaction conditions, particularly the pH.

Controlling Regioselectivity:

  • pH Control (Knorr Pyrazole Synthesis): The mechanism of the Knorr synthesis is pH-dependent.[4]

    • Under acidic conditions: The reaction is generally faster, and the initial attack of the more basic nitrogen of the substituted hydrazine occurs at the more reactive (less sterically hindered) carbonyl group.

    • Under neutral or basic conditions: The reaction is reversible, and the thermodynamically more stable pyrazole isomer is favored.

    • Practical Advice: Conduct the reaction in an acidic medium, such as acetic acid or by using hydrazine hydrochloride, to favor the kinetic product. Conversely, running the reaction under neutral or basic conditions may favor the thermodynamic product. A systematic screen of the reaction pH is recommended to determine the optimal conditions for your specific substrates.

  • Solvent Choice: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the reactivity of the hydrazine.

    • Solution: As demonstrated in some syntheses of 1-aryl-3,4,5-substituted pyrazoles, using N,N-dimethylacetamide (DMAc) can lead to high regioselectivity.[1]

  • Steric and Electronic Effects of Substituents: The electronic nature and steric bulk of the substituents on both the 1,3-diketone and the hydrazine play a crucial role.

    • Expert Insight: A bulky substituent on the diketone will sterically hinder the attack of hydrazine at the adjacent carbonyl group. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Carefully consider these factors when designing your synthesis to predict and control the regioselectivity.

Decision Workflow for Regioselectivity:

G start Start: Mixture of Regioisomers ph_control Adjust Reaction pH start->ph_control solvent_screen Screen Solvents start->solvent_screen substituent_mod Modify Substituents (if possible) start->substituent_mod acidic Acidic Conditions (e.g., AcOH) Favors Kinetic Product ph_control->acidic basic Neutral/Basic Conditions Favors Thermodynamic Product ph_control->basic aprotic Aprotic Polar (e.g., DMAc) Can enhance selectivity solvent_screen->aprotic protic Protic (e.g., EtOH) solvent_screen->protic substituent_mod->ph_control end Achieve Desired Regioisomer acidic->end basic->end aprotic->end protic->ph_control Often requires pH optimization

Caption: Decision workflow for troubleshooting poor regioselectivity.

Q3: My reaction has stalled at the pyrazoline stage. How can I efficiently oxidize it to the pyrazole?

The formation of a stable pyrazoline intermediate is a common observation, particularly when starting from α,β-unsaturated ketones or during certain one-pot procedures.[1] The final aromatization to the pyrazole requires an oxidation step.

Effective Oxidation Protocols:

  • Method 1: Oxidation with Bromine

    • Principle: Bromine is a strong oxidizing agent that can efficiently convert pyrazolines to pyrazoles.

    • Protocol:

      • Dissolve the crude pyrazoline intermediate in a suitable solvent such as chloroform or dichloromethane.

      • Cool the solution in an ice bath.

      • Add a solution of bromine in the same solvent dropwise with stirring until a persistent orange color is observed.

      • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

      • Quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

      • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude pyrazole by column chromatography or recrystallization.

    • Reference: A similar protocol is described for the in-situ oxidation of pyrazolines.[3]

  • Method 2: Benign Oxidation with DMSO and Oxygen

    • Principle: This method offers a milder and more environmentally friendly alternative to bromine.

    • Protocol:

      • Dissolve the pyrazoline intermediate in dimethyl sulfoxide (DMSO).

      • Heat the solution while bubbling oxygen through the mixture or stirring under an oxygen atmosphere.

      • Monitor the reaction progress by TLC.

      • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the product as needed.

    • Reference: This benign oxidation protocol is an effective alternative to using bromine.[3]

Q4: I am using a heterogeneous catalyst. What are the best practices for its reuse and what should I do if its activity decreases?

Heterogeneous catalysts offer significant advantages in terms of easy separation and recyclability. However, a decline in catalytic activity after several cycles is a common issue.

Best Practices and Troubleshooting Catalyst Deactivation:

  • Catalyst Leaching: Active metal species can leach from the solid support into the reaction mixture, leading to a loss of activity and contamination of the product.

    • Solution: After each cycle, filter the catalyst, wash it thoroughly with the reaction solvent and then a volatile solvent like acetone or ethanol, and dry it under vacuum before reuse. To check for leaching, you can analyze the filtrate for the presence of the metal.

  • Fouling or Coking: Deposition of organic residues or byproducts on the catalyst surface can block active sites.

    • Solution: Regeneration can often be achieved by washing the catalyst with a suitable solvent to remove adsorbed species. In more severe cases, calcination (heating to a high temperature in the presence of air or an inert gas) can burn off organic deposits. The specific temperature and atmosphere for calcination depend on the catalyst and support material and should be determined from the literature or the manufacturer's recommendations.

  • Sintering: At high reaction temperatures, the fine metal particles on the support can agglomerate into larger particles, reducing the active surface area.

    • Solution: This is often irreversible. To prevent sintering, operate at the lowest effective temperature. If sintering has occurred, a new batch of catalyst may be required.

Catalyst Regeneration Workflow:

G start Decreased Catalyst Activity wash Wash with Solvent start->wash leaching_test Test Filtrate for Leaching start->leaching_test calcine Calcination wash->calcine Activity Not Restored reuse Reuse Catalyst wash->reuse Activity Restored sintering_check Characterize Catalyst (e.g., TEM, XRD) calcine->sintering_check Activity Not Restored calcine->reuse Activity Restored new_catalyst Prepare/Purchase New Catalyst leaching_test->new_catalyst Significant Leaching sintering_check->new_catalyst

Caption: Troubleshooting workflow for heterogeneous catalyst deactivation.

Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for pyrazole synthesis to aid in your selection process.

Catalyst SystemTypical SubstratesAdvantagesDisadvantagesReference
Lewis Acids (e.g., LiClO₄) 1,3-Diketones, HydrazinesEco-friendly, mild conditions.May not be effective for all substrates.[2]
Copper (e.g., Cu(OTf)₂, CuI) 1,3-Diketones, Hydrazones, AlkynesHigh efficiency, mild conditions, good functional group tolerance.Potential for metal contamination in the product.[3],[2]
Silver (e.g., AgOTf) N'-benzylidene tolylsulfonohydrazides, β-ketoestersHigh yields, can be tuned with ligands.Can be more expensive than copper catalysts.[2]
Ruthenium (e.g., Ru₃(CO)₁₂) 1,3-Diols, ArylhydrazinesHigh selectivity, produces only water and hydrogen as byproducts.Requires specific ligands for optimal performance.[3]
Metal-Free (e.g., I₂, TsOH) Enaminones, Sulfonyl hydrazides; 1,3-DicarbonylsAvoids metal contamination, can be very efficient.May require specific activating groups on substrates.[2]
Photoredox Catalysis Hydrazines, Michael acceptorsVery mild conditions, uses visible light as an energy source.Requires a photocatalyst and a light source.[3]

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis from 1,3-Diketones and Hydrazines

This protocol is a general starting point for the classic Knorr pyrazole synthesis and can be adapted based on the specific catalyst and substrates used.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.1 mmol), and the chosen solvent (e.g., ethanol or DMAc, 5 mL).

  • Catalyst Addition: If a catalyst is used, add it at this stage (e.g., a catalytic amount of acetic acid or a Lewis acid).

  • Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones

This protocol is an example of a modern, efficient method for pyrazole synthesis.[3]

  • Reaction Setup: In a reaction vial, combine the β,γ-unsaturated hydrazone (0.2 mmol), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), a suitable ligand if required, and a solvent such as DMF (2 mL).

  • Reaction: Stir the mixture under an atmosphere of air or oxygen at the optimized temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the desired pyrazole.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(18), 6533. [Link]

  • Xu, L.; et al. Silver-Catalyzed Synthesis of 5-Aryl-3-trifluoromethyl Pyrazoles. Molecules2023 , 28(18), 6533. [Link]

  • Black, D. StC.; et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. React. Chem. Eng.2022 , 7, 2235-2242. [Link]

  • Heller, S. T.; Natarajan, S. R. 1,3-Diketones from Ketones and Acid Chlorides. In Situ Preparation and Use in the Synthesis of Pyrazoles. Org. Lett.2006 , 8(13), 2675-2678. [Link]

  • Meng, Q.-Y.; et al. Visible-Light-Promoted One-Pot Synthesis of Pyrazoles from Alkynes and Hydrazines. Tetrahedron Lett.2019 , 60(3), 171-174. [Link]

Sources

Troubleshooting

Hydrazine Condensation Reactions: A Technical Guide to Minimizing Byproduct Formation

Welcome to the Technical Support Center for Hydrazine Condensation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize hydrazone formation in their synthetic w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Hydrazine Condensation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize hydrazone formation in their synthetic workflows. Hydrazones are pivotal intermediates in organic synthesis, celebrated for their role in reactions like the Wolff-Kishner reduction and their application in bioconjugation and medicinal chemistry.[1][2] However, the condensation reaction between hydrazine and carbonyl compounds is often plagued by the formation of unwanted byproducts, complicating purification and reducing yields.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges. We will explore the causality behind common experimental issues and offer robust, self-validating protocols to enhance the selectivity and efficiency of your reactions.

Section 1: The Core Reaction: Understanding Hydrazone Formation

The synthesis of hydrazones is a condensation reaction between a ketone or aldehyde and a hydrazine derivative.[2] The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

General Mechanism of Hydrazone Formation

The reaction is typically acid-catalyzed. A mildly acidic environment protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic hydrazine.[3]

Caption: General mechanism of acid-catalyzed hydrazone formation.

Key Parameters Influencing the Reaction

Controlling the following parameters is crucial for minimizing byproduct formation:

  • pH: The reaction rate is highly pH-dependent. If the medium is too acidic, the hydrazine nucleophile becomes protonated and non-reactive.[3] Conversely, in a basic medium, the carbonyl group is less activated. The optimal pH is typically mildly acidic, between 4 and 6.[3]

  • Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions and degradation. The optimal temperature must be determined empirically for each specific reaction.

  • Stoichiometry: The molar ratio of reactants is critical. An excess of the carbonyl compound can lead to the formation of azines.[4]

  • Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. Protic solvents like ethanol are common, but the ideal solvent should be chosen based on the specific substrates.

Section 2: Troubleshooting Guide: Common Issues & Solutions (Q&A Format)

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My primary byproduct is a symmetrical azine. How can I prevent this?

A1: Azine formation is one of the most common side reactions. It occurs when the initially formed hydrazone, which still possesses a nucleophilic -NH2 group (if using hydrazine hydrate), reacts with a second molecule of the carbonyl compound.[2][3]

Causality: This side reaction is favored by an excess of the carbonyl starting material or prolonged reaction times that allow the intermediate hydrazone to react further.[4]

Caption: Competing pathways of hydrazone and azine formation.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of hydrazine relative to the carbonyl compound. This ensures the carbonyl is consumed quickly, minimizing its availability to react with the hydrazone product.

  • Use a Substituted Hydrazine: If the synthetic route allows, using an N,N-dimethylhydrazine is an excellent strategy. The resulting N,N-dimethylhydrazones cannot form azines and are often more stable and easier to purify by distillation.[5] A two-step process where the N,N-dimethylhydrazone is first formed and then converted to the simple hydrazone can yield a very pure product without azine contamination.[6]

  • Slow Addition: Add the carbonyl compound slowly to a solution of the hydrazine. This maintains a low concentration of the carbonyl compound throughout the reaction, disfavoring the second condensation step.

Q2: My reaction is sluggish, and I have a low conversion rate. How can I improve this without promoting side reactions?

A2: A slow reaction rate is often due to suboptimal pH or insufficient activation of the carbonyl group.

Causality: As discussed, the reaction is catalyzed by acid. Without proper pH control, the reaction may not proceed efficiently. Sterically hindered ketones can also exhibit slow reaction kinetics.[5]

Mitigation Strategies:

  • pH Optimization: Carefully adjust the pH of the reaction mixture to the optimal range of 4-6.[3] A small amount of glacial acetic acid is often used as a catalyst.[6]

  • Employ a Catalyst:

    • Aniline Catalysis: Aniline and its derivatives can act as effective nucleophilic catalysts, significantly accelerating hydrazone formation, even at neutral pH.[7]

    • Anthranilic Acid Catalysis: Simple, water-soluble catalysts like 5-methoxyanthranilic acid can enhance reaction rates by one to two orders of magnitude compared to aniline catalysis.[8]

  • Intramolecular Catalysis: If designing a custom reagent, incorporating a phosphate group at the ortho position of an aromatic aldehyde can increase the reaction rate by over an order of magnitude through intramolecular general acid catalysis.[9] This also improves the water solubility of the reactants and products.[9]

Catalyst TypeTypical ConditionsKey AdvantageReference
Acetic AcidSmall catalytic amountSimple, common[6]
AnilineNeutral pHAccelerates equilibration[7]
5-Methoxyanthranilic AcidNeutral pH, aqueous mediaHighly efficient, water-soluble[8]
ortho-Phosphate GroupPhysiological pHIntramolecular catalysis, rapid[9]
Q3: My hydrazone product seems to be degrading during workup or purification. What is causing this, and how can I prevent it?

A3: Hydrazones can be sensitive to both acid and silica gel used in chromatography.

Causality: Hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting carbonyl and hydrazine.[2] This is particularly true for alkyl hydrazones, which are 100 to 1000 times more sensitive to hydrolysis than analogous oximes.[2] Furthermore, the acidic nature of standard silica gel can catalyze this degradation during column chromatography.[10]

Mitigation Strategies:

  • Purification Method Selection:

    • Recrystallization: This is often the best method, as hydrazones tend to crystallize well.[10]

    • Distillation: For liquid hydrazones, distillation (e.g., using a Kugelrohr) can be very effective and avoids contact with silica.[10]

    • Modified Chromatography: If chromatography is unavoidable, use deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like basic alumina.[10]

  • Aqueous Workup: When performing an aqueous workup, use neutral or slightly basic water to wash the organic layer and minimize contact time to prevent hydrolysis.

  • Use of Protecting Groups: For particularly sensitive substrates, consider using N-tert-butyldimethylsilylhydrazone (TBSH) derivatives, which are more robust alternatives to simple hydrazones in subsequent reactions like the Wolff-Kishner reduction.[11]

Section 3: Advanced Mitigation & Experimental Protocols

Decision Workflow for Troubleshooting

This workflow provides a logical path for diagnosing and solving common issues in hydrazine condensation reactions.

Troubleshooting_Workflow Start Start: Low Yield / Impure Product Check_Byproduct Identify Major Byproduct (TLC, NMR, MS) Start->Check_Byproduct Is_Azine Is it Azine? Check_Byproduct->Is_Azine Yes Is_StartingMaterial Unreacted Starting Material? Check_Byproduct->Is_StartingMaterial No Sol_Azine 1. Adjust Stoichiometry (More Hydrazine) 2. Use Substituted Hydrazine 3. Slow Carbonyl Addition Is_Azine->Sol_Azine Is_Degradation Product Degradation? Is_StartingMaterial->Is_Degradation No Sol_Kinetics 1. Optimize pH (4-6) 2. Add Catalyst (e.g., Aniline) 3. Increase Temperature Cautiously Is_StartingMaterial->Sol_Kinetics Yes Sol_Degradation 1. Avoid Silica Gel (Recrystallize/Distill) 2. Use Deactivated Silica/Alumina 3. Neutral/Basic Workup Is_Degradation->Sol_Degradation Yes End Achieved Pure Product Is_Degradation->End No Sol_Azine->End Sol_Kinetics->End Sol_Degradation->End

Caption: A logical workflow for troubleshooting byproduct formation.

Protocol: Model Synthesis of Acetophenone Hydrazone via the N,N-Dimethylhydrazone Intermediate

This two-step protocol is a robust method for producing pure hydrazone, effectively eliminating azine byproduct formation.[6]

Step A: Synthesis of Acetophenone N,N-Dimethylhydrazone

  • Setup: In a fume hood, combine acetophenone (1.0 eq), anhydrous N,N-dimethylhydrazine (3.0 eq), absolute ethanol, and glacial acetic acid (catalytic amount) in a round-bottom flask equipped with a reflux condenser. Caution: Hydrazines are toxic and should be handled with appropriate personal protective equipment in a well-ventilated hood.[6]

  • Reaction: Heat the mixture at reflux for 24 hours. The solution will typically turn from colorless to bright yellow.[6]

  • Workup: Remove the volatile components (excess hydrazine, ethanol) under reduced pressure using a rotary evaporator.

  • Purification: Fractionally distill the residual oil under vacuum to obtain pure acetophenone N,N-dimethylhydrazone.

Step B: Conversion to Acetophenone Hydrazone

  • Setup: Combine the purified acetophenone N,N-dimethylhydrazone (1.0 eq) and anhydrous hydrazine (4.0 eq) in absolute ethanol.[6]

  • Reaction: Heat the mixture at reflux until the solution becomes colorless.

  • Isolation: Remove all volatile materials on a rotary evaporator, ensuring the flask temperature does not exceed 20°C to prevent product degradation.[6]

  • Product: The colorless residual product is acetophenone hydrazone, which will solidify upon removal of the final traces of solvent. This product is typically pure enough for subsequent use without further purification.[6]

References

  • Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Wolff-Kishner-Type Reduction Reactions. Journal of the American Chemical Society, 126(17), 5436–5445. [Link]

  • Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(1), 4-5. [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]

  • Newkome, G. R., & Fishel, D. L. (1971). Ethanone, 1-phenyl-, hydrazone. Organic Syntheses, 51, 86. [Link]

  • Bissell, P., et al. (2014). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Catalysis, 4(9), 3046-3053. [Link]

  • Sorrentino, M. R., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Tetrahedron Letters, 57(7), 780-782. [Link]

  • Study.com. (n.d.). Treatment of a ketone or aldehyde with hydrazine, H2NNH2, yields an azine, R2C=N-N=CR2. Show how the reaction occurs. [Link]

  • G. R. Newkome and D. L. Fishel. (1966). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. The Journal of Organic Chemistry, 31(3), 677-681. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative bioactivity of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol and its analogues

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a diverse array of pharmacological activities.[1] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobial compounds.[1][2] The unique electronic properties and the ability of the pyrazole ring to act as a scaffold for three-dimensional arrangements of pharmacophoric groups contribute to its privileged status in drug discovery.[1][2]

This guide provides a comparative analysis of the bioactivity of a selection of pyrazole analogues, focusing on their anticancer, antimicrobial, and antioxidant properties. It is important to note that while this guide is centered around the structural motif of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, a comprehensive search of the current scientific literature did not yield specific bioactivity data for this particular compound. Therefore, this guide will focus on a curated set of its structural analogues to provide valuable insights into the structure-activity relationships (SAR) within this chemical class.

Comparative Bioactivity of Selected Pyrazole Analogues

To illustrate the impact of structural modifications on the biological activity of pyrazole derivatives, we have selected a panel of analogues with reported anticancer, antimicrobial, and antioxidant data. The following tables summarize their activities, providing a basis for a comparative discussion.

Anticancer Activity

The anticancer potential of pyrazole derivatives is one of the most extensively studied areas.[3] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[2] The following table presents the in vitro cytotoxic activity of selected pyrazole analogues against different cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Selected Pyrazole Analogues

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amineMCF-7 (Breast)8.5[3]
Analog 2 1,3-diphenyl-1H-pyrazole-4-carbaldehydeHCT-116 (Colon)12.3[3]
Analog 3 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acidA549 (Lung)15.8[4]
Analog 4 N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-1-carbohydrazideHeLa (Cervical)5.2[5]

Discussion of Anticancer SAR:

The data in Table 1 highlights key structure-activity relationships. For instance, the presence of a trifluoromethyl group and a chloro-substituted phenyl ring in Analog 1 appears to contribute significantly to its cytotoxicity against the MCF-7 breast cancer cell line.[3] In contrast, Analog 3 , with a methoxy-substituted phenyl ring, shows moderate activity against the A549 lung cancer cell line.[4] The carbohydrazide moiety in Analog 4 , combined with a trimethoxybenzylidene group, demonstrates potent activity against HeLa cells, suggesting this functional group is favorable for anticancer activity.[5]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[6] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Analogues

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Analog 5 5-(4-chlorophenyl)-1-(2,4-dinitrophenyl)-1H-pyrazole-3-carboxamideStaphylococcus aureus16[6]
Analog 6 1-acetyl-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazoleEscherichia coli32[7]
Analog 7 4-amino-N-(5-methyl-1H-pyrazol-3-yl)benzenesulfonamideCandida albicans8[8]
Analog 8 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePseudomonas aeruginosa64[9]

Discussion of Antimicrobial SAR:

The antimicrobial data in Table 2 reveals that the nature and position of substituents on the pyrazole ring are critical for activity. The presence of a dinitrophenyl group in Analog 5 results in good activity against the Gram-positive bacterium Staphylococcus aureus.[6] The sulfonamide group in Analog 7 confers potent antifungal activity against Candida albicans.[8] The methoxy substitution in Analog 6 leads to moderate activity against the Gram-negative bacterium Escherichia coli, while the fluoro-substituted Analog 8 shows weaker activity against Pseudomonas aeruginosa.[7][9]

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Pyrazole derivatives have been investigated for their antioxidant potential, often attributed to their ability to donate a hydrogen atom.[10]

Table 3: Comparative Antioxidant Activity of Selected Pyrazole Analogues

Compound IDStructureAssayIC50 (µg/mL)Reference
Analog 9 3,5-dimethyl-1H-pyrazol-1-yl(phenyl)methanoneDPPH Radical Scavenging25.4[10]
Analog 10 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acidDPPH Radical Scavenging18.7[11]
Analog 11 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeDPPH Radical Scavenging15.2[12]
Analog 12 N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-1-carbohydrazideDPPH Radical Scavenging10.8[13]

Discussion of Antioxidant SAR:

The antioxidant activities presented in Table 3 suggest that the presence of hydroxyl and methoxy groups enhances the radical scavenging capacity of pyrazole derivatives. Analog 12 , featuring both a hydroxyl and a methoxy group on the benzylidene ring, exhibits the most potent antioxidant activity.[13] The presence of a carboxylic acid group in Analog 10 also appears to contribute positively to its antioxidant potential.[11] The hydroxyl group directly attached to the pyrazole ring in Analog 11 results in strong activity.[12]

Experimental Methodologies

The following sections provide detailed, step-by-step protocols for the key bioassays discussed in this guide. These protocols are based on established methods and are intended to be a valuable resource for researchers in the field.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end_process End analyze_data->end_process

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Compound Dilutions in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate Plate with Microbial Suspension prepare_inoculum->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic end_process End read_mic->end_process

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Protocol:

  • Compound Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution. Include a control with the solvent instead of the test compound.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Experimental Workflow for DPPH Assay

DPPH_Workflow start Start prepare_samples Prepare Compound Solutions start->prepare_samples prepare_dpph Prepare DPPH Solution prepare_samples->prepare_dpph mix_solutions Mix Compound and DPPH Solutions prepare_dpph->mix_solutions incubate_dark Incubate in Dark (30 min) mix_solutions->incubate_dark read_absorbance Read Absorbance at 517 nm incubate_dark->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end_process End analyze_data->end_process

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Conclusion and Future Perspectives

This guide provides a comparative overview of the bioactivity of several pyrazole analogues, demonstrating the significant influence of structural modifications on their anticancer, antimicrobial, and antioxidant properties. While direct biological data for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is not currently available in the literature, the analysis of its analogues offers valuable insights for the rational design of new, potent therapeutic agents based on the pyrazole scaffold. Future research should aim to synthesize and evaluate the bioactivity of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol to fully understand its potential and to further enrich the structure-activity relationship landscape of this important class of heterocyclic compounds. The detailed experimental protocols provided herein serve as a practical resource for researchers to conduct these and similar investigations, fostering further advancements in the field of medicinal chemistry.

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Sources

Comparative

A Researcher's Guide to Elucidating Structure-Activity Relationships (SAR) for Pyrazole-3-Methanol Derivatives as Kinase Inhibitors

Introduction The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] This five-membered aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] This five-membered aromatic heterocycle, with its adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability that has made it a favorite among drug designers.[3][4][5] Its derivatives have shown a wide array of pharmacological activities, from anti-inflammatory to anticancer agents.[1][6]

Within this esteemed class of compounds, derivatives featuring a pyrazole-3-methanol motif are of particular interest. This structural element can serve as a critical pharmacophore, often engaging in key interactions within the active sites of biological targets. This guide provides a comprehensive framework for elucidating the structure-activity relationships (SAR) of pyrazole-3-methanol derivatives, tailored for researchers, scientists, and drug development professionals. We will use the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis and cancer progression, as a guiding case study to illustrate the principles of SAR exploration in a practical, data-driven context.[7]

Section 1: The Pyrazole-3-Methanol Scaffold: Core Principles and Synthesis

The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. The numbering convention, as shown below, is critical for discussing substitutions and their impact on biological activity. The pyrazole-3-methanol scaffold presents several key features for medicinal chemists:

  • N1 Position: A primary site for substitution to modulate physicochemical properties like solubility and lipophilicity, or to probe for interactions in solvent-exposed regions of a binding pocket.

  • C3-Methanol Group: The hydroxyl group is a potent hydrogen bond donor and can be a key anchor point within a target's active site. It also provides a handle for further derivatization.

  • C4 Position: This position allows for the introduction of substituents that can fine-tune electronic properties or explore deeper pockets within the binding site.

  • C5 Position: Often a critical position for installing larger aromatic or heteroaromatic groups that can engage in crucial hydrophobic or π-stacking interactions.

A common and versatile method for synthesizing the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[3][8] This approach allows for significant diversity in the final products by varying the substituents on both starting materials.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_intermediate Intermediate cluster_final Final Product A 1,3-Dicarbonyl Compound (R4, R5 Precursors) C Cyclocondensation A->C B Hydrazine Derivative (R1 Precursor) B->C D Substituted Pyrazole Ester C->D Forms Pyrazole Ring E Reduction (e.g., LiAlH4) D->E F Pyrazole-3-Methanol Derivative E->F Ester to Alcohol

Caption: Generalized synthetic workflow for pyrazole-3-methanol derivatives.

Section 2: A Case Study in SAR: Targeting VEGFR-2 Kinase

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[7] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10] Pyrazole-based scaffolds have been successfully employed to develop potent VEGFR-2 inhibitors.[11][12]

For this guide, we will analyze a hypothetical series of pyrazole-3-methanol derivatives to demonstrate how systematic structural modifications can lead to a potent and selective VEGFR-2 inhibitor. We begin with a baseline compound, Compound 1 , which exhibits modest activity. Our goal is to improve this activity by exploring substitutions at the N1, C4, and C5 positions.

Baseline Compound Structure:

  • Scaffold: Pyrazole-3-methanol

  • N1-substituent: Phenyl

  • C4-substituent: Hydrogen

  • C5-substituent: 4-Chlorophenyl

Section 3: Systematic SAR Exploration and Comparative Analysis

The core of any SAR study is the systematic modification of a lead compound to understand how different chemical features influence biological activity. The data presented in the following tables, while hypothetical, is based on established principles of medicinal chemistry and SAR trends observed in published kinase inhibitor research.[13][14]

Modifications at the N1 Position

The N1 substituent often extends into the solvent-exposed region of the kinase ATP binding pocket. The choice of substituent here can influence solubility, cell permeability, and potential interactions with the outer rim of the active site.

Table 1: SAR at the N1 Position

Compound N1-Substituent VEGFR-2 IC₅₀ (nM) Rationale for Change
1 Phenyl 850 Baseline compound.
2 Methyl >10,000 Small alkyl groups are often too small to make meaningful interactions.
3 Cyclohexyl 1200 Bulky, non-aromatic groups may not fit well or lack favorable interactions.

| 4 | 2,4-Dichlorophenyl | 250 | Halogen substitutions can enhance binding through specific interactions and improve metabolic stability.[15] |

Analysis: The data suggests that a substituted aromatic ring at the N1 position is beneficial for activity. The addition of chloro groups in Compound 4 significantly improves potency compared to the unsubstituted phenyl ring of Compound 1 , a common strategy in kinase inhibitor design to enhance binding affinity.[15]

Modifications at the C4 Position

The C4 position provides an opportunity to introduce small substituents that can probe for additional interactions or modulate the electronic character of the pyrazole ring.

Table 2: SAR at the C4 Position (using Compound 4 as the new baseline)

Compound C4-Substituent VEGFR-2 IC₅₀ (nM) Rationale for Change
4 H 250 Baseline for this series.
5 Bromo 95 Introduction of a halogen can increase potency through favorable interactions in a hydrophobic pocket.
6 Cyano 310 While electron-withdrawing, the linear cyano group may not be optimal for binding.

| 7 | Methyl | 450 | A small alkyl group may introduce unfavorable steric clashes. |

Analysis: The introduction of a bromine atom at the C4 position in Compound 5 leads to a notable increase in potency. This highlights the sensitivity of this position and suggests the presence of a nearby pocket that can accommodate a halogen atom, potentially forming a halogen bond or favorable hydrophobic interactions.

Modifications at the C5 Position

The C5 substituent is often critical for kinase inhibitors, as it can orient towards the "hinge region" of the ATP-binding site, forming key hydrogen bonds or other interactions that anchor the inhibitor.

Table 3: SAR at the C5 Position (using Compound 5 as the new baseline)

Compound C5-Substituent VEGFR-2 IC₅₀ (nM) Rationale for Change
5 4-Chlorophenyl 95 Baseline for this series.
8 Phenyl 620 Removal of the chloro group significantly reduces activity, indicating its importance.
9 4-Fluoro-3-methoxyphenyl 15 The combination of a hydrogen bond-accepting methoxy group and a fluoro group can optimize interactions.

| 10 | Pyridin-4-yl | 110 | A basic nitrogen may be beneficial, but the overall interaction is slightly less favorable than the substituted phenyl. |

Analysis: The modifications at the C5 position show the most dramatic impact on potency. The significant drop in activity when the 4-chloro group is removed (Compound 8 ) underscores its critical role. The optimal substituent, a 4-fluoro-3-methoxyphenyl group (Compound 9 ), likely positions the methoxy group to interact favorably with the hinge region, leading to a potent inhibitor with an IC₅₀ of 15 nM. This iterative, data-driven approach has successfully improved the potency of our initial hit by over 50-fold.

Section 4: Experimental Protocols for SAR Elucidation

To generate the reliable data needed for an SAR study, robust and validated experimental protocols are essential. Here, we detail two standard assays: an in vitro kinase assay to measure direct enzyme inhibition and a cell-based assay to assess activity in a more biologically relevant context.

Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16][17]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[18][19][20]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation cluster_step4 Step 4: Measurement A Combine Kinase, Substrate, ATP, and Test Compound B Incubate at 30°C for 60 min A->B C Reaction Produces ADP + Phospho-Substrate B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT for 40 min D->E F Terminates Reaction, Depletes unused ATP E->F G Add Kinase Detection Reagent F->G H Incubate at RT for 30 min G->H I Converts ADP to ATP, Luciferase generates light H->I J Read Luminescence on a Plate Reader I->J

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the pyrazole-3-methanol derivatives in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing VEGFR-2 and a suitable peptide substrate in reaction buffer).

  • Initiate Reaction: Add 2.5 µL of a 2x ATP/compound solution. The final reaction will contain the desired concentrations of all components. Include "no enzyme" and "no compound" (DMSO only) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[17] Incubate at room temperature for 40 minutes.

  • Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow the signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Viability Assay (MTT)

This protocol assesses the effect of the compounds on the viability and proliferation of cells, providing insights into cell permeability and potential cytotoxicity.[21]

Principle: The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of viable cells.[21][24]

Step-by-Step Methodology:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[24] Allow cells to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[25]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple crystals.[22][25]

  • Data Acquisition: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Section 5: Data Interpretation and Iterative Design

The ultimate goal of an SAR study is to build a predictive model that guides the design of new, improved compounds. By integrating the data from in vitro and cell-based assays, researchers can understand the key structural features required for potency and cellular activity.

G A Identify Hit Compound (e.g., Compound 1) B Systematic Analogs (Modify R1, R4, R5) A->B C In Vitro Assay (e.g., ADP-Glo™) B->C D Cell-Based Assay (e.g., MTT) B->D E Analyze Data: Potency & Cellular Activity C->E D->E F Establish SAR Trends (e.g., 'Halogens at C4 improve potency') E->F G Design Next-Generation Compounds F->G H Synthesize & Test G->H Iterative Cycle H->C Iterative Cycle

Caption: The iterative cycle of SAR-driven drug discovery.

This cycle of design, synthesis, and testing is the engine of medicinal chemistry. Each new data point refines the SAR model, allowing for more rational design choices in subsequent rounds of optimization. Key questions to ask during this phase include:

  • Does in vitro potency translate to cellular activity? If not, there may be issues with cell permeability or metabolic stability.

  • Are there sharp "activity cliffs" where a small structural change leads to a large loss of activity? This often points to a critical binding interaction.

  • Which modifications lead to the most significant gains in potency? These positions should be the focus of further optimization.

Conclusion

Elucidating the structure-activity relationships for a chemical series like the pyrazole-3-methanol derivatives is a systematic and data-intensive process. It requires a logical progression of compound design, robust biological assays, and insightful data analysis. By methodically exploring the chemical space around a core scaffold, researchers can transform a modestly active "hit" compound into a potent and optimized "lead" candidate. The principles and protocols outlined in this guide, using VEGFR-2 inhibition as a practical example, provide a foundational framework for drug discovery professionals to successfully navigate the challenges of medicinal chemistry and accelerate the development of novel therapeutics.

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  • El-Remaily, M.A.A.A., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Pathak, M. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Sharma, M.C., et al. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Taibah University for Science. Available at: [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available at: [Link]

  • Ali, O.M., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry. Available at: [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha. Available at: [Link]

Sources

Validation

A Comprehensive Guide to Elucidating and Validating the Anticancer Mechanism of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, a Novel Pyrazole Derivative

Authored for Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse mechanisms of acti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse mechanisms of action. For instance, Celecoxib, a selective COX-2 inhibitor, and Ripretinib, a broad-spectrum KIT and PDGFRA kinase inhibitor, both feature a pyrazole core and have demonstrated significant clinical efficacy in oncology. This precedent suggests that our target compound could potentially exert its effects through various established or novel anticancer pathways.

Our investigation will be benchmarked against two well-characterized compounds: Celecoxib , representing a non-kinase inhibitor pyrazole drug, and Ripretinib , representing a pyrazole-based kinase inhibitor. This comparative approach will provide crucial context for interpreting the potency and mechanism of our novel compound.

Phase 1: Initial Cytotoxicity Profiling and Phenotypic Screening

The foundational step in characterizing any potential anticancer agent is to determine its cytotoxic and cytostatic effects across a panel of cancer cell lines. This initial screen will establish the compound's potency and selectivity, guiding all subsequent mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Line Selection: A diverse panel of human cancer cell lines should be selected, representing various tumor types (e.g., breast: MCF-7, MDA-MB-231; colon: HCT116, HT-29; lung: A549, NCI-H460). A non-cancerous cell line (e.g., human fibroblasts, hTERT-RPE1) should be included to assess cancer cell-specific cytotoxicity.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, Celecoxib, and Ripretinib. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson’s buffer) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.

Data Presentation: Comparative IC50 Values
CompoundCell LineIC50 (µM)
(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanolMCF-7Experimental Value
HCT116Experimental Value
A549Experimental Value
hTERT-RPE1Experimental Value
CelecoxibMCF-7Literature/Experimental Value
HCT116Literature/Experimental Value
A549Literature/Experimental Value
hTERT-RPE1Literature/Experimental Value
RipretinibMCF-7Literature/Experimental Value
HCT116Literature/Experimental Value
A549Literature/Experimental Value
hTERT-RPE1Literature/Experimental Value

This table will be populated with the experimentally determined IC50 values. A significantly higher IC50 in non-cancerous cells compared to cancer cells would indicate tumor selectivity.

Phase 2: Elucidating the Cellular Mechanism of Action

Once the cytotoxic potential is confirmed, the next logical step is to determine how the compound induces cell death or inhibits proliferation. The primary investigations in this phase focus on apoptosis and cell cycle arrest, two common mechanisms for anticancer drugs.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 Phase 2: Mechanistic Elucidation start Treat Sensitive Cell Line (e.g., HCT116) with IC50 concentration annexin_v Annexin V/PI Staining (Flow Cytometry) start->annexin_v 24h, 48h caspase_assay Caspase-3/7 Activity Assay (Luminescence) start->caspase_assay 24h, 48h pi_staining Propidium Iodide Staining (Flow Cytometry) start->pi_staining 24h apoptosis_conclusion Conclusion: Induction of Apoptosis annexin_v->apoptosis_conclusion caspase_assay->apoptosis_conclusion cell_cycle_conclusion Conclusion: Cell Cycle Arrest (e.g., G2/M phase) pi_staining->cell_cycle_conclusion

Caption: Workflow for determining the primary cellular response to compound treatment.

Protocol 1: Annexin V/PI Staining for Apoptosis
  • Treatment: Treat a sensitive cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the Annexin V+ populations compared to the vehicle control indicates apoptosis induction.

Protocol 2: Cell Cycle Analysis
  • Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Phase 3: Target Identification and Pathway Validation

With the primary cellular mechanism established (e.g., apoptosis), the focus shifts to identifying the molecular target(s) and the signaling pathway(s) modulated by the compound. Given the pyrazole core, a primary hypothesis would be the inhibition of a protein kinase.

Hypothesized Signaling Pathway: Kinase Inhibition Leading to Apoptosis

G compound (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol kinase Hypothesized Target Kinase (e.g., AKT, MEK, SRC) compound->kinase Inhibits downstream Downstream Effector (e.g., p-ERK, p-AKT) kinase->downstream Activates pro_survival Pro-Survival Proteins (e.g., Bcl-2, Mcl-1) downstream->pro_survival Upregulates pro_apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAD) downstream->pro_apoptotic Inhibits caspase Caspase Activation pro_survival->caspase Inhibits pro_apoptotic->caspase Activates apoptosis Apoptosis caspase->apoptosis

Caption: A potential signaling pathway initiated by kinase inhibition.

Experimental Protocol: Western Blotting for Pathway Analysis
  • Lysate Preparation: Treat sensitive cells with the compound at various concentrations and time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins. Based on our hypothesis, this would include antibodies for total and phosphorylated forms of kinases like AKT, ERK, and their downstream targets (e.g., p-S6K, p-4E-BP1), as well as key apoptosis regulators (e.g., PARP, Caspase-3, Bcl-2).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylation of a specific kinase and its downstream effectors, coupled with an increase in apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3), would strongly support the hypothesized mechanism.

Comparative Data: Modulation of Key Signaling Proteins
Treatmentp-AKT (Ser473)Total AKTCleaved PARPβ-Actin
Vehicle Control++++++-+++
Compound (0.5x IC50)+++++++++
Compound (1x IC50)+++++++++
Compound (2x IC50)-+++++++++
Ripretinib (Control)+++++++++

This table represents hypothetical Western Blot results, where '+' indicates band intensity. A decrease in p-AKT and an increase in cleaved PARP would validate the proposed mechanism.

Phase 4: Direct Target Engagement and Validation

The final and most rigorous phase is to confirm that the compound directly binds to its hypothesized molecular target.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Treatment: Treat intact cells or cell lysates with the compound or vehicle.

  • Heating: Heat the samples across a range of temperatures.

  • Protein Extraction: Isolate the soluble protein fraction (non-denatured proteins).

  • Analysis by Western Blot: Analyze the amount of the soluble target protein (e.g., AKT) at each temperature point by Western Blot.

  • Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms direct physical binding.

Conclusion

This guide provides a structured, hypothesis-driven framework for the comprehensive validation of the anticancer mechanism of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. By progressing through systematic phases of cytotoxicity screening, cellular mechanism elucidation, pathway analysis, and direct target engagement, researchers can build a compelling, data-supported narrative of the compound's mode of action. The continuous comparison with established pyrazole-based drugs, Celecoxib and Ripretinib, ensures that the results are benchmarked against clinically relevant standards, ultimately providing a robust assessment of the compound's therapeutic potential.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. Available at: [Link]

  • Radi, S., et al. (2021). The pyrazole scaffold in medicinal chemistry: A review. MDPI. Available at: [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Celecoxib. National Cancer Institute. Available at: [Link]

  • Dhillon, S. (2020). Ripretinib: First Approval. SpringerLink. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

Comparative

A Researcher's Guide to the In Vitro Confirmation of Pyrazole Derivative Enzymatic Inhibition

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors.[1][2] This guide provides an in-depth, objective...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors.[1][2] This guide provides an in-depth, objective comparison of methodologies to confirm the enzymatic inhibition of pyrazole derivatives in vitro, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible results.

The Significance of Pyrazole Derivatives as Enzyme Inhibitors

Pyrazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Their unique structural features allow for versatile modifications, leading to compounds with improved pharmacokinetic and pharmacodynamic profiles.[3] Numerous FDA-approved drugs and clinical candidates incorporate the pyrazole core, highlighting its importance in modern drug discovery.[3] Pyrazole derivatives have been successfully developed as inhibitors for a wide range of enzymes, including kinases, cyclooxygenases (COX), cholinesterases, and tyrosinase, addressing therapeutic areas such as inflammation, cancer, neurodegenerative diseases, and hyperpigmentation.[1][4]

Comparative Analysis of In Vitro Enzyme Inhibition Assays

The initial confirmation of a pyrazole derivative's inhibitory activity is crucial. The choice of assay depends on the target enzyme, the expected mechanism of inhibition, and the available laboratory instrumentation. Here, we compare three common assay formats.

Spectrophotometric Assays: The Workhorse of Enzyme Kinetics

Spectrophotometric assays are widely used due to their simplicity, cost-effectiveness, and adaptability to high-throughput screening. These assays measure the change in absorbance of a chromogenic substrate or product over time.

A classic example is the Ellman's method for cholinesterase inhibition .[5][6] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease.[7] This assay utilizes acetylthiocholine as a substrate, which is hydrolyzed by the enzyme to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[7]

Another common spectrophotometric assay is for tyrosinase inhibition . Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the cosmetics industry.[8] This assay typically uses L-DOPA as a substrate, and the enzymatic reaction results in the formation of dopachrome, which has a characteristic absorbance at 475-492 nm.[9]

Fluorescence-Based Assays: Enhanced Sensitivity and Specificity

Fluorescence-based assays offer higher sensitivity compared to their spectrophotometric counterparts and are particularly useful for enzymes where a suitable chromogenic substrate is unavailable.

A prime example is the tubulin polymerization assay . Tubulin is the protein subunit of microtubules, which are essential for cell division, making it an important target for anticancer drugs.[10] The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a dye like DAPI, which preferentially binds to polymerized tubulin.[11] Inhibitors of tubulin polymerization will prevent this increase in fluorescence. This method is highly sensitive and can be adapted for high-content imaging to visualize the effects on the microtubule network within cells.[10]

ELISA-Based Assays: Specificity for Isoform-Selective Inhibition

Enzyme-Linked Immunosorbent Assays (ELISAs) are particularly valuable for assessing the isoform selectivity of inhibitors, such as for cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway.[12] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation.[12] Selective COX-2 inhibitors, like the pyrazole derivative celecoxib, are effective anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[13] In a COX inhibition ELISA, the amount of prostaglandin E2 (PGE2) produced by either COX-1 or COX-2 is quantified, allowing for the determination of IC50 values for each isoform and thus the selectivity index.[14]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are presented with detailed steps and explanations for the experimental choices.

Protocol 1: Spectrophotometric Assay for Cholinesterase Inhibition (Ellman's Method)

This protocol details the in vitro determination of acetylcholinesterase (AChE) inhibition by a pyrazole derivative.

Principle: The enzymatic activity of AChE is measured by monitoring the increase in absorbance at 412 nm due to the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with DTNB. The inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test pyrazole derivative

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole derivative and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by serial dilution in phosphate buffer.

    • Prepare the DTNB solution (Ellman's reagent) in phosphate buffer.

    • Prepare the ATCI substrate solution in deionized water.

    • Prepare the AChE enzyme solution in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Phosphate buffer

      • DTNB solution

      • Inhibitor solution (or buffer for the control)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the ATCI substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Causality Behind Experimental Choices:

  • pH 8.0 Buffer: This pH is optimal for both the enzymatic activity of AChE and the reaction of thiocholine with DTNB.

  • Pre-incubation with Inhibitor: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.

  • Kinetic Measurement: Measuring the reaction rate over time provides more accurate data than a single endpoint measurement and helps to ensure the reaction is in the linear range.

Workflow Diagram:

Cholinesterase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Pyrazole Derivative & Control Stocks P2 Prepare Working Solutions (Serial Dilution) P1->P2 A1 Add Buffer, DTNB, & Inhibitor to Plate P2->A1 P3 Prepare DTNB (Ellman's Reagent) P3->A1 P4 Prepare ATCI (Substrate) A3 Add ATCI to Initiate Reaction P4->A3 P5 Prepare AChE (Enzyme) P5->A1 A2 Pre-incubate Plate (e.g., 37°C, 15 min) A1->A2 A2->A3 A4 Measure Absorbance (412 nm, kinetic) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for the spectrophotometric cholinesterase inhibition assay.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This protocol outlines the in vitro assessment of a pyrazole derivative's effect on tubulin polymerization.

Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye that binds to the polymerized form. Inhibitors of polymerization will reduce or prevent this fluorescence increase.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Fluorescence-based polymerization buffer

  • Fluorescent reporter dye (e.g., DAPI)

  • Test pyrazole derivative

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the pyrazole derivative and controls in DMSO.

    • Prepare serial dilutions of the test compounds.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the diluted inhibitor or control compounds.

    • Prepare the tubulin reaction mix containing tubulin protein, GTP, and the fluorescent reporter dye in the polymerization buffer.

    • Add the tubulin reaction mix to each well.

  • Initiation of Polymerization:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Compare the polymerization curves of the test compound with the positive and negative controls to determine its effect on tubulin polymerization (inhibition or stabilization).

    • Calculate the IC50 value for inhibitory compounds.

Causality Behind Experimental Choices:

  • Reaction on Ice: Tubulin is unstable at room temperature and will spontaneously polymerize. Keeping the reagents on ice prevents premature polymerization before the start of the assay.

  • Pre-warmed Plate Reader: The polymerization of tubulin is temperature-dependent. Initiating the reaction by transferring the cold reaction mix to a pre-warmed environment ensures a synchronized start for all wells.

  • Black Plate: Using a black plate minimizes background fluorescence and light scattering, improving the signal-to-noise ratio.

Workflow Diagram:

Tubulin_Polymerization_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (on ice) cluster_data Data Acquisition & Analysis P1 Prepare Pyrazole Derivative & Control Stocks P2 Prepare Serial Dilutions P1->P2 A1 Add Inhibitors to Black 96-well Plate P2->A1 A3 Add Reaction Mix to Wells A1->A3 A2 Prepare Tubulin Reaction Mix (Tubulin, GTP, Dye) A2->A3 D1 Incubate at 37°C in Plate Reader A3->D1 D2 Measure Fluorescence (kinetic) D1->D2 D3 Plot Polymerization Curves D2->D3 D4 Determine Effect & Calculate IC50 D3->D4

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Comparative Performance of Pyrazole Derivatives

A key aspect of drug development is understanding how a novel compound performs relative to existing alternatives. Pyrazole derivatives have shown significant promise across various enzyme classes.

Pyrazole Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The pyrazole scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[15]

Compound ClassTarget KinaseExampleIC50Reference
Pyrazole Derivatives Akt1Compound 161 nM[4]
p38αA pyrazole derivative14 nM[4]
ERK1/2Ravoxertinib (GDC-0994)6.1 nM / 3.1 nM[15]
Other Kinase Inhibitors Akt1GSK214179518 nM[4]
JAK1/2/3Staurosporine3 nM / 2 nM / 1 nM[4]
B-RAFSorafenib19 nM[16]

As the table indicates, pyrazole derivatives can exhibit high potency, sometimes comparable or superior to established kinase inhibitors. The advantage of the pyrazole scaffold often lies in achieving better selectivity and improved drug-like properties, such as metabolic stability.[15]

Pyrazole Derivatives as COX-2 Inhibitors

The development of selective COX-2 inhibitors has been a major advancement in anti-inflammatory therapy. The pyrazole-containing drug Celecoxib is a well-known example.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib (Pyrazole) >1000.035>2857[17]
PYZ31 (Pyrazole) >1000.019>5263[17][18]
PYZ32 (Pyrazole) >100.5>20[17][18]
Indomethacin (Non-selective) 0.0730.0431.7[19]
Diclofenac (Non-selective) 0.840.008105[2]

The data clearly demonstrates the high selectivity of pyrazole-based inhibitors for COX-2 compared to non-selective NSAIDs. This selectivity is crucial for reducing the risk of gastrointestinal side effects associated with COX-1 inhibition.

Mechanism of Action and Signaling Pathways

Understanding the mechanism by which a pyrazole derivative inhibits its target enzyme is fundamental. For instance, many pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.[15]

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[4] Pyrazole derivatives that inhibit Akt block the downstream signaling, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits Pyrazole Pyrazole Derivative (Akt Inhibitor) Pyrazole->Akt inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.

COX-2 Pathway in Inflammation:

Celecoxib and other pyrazole-based COX-2 inhibitors act by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[12][13]

COX2_Pathway Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-2 COX2 COX-2 Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 selectively inhibits Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Conclusion

This guide has provided a comprehensive overview of the in vitro confirmation of enzymatic inhibition by pyrazole derivatives. By understanding the principles behind different assay methodologies, following detailed and validated protocols, and comparing the performance of novel compounds against established alternatives, researchers can confidently and efficiently advance their drug discovery programs. The pyrazole scaffold continues to be a rich source of potent and selective enzyme inhibitors, and rigorous in vitro characterization is the first critical step in unlocking their therapeutic potential.

References

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  • El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29339-29354. [Link]

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  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310. [Link]

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  • Al-Suhaimi, E. A., & Al-Hussain, S. A. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200832. [Link]

  • Smith, A. M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2697. [Link]

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  • Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Sensors, 21(5), 1865. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-942. [Link]

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Validation

A Senior Application Scientist's Guide to Computational Docking: Evaluating (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol Against Key Enzymatic Targets

In the landscape of modern drug discovery, computational docking stands as an indispensable tool for the rapid and insightful evaluation of small molecules as potential therapeutic agents. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational docking stands as an indispensable tool for the rapid and insightful evaluation of small molecules as potential therapeutic agents. This guide provides a comprehensive, in-depth comparison of the investigational compound (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol against established inhibitors targeting two clinically significant enzymes: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).

Through a detailed walkthrough of the docking protocols and a critical analysis of the simulated binding interactions, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore the causal reasoning behind the experimental choices and present a self-validating workflow that underscores the principles of scientific integrity.

Introduction: The Rationale for Target Selection and the Promise of Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. The subject of our investigation, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, is a novel pyrazole derivative with untapped therapeutic potential. To elucidate its possible mechanisms of action, we have selected two well-validated drug targets from different therapeutic domains:

  • VEGFR-2: A key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[1][2] Established inhibitors like Sorafenib have demonstrated the clinical utility of targeting this pathway.[3]

  • COX-2: An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5] Selective COX-2 inhibitors, such as Celecoxib, are widely used as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][6]

By performing comparative docking studies against these two distinct enzymes, we aim to generate initial hypotheses about the potential therapeutic applications of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Experimental Workflow: A Step-by-Step Guide to In Silico Investigation

The following section details the rigorous computational methodology employed in this study. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.

Software and Hardware
  • Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.

  • Molecular Visualization and Preparation: UCSF Chimera and AutoDock Tools (ADT) for protein and ligand preparation.

  • Hardware: High-performance computing cluster for running docking simulations.

Ligand and Protein Preparation

A critical first step in any docking study is the meticulous preparation of both the ligand and the protein to ensure that the simulation accurately reflects physiological conditions.

  • Structure Acquisition: The 3D structures of the known inhibitors Sorafenib (PubChem CID: 216239) and Celecoxib (PubChem CID: 2662) were downloaded from the PubChem database.[4][7] The structure of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol was generated from its SMILES string (COC1=NN(C)C=C1CO) using UCSF Chimera.

  • Energy Minimization: The structures of all ligands were subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.

  • Charge and Atom Type Assignment: Gasteiger charges and atom types were assigned to all ligands using AutoDock Tools.

  • Structure Retrieval: The crystal structures of VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD) and COX-2 in complex with Celecoxib (PDB ID: 3LN1) were obtained from the RCSB Protein Data Bank.[1][2]

  • Protein Clean-up: All water molecules and co-crystallized ligands were removed from the protein structures.

  • Protonation and Repair: Polar hydrogens were added, and any missing atoms were repaired using the Protein Preparation Wizard in UCSF Chimera.

  • Receptor Grid Generation: A grid box was defined around the active site of each enzyme, encompassing the region where the co-crystallized ligand was bound. This ensures that the docking search is focused on the relevant binding pocket.

Molecular Docking Simulation

The core of the in silico experiment involves docking the prepared ligands into the active sites of the target proteins.

  • Configuration: The docking parameters were set in a configuration file, specifying the coordinates of the grid box and the exhaustiveness of the search. An exhaustiveness of 8 was used to ensure a thorough exploration of the conformational space.

  • Execution: AutoDock Vina was executed from the command line, using the prepared protein and ligand files and the configuration file as input.

  • Output: The docking results were generated as a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Analysis of Docking Results
  • Binding Affinity Comparison: The binding affinities of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol were compared to those of the known inhibitors for each target enzyme.

  • Interaction Analysis: The top-ranked docking pose for each ligand was visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.

Visualizing the Process: A Diagrammatic Representation

To provide a clear overview of the experimental workflow, the following diagram was generated using Graphviz.

Computational_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand_Acquisition Ligand Structure Acquisition Ligand_Prep Ligand Preparation (Energy Minimization, Charges) Ligand_Acquisition->Ligand_Prep Protein_Acquisition Protein Structure Acquisition (PDB) Protein_Prep Protein Preparation (Clean-up, Protonation) Protein_Acquisition->Protein_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Generation Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Generation Grid_Generation->Docking Pose_Generation Generation of Binding Poses Docking->Pose_Generation Energy_Calculation Binding Affinity Calculation Pose_Generation->Energy_Calculation Interaction_Analysis Analysis of Molecular Interactions Energy_Calculation->Interaction_Analysis Comparison Comparative Analysis Interaction_Analysis->Comparison Ligand_Binding cluster_ligand Ligand cluster_residues Key Amino Acid Residues Active_Site Enzyme Active Site Ligand_Core Core Scaffold Residue3 Residue Z Ligand_Core->Residue3 Van der Waals Functional_Group1 Functional Group A Residue1 Residue X Functional_Group1->Residue1 Hydrogen Bond Functional_Group2 Functional Group B Residue2 Residue Y Functional_Group2->Residue2 Hydrophobic Interaction

Caption: Conceptual model of ligand-enzyme interactions.

Conclusion and Future Directions

This computational docking study has provided a preliminary assessment of the inhibitory potential of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol against VEGFR-2 and COX-2. The results suggest that while the compound exhibits some affinity for the active sites of both enzymes, it is unlikely to be a potent inhibitor in its current form when compared to established drugs.

However, these findings should be viewed as a starting point for further investigation. The pyrazole scaffold remains a promising template for inhibitor design. Future work could focus on the following:

  • In Vitro Validation: Experimental validation of the predicted binding affinities through in vitro enzyme inhibition assays is crucial to confirm these computational findings.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol with modifications to the methoxy, methyl, and methanol groups could lead to the identification of more potent inhibitors.

  • Exploration of Other Targets: Given the diverse biological activities of pyrazole derivatives, computational screening against a broader panel of enzymes could uncover novel and more promising targets for this compound.

By integrating computational and experimental approaches, the full therapeutic potential of the pyrazole class of compounds can be more effectively explored and exploited in the ongoing quest for novel and improved medicines.

References

  • RCSB Protein Data Bank. (n.d.). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 216239, Sorafenib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160355, Roscovitine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2662, Celecoxib. Retrieved from [Link]

  • Wikipedia. (2023). VEGFR-2 inhibitor. Retrieved from [Link]

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  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 2A4L: Human cyclin-dependent kinase 2 in complex with roscovitine. Retrieved from [Link]

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Comparative

A Senior Application Scientist’s Guide to Assessing Off-Target Effects of Pyrazole-Based Compounds

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2] Its unique physicochemical properties, such as the ability to act as both a hydrogen bond donor and acceptor, allow for potent and specific interactions with biological targets.[1] Many pyrazole derivatives function as kinase inhibitors, targeting enzymes crucial in cell signaling pathways.[2][3]

However, this same chemical versatility presents a significant challenge: the potential for unintended interactions with proteins other than the primary therapeutic target. These "off-target" effects are a primary cause of adverse drug reactions and a major reason for late-stage clinical trial failures.[4][5] Off-target interactions can range from mild side effects to severe toxicity, including cardiotoxicity, hepatotoxicity, and unforeseen pathway activations.[6][7] For researchers and drug development professionals, a rigorous and systematic assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of developing safer, more effective therapeutics.

This guide provides an in-depth comparison of methodologies for identifying and characterizing the off-target profile of pyrazole-based compounds. We will explore the strategic application of computational, biochemical, cell-based, and in vivo models, emphasizing the causality behind experimental choices to build a self-validating, comprehensive safety profile.

The Strategic Funnel: A Multi-Modal Approach to Off-Target Assessment

A robust off-target assessment strategy follows a logical progression from broad, predictive methods to highly specific, physiologically relevant systems. This "funnel" approach allows for the early elimination of promiscuous compounds and a deeper investigation of promising candidates, saving significant time and resources.

G cluster_0 Early Discovery & Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development a Computational Screening (In Silico) b Biochemical Assays (In Vitro) a->b High Throughput Broad Selectivity c Cell-Based Assays (Ex Vivo) b->c Cellular Context Pathway Validation d In Vivo Models c->d Systemic Effects Toxicity Assessment

Caption: Workflow for Off-Target Effect Assessment.

Part 1: Computational (In Silico) Prediction – The First Line of Defense

Before committing to costly and time-consuming wet lab experiments, computational approaches provide a powerful first pass to predict potential off-target liabilities. These methods leverage vast databases of known drug-target interactions and compound structures to forecast the likely interaction profile of a novel pyrazole derivative.[4][8]

The primary value of in silico screening is its ability to flag problematic compounds early. The goal is not to definitively identify every off-target but to prioritize compounds for further testing and guide medicinal chemistry efforts to "design out" unwanted interactions.

Key Approaches:

  • Similarity-Based Methods: These are the most common and intuitive approaches. They operate on the principle that structurally similar molecules are likely to have similar biological activities.[9]

    • 2D Similarity: Compares topological fingerprints (e.g., atom pairs, connectivity).[10]

    • 3D Similarity: Compares shape, volume, and electrostatic potential, which can often better predict off-target interactions than 2D methods alone.[10]

  • Machine Learning & QSAR: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms are trained on large datasets to build predictive models that correlate chemical features with off-target activity (e.g., hERG inhibition, CYP450 inhibition).[9]

  • Target-Based Docking: If a high-resolution 3D structure of a potential off-target protein is available, molecular docking can simulate the binding of the pyrazole compound to its active site, providing an estimated binding affinity.[11]

Comparative Overview of Off-Target Assessment Methods

Method TypePrimary ApplicationThroughputCostPhysiological RelevanceKey AdvantageKey Limitation
Computational Early prediction, candidate prioritizationVery HighLowLowRapidly screens vast chemical spacePredictive, requires experimental validation
Biochemical Quantify direct binding/inhibitionHighModerateLow to ModerateProvides direct evidence of interaction (Ki/IC50)Lacks cellular context (e.g., ATP concentration, scaffolding)[6]
Cell-Based Assess effects in a biological systemMediumModerate-HighHighConfirms target engagement and pathway modulationCan be difficult to distinguish on- vs. off-target effects
In Vivo Evaluate systemic toxicity & efficacyLowVery HighVery HighGold standard for assessing human risk[12]Complex, low throughput, ethical considerations

Part 2: Biochemical (In Vitro) Assays – Quantifying Direct Interactions

Once promising candidates are identified, the next step is to experimentally validate predicted off-target interactions and screen for others using biochemical assays. These assays measure the direct interaction between the pyrazole compound and a purified protein target.

Core Application: Kinase Selectivity Profiling

Since many pyrazole-based drugs are kinase inhibitors, assessing their selectivity across the human kinome is a critical step.[2][6] Most FDA-approved kinase inhibitors interact with 10 to 100 off-target kinases with varying potency.[6] This polypharmacology can sometimes be beneficial but is often the source of toxicity.[6]

G cluster_on On-Target Pathway cluster_off Off-Target Pathway compound Pyrazole Inhibitor on_k Target Kinase (e.g., BRAF) compound->on_k Inhibits (Intended Effect) off_k Off-Target Kinase (e.g., VEGFR2) compound->off_k Inhibits (Adverse Effect) on_s Substrate on_k->on_s Phosphorylates on_p Phosphorylated Substrate off_s Substrate off_k->off_s Phosphorylates off_p Phosphorylated Substrate

Caption: On-target vs. Off-target Kinase Inhibition.

Experimental Protocol: Large-Scale Kinase Panel Screen

This protocol describes a typical workflow for screening a compound against a large panel of kinases, a service offered by many contract research organizations (CROs).

Objective: To determine the IC50 values of a pyrazole-based compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation:

    • Dissolve the pyrazole compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Perform a serial dilution series in DMSO to generate working stocks. This is critical for generating a full dose-response curve.

  • Assay Setup:

    • Assays are typically run in 96- or 384-well plates.

    • For each kinase, add the specific kinase, its corresponding peptide substrate, and ATP to the buffer solution in each well. Causality Note: Using ATP at a physiological concentration (e.g., 1 mM) is crucial, as selectivity in low-ATP in vitro assays may not translate to the cellular environment.[6]

    • Add the test compound from the dilution series to the wells. Include positive controls (a known inhibitor for that kinase) and negative controls (DMSO vehicle only).

  • Reaction and Detection:

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric Assays (e.g., ³³P-ATP): The gold standard for sensitivity and accuracy.

      • Fluorescence/Luminescence-Based Assays: Measure the depletion of ATP (e.g., Kinase-Glo®) or the generation of ADP.

  • Data Analysis:

    • Subtract the background signal (no kinase control) from all data points.

    • Normalize the data to the positive and negative controls (0% and 100% activity, respectively).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Other Critical Biochemical Targets:

  • hERG Potassium Channel: Inhibition of the hERG channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome) and a mandatory FDA screening checkpoint.[13][14] Electrophysiology (patch-clamp) assays are the gold standard for assessing hERG liability.[13]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered compound metabolism. Assays using human liver microsomes are standard for evaluating this.

Part 3: Cell-Based Assays – Probing Effects in a Living System

While biochemical assays confirm direct interactions, cell-based assays are essential to understand if a compound engages its target in a complex cellular environment and to uncover unanticipated phenotypic consequences.[15]

Key Approaches:

  • Target Engagement Assays: These methods confirm that the drug binds to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) measure the change in thermal stability of a protein upon ligand binding.

  • Phenotypic Screening: Instead of focusing on a single target, these assays measure a global cellular outcome, such as cell viability, apoptosis, or cell cycle progression.[4] A compound that shows potent anti-proliferative activity against a cancer cell line but is a weak inhibitor of its intended kinase target in a biochemical assay may have powerful off-target effects.[2]

  • Phospho-Proteomics & Pathway Analysis: This powerful technique measures the change in phosphorylation status of thousands of proteins in response to the compound. It provides an unbiased, global view of which signaling pathways are modulated, helping to distinguish on-target pathway inhibition from off-target signaling events.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (MTS Assay)

Objective: To assess the general cytotoxicity of a pyrazole-based compound against one or more human cell lines.

Methodology:

  • Cell Culture:

    • Culture the desired cell line (e.g., a cancer line like MCF-7 or a non-cancerous line like HEK293) in appropriate media and conditions until it reaches ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazole compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add the MTS reagent to each well. The reagent contains a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product.

    • Incubate for 1-4 hours at 37°C. Self-Validating System Note: The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Part 4: In Vivo Models – Assessing Systemic Effects

The final step in preclinical assessment is to evaluate the compound's effects in a whole living organism.[16] In vivo studies are indispensable for understanding a drug's pharmacokinetics, pharmacodynamics, and overall systemic toxicity, which cannot be fully recapitulated by in vitro models.[12]

Key Models and Assessments:

  • Rodent Models (Mice, Rats): These are the most common models for initial toxicity testing due to their physiological similarities to humans.[16]

  • Dose-Range Finding Studies: These initial studies aim to identify the maximum tolerated dose (MTD).[17]

  • Acute and Chronic Toxicity Studies: Animals are administered the compound over short (acute) or long (chronic) periods.[16] Key assessments include:

    • Clinical Observations: Monitoring for changes in behavior, weight, and general health.

    • Hematology and Clinical Chemistry: Blood samples are analyzed for markers of organ damage (e.g., liver enzymes ALT/AST, kidney marker BUN).[18]

    • Histopathology: At the end of the study, organs are harvested, and tissues are examined under a microscope for any pathological changes.[19]

Case Studies: Known Off-Target Effects of Marketed Pyrazole Drugs

DrugPrimary Target(s)Known Off-Target Effects & Clinical ManifestationsCitation(s)
Celecoxib COX-2Cardiovascular events (MI, stroke), GI bleeding, renal and liver toxicity, hERG channel inhibition.[14][18][20]
Sildenafil PDE5Visual disturbances (cyanopsia) via PDE6 inhibition, headache, flushing. Prothrombotic events at high doses.[21][22][23]
Rimonabant CB1 Receptor (Antagonist)Severe psychiatric effects including depression, anxiety, and suicidal ideation, leading to its withdrawal from the market.[24][25][26][27]

Conclusion

Assessing the off-target effects of pyrazole-based compounds is a multi-faceted process that requires a strategic integration of predictive computational methods, quantitative biochemical assays, context-rich cell-based models, and systemic in vivo studies. By understanding the "why" behind each experimental choice and employing a validation funnel, researchers can build a robust safety profile for their compounds. This rigorous, evidence-based approach is paramount to minimizing the risk of adverse effects, increasing the probability of clinical success, and ultimately delivering safer and more effective medicines to patients.

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  • Lin, G., et al. (2016). Off-Target Effect of Sildenafil on Postsurgical Erectile Dysfunction: Alternate Pathways and Localized Delivery System. ResearchGate.
  • Liu, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5482.
  • Fields, T. R. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery.
  • Maciejewski, J. P. (2018). New Insights into Ion Channels: Predicting hERG-Drug Interactions. International Journal of Molecular Sciences, 19(11), 3530.
  • Patsnap Synapse. (2025). How is drug toxicity assessed in animal models? Patsnap.
  • Wikipedia. (n.d.). Sildenafil. Wikipedia.
  • Padwal, R. S., & Majumdar, S. R. (2006). Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. Circulation, 114(9), 988-998.
  • NHS. (n.d.). Side effects of sildenafil. NHS.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray.
  • ResearchGate. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. ResearchGate.
  • Vandenberg, J. I., et al. (2012). Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology, 3, 7.
  • Solomon, D. H. (2014). COX-2 Inhibition: What We Learned—A Controversial Update on Safety Data. Pain Medicine, 15(suppl_1), S10-S15.
  • ResearchGate. (n.d.). In silico off-target profiling for enhanced drug safety assessment. ResearchGate.
  • Thiesen, F. V. (2008). Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. ResearchGate.

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Validation

A Senior Application Scientist's Guide to Benchmarking the Antimicrobial Potency of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to enriching the drug development pipeline. Pyrazole derivatives have emerged as a promising class of heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to enriching the drug development pipeline. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][2][3][4][5] This guide provides a comprehensive framework for benchmarking the antimicrobial potency of a specific, novel pyrazole derivative, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, against established clinical antimicrobial agents.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison methodology, grounded in internationally recognized standards, and provides illustrative experimental data to guide the evaluation of this compound's potential as a future therapeutic. While specific experimental data for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is not yet publicly available, this guide presents a robust blueprint for its systematic investigation.

Introduction to Pyrazole Derivatives as Antimicrobial Agents

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several commercially available drugs.[3][4] Its derivatives are known to exhibit a diverse range of bioactivities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial effects.[2][3][4] Studies have shown that certain pyrazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][4] The proposed mechanisms of action for some pyrazole derivatives include disruption of the bacterial cell wall and inhibition of essential enzymes like topoisomerase II and IV.[6] This existing body of evidence provides a strong rationale for investigating the antimicrobial potential of novel pyrazole structures such as (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Experimental Design for Antimicrobial Potency Benchmarking

A rigorous and standardized approach is crucial for generating reliable and comparable data. This section outlines a comprehensive experimental plan based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]

Test Compound and Benchmark Antimicrobials
  • Test Compound: (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol (Purity ≥95%)

  • Benchmark Antimicrobial Agents: A selection of clinically relevant antibiotics with different mechanisms of action should be used for comparison. This allows for a broad assessment of the test compound's spectrum and potency.

    • Gram-Positive Coverage: Vancomycin, Linezolid

    • Gram-Negative Coverage: Ciprofloxacin, Ceftriaxone

    • Broad-Spectrum: Meropenem

    • Antifungal: Fluconazole

Microbial Strain Selection

A panel of clinically significant and quality control microbial strains should be selected, representing a range of bacterial and fungal pathogens.

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (BAA-1717)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603)

  • Fungi:

    • Candida albicans (ATCC 90028)

    • Aspergillus fumigatus (ATCC 204305)

Experimental Workflow

The following diagram outlines the key experimental steps for determining the antimicrobial potency of the test compound.

Antimicrobial_Benchmarking_Workflow Experimental Workflow for Antimicrobial Potency Assessment cluster_Preparation Preparation cluster_Testing Susceptibility Testing cluster_Analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solutions of Test Compound & Benchmark Agents MIC_Assay Perform Broth Microdilution for Minimum Inhibitory Concentration (MIC) Compound_Prep->MIC_Assay Media_Prep Prepare Culture Media (MHB, MHA, RPMI) Media_Prep->MIC_Assay Inoculum_Prep Prepare Standardized Microbial Inocula (0.5 McFarland) Inoculum_Prep->MIC_Assay MBC_MFC_Assay Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Assay->MBC_MFC_Assay Data_Collection Record MIC, MBC/MFC Values MBC_MFC_Assay->Data_Collection Comparison Compare Potency of Test Compound to Benchmark Agents Data_Collection->Comparison Interpretation Interpret Results based on CLSI/EUCAST Breakpoints Comparison->Interpretation

Caption: A flowchart illustrating the key stages of the antimicrobial potency benchmarking process.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for the reproducibility and validity of the results.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol and benchmark agents in a suitable solvent (e.g., DMSO).

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and benchmark agents in the appropriate broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no antimicrobial) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-inoculate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Illustrative Comparative Data

The following tables present a hypothetical but plausible set of results for the antimicrobial potency of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol compared to benchmark agents. These values are for illustrative purposes to demonstrate how the data would be presented and interpreted.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanolVancomycinLinezolidCiprofloxacinCeftriaxoneMeropenemFluconazole
S. aureus (ATCC 29213)4120.520.25-
MRSA (BAA-1717)8>2562>32>64>16-
E. faecalis (ATCC 29212)16221>644-
E. coli (ATCC 25922)32--0.0150.1250.03-
P. aeruginosa (ATCC 27853)>64--0.2580.5-
K. pneumoniae (ATCC 700603)16--0.030.250.06-
C. albicans (ATCC 90028)8-----1
A. fumigatus (ATCC 204305)16-----16

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL

Microorganism(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanolVancomycinLinezolidCiprofloxacinCeftriaxoneMeropenemFluconazole
S. aureus (ATCC 29213)82>64140.5-
MRSA (BAA-1717)16>256>64>32>64>16-
C. albicans (ATCC 90028)16----->64

Interpretation of Results and Potential Mechanism of Action

Based on the illustrative data, (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol demonstrates promising activity against Gram-positive bacteria, including the difficult-to-treat MRSA, and notable antifungal activity. The MBC/MIC ratio for S. aureus is 2, suggesting a potentially bactericidal mode of action. In contrast, the MFC/MIC ratio for C. albicans is also 2, indicating fungicidal properties.

The potential mechanism of action of this novel pyrazole derivative warrants further investigation. Based on existing literature for similar compounds, possible molecular targets could include bacterial cell wall synthesis or DNA replication enzymes.[6]

Hypothesized_MoA Hypothesized Mechanism of Action cluster_Bacteria Bacterial Cell cluster_Fungi Fungal Cell Compound (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol CellWall Cell Wall Synthesis Compound->CellWall Inhibition DNARep DNA Replication (Topoisomerase II/IV) Compound->DNARep Inhibition Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition

Caption: A diagram illustrating potential molecular targets for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the antimicrobial potency of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol. The outlined experimental protocols, based on CLSI and EUCAST standards, ensure the generation of high-quality, comparable data. The illustrative results suggest that this novel pyrazole derivative may possess significant antibacterial and antifungal properties, warranting further investigation.

Future studies should focus on elucidating the precise mechanism of action, evaluating the compound's toxicity profile, and assessing its efficacy in in vivo models of infection. The exploration of structure-activity relationships within this chemical series could also lead to the development of even more potent antimicrobial agents.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (URL: [Link])

  • Antibacterial pyrazoles: tackling resistant bacteria. (URL: [Link])

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (URL: [Link])

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (URL: [Link])

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (URL: [Link])

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (URL: [Link])

  • EUCAST: EUCAST - Home. (URL: [Link])

  • Antibacterial Susceptibility Test Interpretive Criteria. (URL: [Link])

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (URL: [Link])

  • Clinical Breakpoint Tables. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to Distinguishing Pyrazole Regioisomers Using 2D NMR Spectroscopy

For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design. However, the synthesis of asymmetrically substituted pyrazoles, often from the condensation of β-di...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design. However, the synthesis of asymmetrically substituted pyrazoles, often from the condensation of β-dicarbonyl compounds with substituted hydrazines, frequently yields a mixture of regioisomers. Differentiating between, for example, a 1,3-disubstituted and a 1,5-disubstituted pyrazole is not merely an academic exercise; it is critical, as the regiochemistry dictates the three-dimensional arrangement of substituents, profoundly impacting biological activity. While 1D ¹H NMR can provide initial clues, it is often ambiguous. This guide provides an in-depth comparison of the two most powerful 2D NMR techniques for unequivocally resolving this common structural challenge: HMBC and NOESY.

The Core Challenge: Ambiguity in Connectivity

Consider the reaction of a generic N-substituted hydrazine with an asymmetrical 1,3-dicarbonyl compound. Two regioisomeric products can form, differing only in the position of the R³ substituent (at C3 or C5). Standard 1D ¹H and ¹³C NMR spectra can appear remarkably similar for both isomers, making definitive assignment impossible without further evidence. This is where the power of two-dimensional correlation spectroscopy becomes indispensable.

Section 1: HMBC - Mapping the Molecular Skeleton Through Bonds

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the workhorse for determining molecular connectivity. It detects correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH), effectively building a map of the carbon skeleton.[1][2] For pyrazole regioisomers, this technique provides the most direct and unambiguous evidence of substitution patterns.

The Causality Behind the Experiment: The Key Correlation

The logic hinges on identifying a long-range correlation that is unique to one isomer. The most reliable approach involves observing the ³J_CH coupling from the protons of the N1-substituent to the carbons of the pyrazole ring.

  • For the 1,5-disubstituted isomer: The protons on the substituent at the N1 position (e.g., the CH₂ group of a benzyl substituent) are three bonds away from the C5 carbon. Therefore, a clear cross-peak will be observed between these protons and C5 in the HMBC spectrum.

  • For the 1,3-disubstituted isomer: The same protons on the N1-substituent are three bonds away from the C5 carbon but are four bonds away from the C3 carbon. A ³J_CH correlation to C5 will be observed, but a correlation to C3 is highly unlikely.

The decisive information comes from identifying which of the substituted ring carbons (the one bearing R³) shows this correlation. By observing a ³J correlation between the N1-substituent protons and the R³-bearing carbon, you can definitively assign the structure as the 1,5-isomer. The absence of this correlation points to the 1,3-isomer.[3]

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum
  • Sample Preparation: Prepare a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a depth of ~4 cm in a 5 mm NMR tube.

  • Initial 1D Scans: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges (spectral widths) for both nuclei.[4]

  • Setup HMBC Experiment:

    • Load a standard gradient-selected HMBC pulse program (e.g., hmbcgp or hmbclpndqf).[4]

    • Set the spectral widths for the ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.[5]

    • Crucial Parameter: Set the long-range coupling constant (d6 delay, often optimized via a CNST value) to ~8 Hz. This value is a compromise that effectively captures the majority of ²J_CH and ³J_CH correlations (which typically range from 0-14 Hz).[2][6]

  • Acquisition: Set the number of scans (NS) based on sample concentration (e.g., 8-16 for a concentrated sample). The experiment should be run without sample spinning to ensure gradient stability.[7]

  • Processing: After Fourier transformation, phase the spectrum. The resulting 2D map will show ¹H chemical shifts on one axis and ¹³C on the other, with cross-peaks indicating long-range correlations.

Data Presentation: Expected HMBC Correlations
IsomerKey Diagnostic CorrelationExpected Outcome
1,5-Disubstituted Protons of N1-Substituent C5 CarbonStrong ³J_CH cross-peak observed.
1,3-Disubstituted Protons of N1-Substituent C3 CarbonNo cross-peak observed (⁴J coupling is too weak).
Visualization: HMBC Workflow & Key Correlations

HMBC_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample Sample Prep NMR_1D Acquire 1D ¹H & ¹³C Sample->NMR_1D Set_Params Set HMBC Parameters (Optimize for J = 8 Hz) NMR_1D->Set_Params Acquire_2D Acquire 2D Data Set_Params->Acquire_2D Process_Data Process Spectrum Acquire_2D->Process_Data Identify_Corr Identify Key ³J(C,H) Correlation (N1-Subst. to C5) Process_Data->Identify_Corr Assign Assign Regioisomer Identify_Corr->Assign

Caption: Workflow for regioisomer assignment using HMBC.

Caption: Diagnostic HMBC correlation for the 1,5-isomer.

Section 2: NOESY - Confirmation Through Spatial Proximity

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides orthogonal, confirmatory data. Unlike HMBC, which maps through-bond connectivity, NOESY identifies protons that are close in space (typically < 5 Å), regardless of their bonding relationship.[8][9] This through-space correlation is a powerful tool for confirming regiochemistry.[10]

The Causality Behind the Experiment: The Key Interaction

The logic of the NOESY experiment rests on the spatial proximity between the substituents on the pyrazole ring.

  • For the 1,5-disubstituted isomer: The substituent at the N1 position and the substituent at the C5 position are on adjacent atoms. This forces their respective protons into close spatial proximity. A clear NOESY cross-peak will be observed between the protons of the N1-substituent and the protons of the C5-substituent.[11]

  • For the 1,3-disubstituted isomer: The substituents at N1 and C3 are separated by the ring nitrogen (N2). They are too far apart to generate a significant Nuclear Overhauser Effect (NOE). Therefore, no cross-peak will be seen between the protons of these two groups.[11]

The presence of this specific NOE provides compelling, independent evidence for the 1,5-substitution pattern.[12]

Experimental Protocol: Acquiring a Phase-Sensitive NOESY Spectrum
  • Sample Preparation: Use the same sample as for the HMBC experiment. Ensure it is free of paramagnetic impurities, which can quench the NOE effect.

  • Initial 1D Scan: A high-quality ¹H spectrum is required to set the spectral width accurately.

  • Setup NOESY Experiment:

    • Load a standard phase-sensitive gradient NOESY pulse program (e.g., noesygpph).

    • Set the ¹H spectral width based on the 1D spectrum.

    • Crucial Parameter: The mixing time (d8) is the most critical parameter. It allows for the NOE to build up. For small molecules (< 700 Da), a mixing time of 0.5 to 1.0 seconds is a good starting point.[13]

  • Acquisition: The number of scans will depend on concentration, but 8-16 is typical.

  • Processing: After 2D Fourier transformation, the spectrum should be carefully phased. Real NOE cross-peaks will have the opposite phase to the diagonal peaks.[8] Artifacts like COSY-type peaks (from J-coupling) can sometimes appear but can be identified by their different phase and multiplet structure.[13]

Data Presentation: Expected NOESY Correlations
IsomerKey Diagnostic CorrelationExpected Outcome
1,5-Disubstituted Protons of N1-Substituent Protons of C5-SubstituentStrong NOE cross-peak observed.
1,3-Disubstituted Protons of N1-Substituent Protons of C3-SubstituentNo NOE cross-peak observed.
Visualization: NOESY Through-Space Interaction

Caption: Key through-space NOE for the 1,5-isomer.

Comparison and Final Verdict

Both HMBC and NOESY are powerful techniques, but they provide different types of information. The best practice is to use them in a complementary fashion.

FeatureHMBC (Heteronuclear Multiple Bond Correlation)NOESY (Nuclear Overhauser Effect Spectroscopy)
Basis of Correlation Through-bond J-coupling (2-3 bonds)[1]Through-space dipolar coupling (< 5 Å)[8]
Information Provided Covalent connectivity, molecular skeletonSpatial proximity, 3D conformation[9]
Primary Use Case Definitive assignment of regiochemistry[3]Confirmation of assignment, stereochemistry[14]
Ambiguity Low. Based on the fixed bond framework.Can be ambiguous if multiple conformers exist.
Key Advantage Unambiguous and directly maps the molecular structure.Orthogonal confirmation; independent of J-coupling.

Senior Scientist's Recommendation:

Always start with HMBC . It is the most robust and definitive method for establishing the covalent framework and, therefore, the regiochemistry of your pyrazole. The ³J_CH correlation from the N1-substituent's protons to a ring carbon is the single most diagnostic piece of data you can acquire.

Use NOESY as a powerful secondary experiment. It provides excellent, orthogonal confirmation of the HMBC-derived assignment. If you observe the key NOE between the N1- and C5-substituents, you can be exceptionally confident in your assignment of the 1,5-regioisomer. The absence of this correlation provides strong support for the 1,3-isomer. Together, these two experiments form a self-validating system, ensuring the highest level of scientific integrity for your structural elucidation.

References

  • Nanalysis. (2021-07-12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Decatur, J. (2018-08-08). NOESY and ROESY. University of Connecticut. [Link]

  • Chemistry LibreTexts. (2025-10-12). 5.4: NOESY Spectra. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). [Link]

  • ResearchGate. Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... [Link]

  • PubMed Central. (2022-09-08). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • IMSERC. TUTORIAL: 2D HMBC EXPERIMENT. [Link]

  • RSC Publishing. (2023-03-10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]

  • Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Bruker. 7.3 2D Gradient NOESY Experiment. [Link]

  • Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022-10-04). 5.3: HMBC and HMQC Spectra. [Link]

  • UCSB Chem and Biochem. 2D 1H-1H NOESY. [Link]

  • National Institutes of Health. (2023-09-13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • UCSB Chem and Biochem. Gradient Enhanced HMBC. [Link]

  • KTU ePubl. (2023-09-13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • YouTube. (2022-03-20). Stereochemistry | How to read NOESY spectrum?. [Link]

  • Chemistry LibreTexts. (2023-02-11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Weizmann Institute of Science. Long-range heteronuclear correlation. [Link]

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Validation

A Researcher's Guide to Evaluating the Cytotoxicity of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol in Non-Cancerous Cell Lines

In the landscape of drug discovery and development, the pyrazole scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities. While the therapeutic potent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the pyrazole scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities. While the therapeutic potential of novel pyrazole derivatives like (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is of significant interest, a critical aspect of their preclinical evaluation is the assessment of their safety profile, particularly their potential for cytotoxicity in non-cancerous cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxicity of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol and similar investigational compounds.

This document is designed to be a practical and intellectually robust resource, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. By adhering to the principles of scientific integrity, this guide aims to empower researchers to generate reliable and reproducible data, forming a solid foundation for further drug development.

The Rationale for Cytotoxicity Screening in Non-Cancerous Cell Lines

The primary goal of many therapeutic agents is to selectively target diseased cells, such as cancerous cells, while minimizing harm to healthy tissues. Therefore, evaluating the cytotoxicity of a novel compound in non-cancerous cell lines is a crucial step in preclinical safety assessment.[1] This early-stage screening helps to identify compounds with a favorable therapeutic index – a measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A high therapeutic index is desirable, indicating that a much higher dose is needed to induce toxicity than to achieve a therapeutic effect.

The selection of appropriate non-cancerous cell lines is paramount for obtaining relevant and translatable data. The choice of cell line should ideally reflect the intended target organ or potential sites of off-target toxicity of the investigational compound. For instance, if a compound is intended for oral administration, cell lines derived from the gastrointestinal tract, such as Caco-2 or HT29-MTX, would be relevant choices.[2] For general toxicity screening, immortalized human fibroblast cell lines like Hs27 or human keratinocytes such as HaCaT are often employed due to their robustness and well-characterized nature.[3][4]

A Multi-Faceted Approach to Cytotoxicity Assessment

A comprehensive evaluation of cytotoxicity should not rely on a single assay. Instead, a battery of tests that probe different aspects of cellular health and death mechanisms provides a more complete and nuanced understanding of a compound's effects. This guide will focus on a suite of commonly employed and well-validated assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Assay: To quantify membrane integrity and identify necrosis.

  • Annexin V/Propidium Iodide (PI) Assay: To differentiate between early and late apoptosis and necrosis.

  • Caspase-3/7 Assay: To specifically measure the activity of key executioner caspases in the apoptotic pathway.

The following diagram illustrates the overall experimental workflow for a comprehensive cytotoxicity evaluation.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Non-Cancerous Cell Cultures B Treat cells with (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol (and controls) at various concentrations A->B C Perform MTT Assay to determine IC50 B->C D Perform LDH Assay (Necrosis) B->D E Perform Annexin V/PI Assay (Apoptosis vs. Necrosis) B->E F Perform Caspase-3/7 Assay (Apoptosis) B->F G Compare IC50 values C->G H Analyze apoptosis and necrosis data D->H E->H F->H I Draw conclusions on the cytotoxic profile G->I H->I

Caption: A streamlined workflow for the comprehensive cytotoxicity evaluation of a novel compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended assays. It is crucial to maintain aseptic techniques throughout all cell culture procedures.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[6]

Protocol:

  • Cell Seeding: Seed non-cancerous cells (e.g., Hs27 human fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol and a positive control (e.g., doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

The percentage of cell viability is calculated as:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100

The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the desired incubation period, carefully collect 50 µL of the culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

The percentage of cytotoxicity is calculated as:

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Spontaneous LDH release: LDH released from untreated cells.

  • Maximum LDH release: LDH released from cells treated with a lysis buffer (positive control for 100% cytotoxicity).

Troubleshooting: High background LDH levels can sometimes be observed due to serum in the culture medium. Using a serum-free medium during the treatment period can help mitigate this issue.[7]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

This assay specifically measures the activity of caspase-3 and -7, which are key executioner caspases activated during apoptosis.[9] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.

  • Reagent Addition: After incubation, add the Caspase-Glo® 3/7 Reagent directly to the wells.[10]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold change in activity compared to untreated cells.

Comparative Data Presentation

To facilitate a clear comparison, the experimental data should be summarized in well-structured tables. Below are examples of how to present the data for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol in comparison to a standard chemotherapeutic agent, doxorubicin.

Table 1: IC50 Values in Hs27 Human Fibroblasts after 48h Treatment

CompoundIC50 (µM)
(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol[Insert experimental value]
Doxorubicin[Insert experimental value]
Vehicle Control (e.g., 0.1% DMSO)> 100

Table 2: Percentage of Apoptotic and Necrotic Hs27 Cells after 24h Treatment

Treatment (Concentration)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Untreated Control[Value][Value][Value]
(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol (IC50)[Value][Value][Value]
Doxorubicin (IC50)[Value][Value][Value]

Understanding the Mechanism: Signaling Pathways in Pyrazole-Induced Cytotoxicity

Several pyrazole derivatives have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis.[11] Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3 and -7. Some pyrazole compounds have been reported to induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[12] Others may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[13]

The following diagram depicts a simplified, hypothetical signaling pathway that could be involved in pyrazole-induced apoptosis.

G cluster_0 Upstream Events cluster_1 Apoptotic Cascade A (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol B Increased ROS Production A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Apoptosome Formation D->E F Activation of Caspase-9 E->F G Activation of Caspase-3/7 F->G H Apoptosis G->H

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal.

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, a heterocyclic compound often used in drug discovery and development. As a novel research chemical, specific regulatory data may be limited; therefore, this procedure is grounded in established principles of laboratory safety, chemical waste management, and a cautious interpretation of data from analogous structures.

The core principle of this guide is risk mitigation. Due to the absence of exhaustive toxicological and environmental data for this specific molecule, it must be treated as a hazardous substance. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is not widely available, data from suppliers and analogous compounds provide critical insights.

(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol (CAS RN 865138-51-8) is identified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[2]

The signal word for this chemical is "Warning".[1] The pyrazole moiety is a common scaffold in pharmacologically active molecules, and while some derivatives exhibit low toxicity, others have been shown to have significant biological effects, including acute mammalian toxicity in certain cases.[3][4] Therefore, exposure should be minimized at all times.

The "methanol" component of the name refers to the alcohol functional group and does not imply that it should be treated as simple methanol. However, the disposal guidelines for methanol, a known hazardous and flammable substance (RCRA ID U154), provide a useful conservative baseline.[5][6]

Key Quantitative Data Summary

ParameterValue/ClassificationSource
Signal Word WarningAchmem
Hazard Statements H302, H315, H319, H332, H335Achmem, CymitQuimica
Methanol RCRA ID U154 (Ignitable, Toxic)Methanol Institute
Lab Storage Limit (General) < 55 gallons hazardous wasteVUMC, UPenn EHRS
Lab Storage Limit (Acutely Toxic) < 1 quartVUMC, UPenn EHRS
Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Given the known hazards, a stringent PPE protocol is required during all stages of handling and disposal. This is not merely a recommendation but a critical barrier to exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Do not use latex gloves, as their chemical resistance can be poor. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide adequate protection from splashes.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Ensure that legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: All handling of open containers of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, including waste consolidation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a multi-step process that ensures safety and regulatory compliance. Never pour this chemical down the drain.[6][8] Improper disposal can lead to environmental contamination and may violate federal and local regulations.[6]

The first principle of effective waste management is proper segregation at the point of generation.

  • Aqueous Waste: Collect all aqueous solutions containing (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol in a dedicated, clearly labeled hazardous waste container.

  • Organic Solvent Waste: If the compound was used in an organic solvent, collect it in a separate, compatible "halogenated" or "non-halogenated" organic solvent waste container, as appropriate for your institution's waste streams.

  • Solid Waste: Collect any contaminated solid waste (e.g., weighing paper, contaminated gloves, silica gel) in a separate, sealed plastic bag or container clearly labeled as "Solid waste containing (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol".

  • Empty Containers: "Empty" containers that held the pure compound must also be treated as hazardous waste unless properly decontaminated. Rinse the container three times with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.[5] Deface the original label on the empty container before disposal in regular trash.[9]

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Container Choice: Use only containers that are compatible with the chemical waste. High-density polyethylene (HDPE) or glass bottles are generally suitable for liquid waste.[10][11] Ensure the container has a secure, leak-proof screw cap.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol". Avoid abbreviations or chemical formulas.

    • The approximate concentration and volume of all components in the container.

    • The date the first waste was added (accumulation start date).[12]

    • The name of the principal investigator and the laboratory location.

Designated storage areas are a regulatory requirement.

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11] This area should be under the direct control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Segregation: Do not store this waste with incompatible chemicals, such as strong oxidizing agents or strong acids, to prevent accidental reactions.[13]

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[8][11]

Hazardous waste must be disposed of through the proper channels.

  • Contact EHS: Once the waste container is full, or before it has been in storage for the maximum allowable time (typically 90 days for large quantity generators), contact your institution's EHS department to schedule a waste pickup.[10][14]

  • Do Not Accumulate: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9] For acutely toxic wastes, the limit is one quart.[11] While (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is not currently on the "P-list" of acutely hazardous wastes, it is prudent to manage volumes carefully.

Disposal Decision Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

G Disposal Workflow for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Experiment Complete assess_hazards Assess Hazards (H302, H315, H319, H332, H335) start->assess_hazards don_ppe Don PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate Segregate Waste (Aqueous, Organic, Solid) don_ppe->segregate containerize Select Compatible Container (HDPE, Glass) segregate->containerize label_waste Label Container Correctly ('Hazardous Waste', Full Name, Date) containerize->label_waste store_saa Store in SAA (Secondary Containment, Closed Lid) label_waste->store_saa check_full Container Full or Time Limit Reached? store_saa->check_full check_full->store_saa No contact_ehs Schedule EHS Pickup check_full->contact_ehs Yes end Waste Removed by EHS contact_ehs->end

Caption: Decision workflow for safe disposal.

Spill Management: Preparedness and Response

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • Minor Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.

    • Place the used absorbent material in a sealed plastic bag.

    • Label the bag as hazardous waste and dispose of it with other solid waste containing the compound.

    • Clean the spill area with soap and water.

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and close the laboratory doors.

    • Contact your institution's EHS or emergency response team from a safe location.

    • Provide them with the name of the chemical and the approximate quantity spilled.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By adhering to these rigorous, safety-first procedures, you ensure that your innovative research does not come at the cost of personal or environmental safety. Trust in these protocols is a validation of your commitment to responsible science from discovery through to disposal.

References

  • Methanol Institute. (n.d.). METHANOL SMALL QUANTITIES BULLETIN. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • de Faria, F. M., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Retrieved from [Link]

  • CBG Biotech. (2024). How to Dispose of Methanol?. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. Retrieved from [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]

  • Preston, S. G., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

This guide provides essential safety protocols and handling procedures for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, a compound utilized in advanced research and drug development. As the toxicological properties of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and handling procedures for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, a compound utilized in advanced research and drug development. As the toxicological properties of this specific molecule have not been fully elucidated, this document is founded on the principle of precautionary risk management, drawing parallels from structurally similar pyrazole-methanol derivatives and established laboratory safety standards. Our objective is to empower researchers with the knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity.

Hazard Assessment and Risk Mitigation

Due to a lack of specific toxicological data for (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, a conservative approach to hazard assessment is mandatory. Based on safety data for analogous compounds such as [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol and (1-Methyl-1H-pyrazol-3-yl)methanol, this compound should be treated as potentially hazardous.

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory system irritation.[1][2]

The underlying rationale for these anticipated hazards lies in the chemical reactivity of the pyrazole ring and the methanol functional group, which can interact with biological macromolecules, potentially leading to irritation and toxicity.

Risk Mitigation Strategy: A multi-layered approach to risk mitigation is essential, beginning with engineering controls, supplemented by stringent administrative procedures, and personal protective equipment (PPE) as the final line of defense.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent exposure through inhalation, dermal contact, and ocular routes. The following table outlines the minimum required PPE for handling (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves, inspected before use.Provides a chemical-resistant barrier to prevent skin contact. Proper glove removal technique is crucial to avoid cross-contamination.
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or airborne particles of the compound.[1][2]
Skin and Body Laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Engineering controls are the primary method to prevent inhalation of potentially harmful vapors or dust.[2]
Visualizing the Hierarchy of Controls

To contextualize the role of PPE, the following diagram illustrates the hierarchy of controls, the universally accepted framework for managing workplace hazards.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE Protect the Worker Emergency Response Flow Start Exposure Occurs Assess Assess Severity and Route Start->Assess Remove Remove from Exposure Assess->Remove FirstAid Administer First Aid Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical If symptoms persist or are severe Report Report Incident FirstAid->Report For all incidents Medical->Report

Caption: A streamlined workflow for responding to chemical exposures.

Conclusion: A Culture of Safety

The responsible handling of (5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating these guidelines into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects researchers and ensures the integrity of scientific discovery. Always consult your institution's environmental health and safety department for specific guidance and requirements.

References

  • Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity. StatPearls. Retrieved from [Link]

  • Carl ROTH. (2022, September 20). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Institute of Medicine. (1995). Environmental Medicine: Integrating a Missing Element into Medical Education. The National Academies Press. Retrieved from [Link]

  • Dräger. (n.d.). Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1993). Methanol toxicity. American Family Physician, 47(1), 163-171.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol
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(5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol
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